molecular formula C20H32ClN3O B2787818 SRI-011381 hydrochloride

SRI-011381 hydrochloride

Cat. No.: B2787818
M. Wt: 365.9 g/mol
InChI Key: GPNMJVSGNMDOJN-UHFFFAOYSA-N
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Description

SRI-011381 hydrochloride is a useful research compound. Its molecular formula is C20H32ClN3O and its molecular weight is 365.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O.ClH/c24-20(22-19-9-5-2-6-10-19)23(15-17-7-3-1-4-8-17)16-18-11-13-21-14-12-18;/h1,3-4,7-8,18-19,21H,2,5-6,9-16H2,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNMJVSGNMDOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N(CC2CCNCC2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SRI-011381 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381 hydrochloride, also known as C381, is a novel small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It has demonstrated significant neuroprotective and anti-inflammatory effects in preclinical models, positioning it as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. This technical guide delineates the core mechanism of action of SRI-011381, detailing its molecular interactions, the signaling cascades it modulates, and its physiological consequences. The information is compiled from publicly available scientific literature and presented with a focus on quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Core Mechanism of Action: A Dual-Targeting Approach

The primary mechanism of action of this compound is the activation of the canonical TGF-β signaling pathway. However, its unique mode of action stems from an upstream event: the direct interaction with and modulation of lysosomal function.

Lysosomal Acidification via v-ATPase Interaction

Recent studies have identified the vacuolar-type H+-ATPase (v-ATPase) as a direct physical target of SRI-011381. v-ATPase is a multi-subunit proton pump responsible for acidifying intracellular compartments, most notably lysosomes. By interacting with v-ATPase, SRI-011381 promotes lysosomal acidification. This enhancement of the lysosomal acidic environment is crucial for the optimal functioning of lysosomal hydrolases, which are responsible for the degradation of cellular waste products and pathological protein aggregates. This improved lysosomal catabolic activity contributes to the clearance of neurotoxic proteins, such as fibrillar amyloid-β (Aβ), a hallmark of Alzheimer's disease.[1]

Activation of the TGF-β/Smad Signaling Pathway

The enhanced lysosomal function initiated by SRI-011381 is mechanistically linked to the activation of the TGF-β signaling pathway. While the precise molecular steps connecting these two events are still under investigation, the downstream consequences are well-documented. SRI-011381 treatment leads to an upregulation of the phosphorylation of Smad2 and Smad3 (pSmad2/3), the key intracellular mediators of the canonical TGF-β pathway.[2] Phosphorylated Smad2/3 proteins form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in a myriad of cellular processes, including neuroprotection, anti-inflammation, and tissue repair.[2][3]

The following diagram illustrates the proposed signaling pathway of this compound.

SRI_011381_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand TGF-β Receptor TGF-β Receptor TGF-β Ligand->TGF-β Receptor binds Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 phosphorylates SRI-011381 SRI-011381 v-ATPase v-ATPase SRI-011381->v-ATPase interacts with H+ v-ATPase->H+ pumps Acidification Acidification Acidification->TGF-β Receptor activates (proposed link) pSmad2/3 pSmad2/3 Smad4 Smad4 Smad Complex pSmad2/3 Smad4 Gene Transcription Gene Transcription Smad Complex->Gene Transcription regulates pSmad2/3Smad4 pSmad2/3Smad4 Western_Blot_Workflow cluster_cell_culture Cell Culture and Treatment cluster_lysis Cell Lysis and Protein Quantification cluster_electrophoresis SDS-PAGE and Protein Transfer cluster_immunoblotting Immunoblotting and Detection A 1. Seed cells (e.g., PBMCs) and grow to 80-90% confluency. B 2. Serum-starve cells for 12-24 hours (optional). A->B C 3. Treat cells with this compound (e.g., 10 µM) or vehicle control for a specified time. B->C D 4. Wash cells with ice-cold PBS. C->D E 5. Lyse cells in RIPA buffer with protease and phosphatase inhibitors. D->E F 6. Centrifuge to pellet cell debris and collect supernatant. E->F G 7. Determine protein concentration using a BCA assay. F->G H 8. Denature protein samples in Laemmli buffer at 95-100°C. G->H I 9. Separate proteins by SDS-PAGE. H->I J 10. Transfer proteins to a PVDF membrane. I->J K 11. Block membrane with 5% non-fat milk or BSA in TBST. J->K L 12. Incubate with primary antibody (anti-pSmad2/3) overnight at 4°C. K->L M 13. Wash and incubate with HRP-conjugated secondary antibody. L->M N 14. Detect signal using an ECL substrate and imaging system. M->N O 15. Strip and re-probe for total Smad2/3 and a loading control (e.g., GAPDH). N->O In_Vivo_Workflow cluster_animal_model Animal Model and Treatment cluster_behavioral Behavioral Testing cluster_histology Histological and Biochemical Analysis A 1. Utilize a transgenic mouse model of AD (e.g., APP751Lon, Swe). B 2. Randomly assign mice to treatment (this compound) and vehicle control groups. A->B C 3. Administer SRI-011381 (e.g., 10, 30, 75 mg/kg) or vehicle daily via oral gavage for a specified duration (e.g., 14 days). B->C D 4. Conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze). C->D E 5. Sacrifice animals and harvest brain tissue. D->E F 6. Perform immunohistochemistry for markers of neurodegeneration and Aβ plaques. E->F G 7. Conduct biochemical assays (e.g., ELISA) to quantify Aβ levels. E->G H 8. Perform Western blot for markers of TGF-β pathway activation (pSmad2/3) in brain lysates. E->H

References

An In-Depth Technical Guide to SRI-011381 Hydrochloride (C381): A Novel Lysosome-Targeting TGF-β Signaling Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381 hydrochloride, also known as C381, is a novel, orally active small molecule that has emerged as a significant modulator of the Transforming Growth Factor-β (TGF-β) signaling pathway. Initially identified through a phenotypic screen for its ability to activate Smad-dependent signaling, subsequent research has revealed a unique mechanism of action centered on the lysosome. SRI-011381 physically targets the vacuolar-type H+-ATPase (v-ATPase) on the lysosomal membrane, promoting lysosomal acidification and enhancing its degradative capacity. This lysosomal enhancement is linked to its potent anti-inflammatory and neuroprotective effects observed in various preclinical models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and frontotemporal dementia. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and summarizing key quantitative data from in vitro and in vivo studies. Detailed experimental protocols for seminal assays and visualizations of its signaling pathway and experimental workflows are also presented to facilitate further research and development.

Chemical Properties and Pharmacokinetics

SRI-011381 is a benzyl (B1604629) urea (B33335) derivative containing a piperidine (B6355638) ring. The hydrochloride salt is typically used for research purposes.[1][2] It is a brain-penetrant molecule with favorable pharmacokinetic properties.[1][2]

ParameterValueSpeciesReference
Molecular Formula C₂₀H₃₂ClN₃O[3]
Molecular Weight 365.94 g/mol [3]
Oral Bioavailability ~48-50%Mouse[1][3]
ClogP 3.3[1][2]

Table 1: Physicochemical and Pharmacokinetic Properties of this compound.

Mechanism of Action: A Dual Target Approach

SRI-011381's mechanism of action is multifaceted, initiating with the direct targeting of the lysosome and culminating in the activation of the TGF-β signaling pathway.

Direct Target: Vacuolar-Type H+-ATPase (v-ATPase) and Lysosomal Acidification

A genome-wide CRISPR interference (CRISPRi) screen identified the lysosome, and specifically the v-ATPase proton pump, as the primary target of SRI-011381.[1][4] By interacting with v-ATPase, SRI-011381 promotes the influx of protons into the lysosome, thereby increasing its acidity.[1][4] This enhanced acidification optimizes the function of resident degradative enzymes, such as cathepsins, which are crucial for breaking down cellular waste and pathogenic protein aggregates.[1][4]

Downstream Effect: Activation of the TGF-β/Smad Signaling Pathway

The activation of the TGF-β signaling pathway appears to be a downstream consequence of SRI-011381's effect on the lysosome. While the precise molecular link is still under investigation, it is hypothesized that the enhanced lysosomal function influences cellular signaling cascades that converge on the TGF-β pathway.[1] This leads to the phosphorylation and nuclear translocation of Smad2 and Smad3, which in turn regulate the transcription of target genes involved in neuroprotection and anti-inflammatory responses.[5]

cluster_lysosome Lysosomal Membrane SRI011381 SRI-011381 HCl vATPase v-ATPase SRI011381->vATPase Binds to H_ion H+ vATPase->H_ion Pumps Lysosome Lysosome Acidification Increased Lysosomal Acidification Lysosome->Acidification H_ion->Lysosome into Enzyme_Activity Enhanced Degradative Enzyme Activity (e.g., Cathepsins) Acidification->Enzyme_Activity TGFB_Pathway TGF-β Signaling Pathway Activation Enzyme_Activity->TGFB_Pathway Leads to Smad pSmad2/3 TGFB_Pathway->Smad Nucleus Nucleus Smad->Nucleus Translocates to Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Regulates Response Neuroprotection & Anti-inflammation Gene_Transcription->Response start Start: Plate K562 cells treat Treat cells with varying concentrations of SRI-011381 or Bafilomycin A1 (BafA) for 1 hour start->treat stain Stain with Lysosensor Green DND-189 treat->stain image Acquire images using fluorescence microscopy stain->image analyze Quantify the number of Lysosensor Green puncta per cell image->analyze end End: Determine dose-response for lysosomal acidification analyze->end start Start: Prepare cell lysates induce_damage Optional: Induce lysosomal damage (e.g., with LLOME) start->induce_damage treat Treat lysates with SRI-011381 induce_damage->treat add_substrate Add a fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC) treat->add_substrate measure Measure fluorescence intensity over time using a plate reader add_substrate->measure end End: Calculate Cathepsin B activity measure->end start Start: Culture macrophages treat Treat macrophages with dose-range of SRI-011381 start->treat add_abeta Add fibrillar β-amyloid (Aβ) to the culture medium treat->add_abeta incubate Incubate for a defined period (e.g., 24-72 hours) add_abeta->incubate collect_media Collect the conditioned medium incubate->collect_media measure_abeta Measure Aβ levels in the medium using ELISA collect_media->measure_abeta end End: Determine the extent of Aβ clearance measure_abeta->end

References

An In-depth Technical Guide to the Neuroprotective Properties of SRI-011381 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-011381 hydrochloride, also known as C381, is a novel, orally active, and brain-penetrant small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] It has emerged as a promising therapeutic candidate for a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and stroke. Its neuroprotective effects are attributed to its unique dual mechanism of action: the activation of the canonical TGF-β/Smad signaling pathway and the restoration of lysosomal function through interaction with vacuolar-type H+-ATPase (v-ATPase).[1][2] This technical guide provides a comprehensive overview of the neuroprotective properties of SRI-011381, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action

SRI-011381 exerts its neuroprotective effects through a multi-faceted approach. The primary mechanism involves the activation of the TGF-β signaling pathway, a critical regulator of neuronal survival, differentiation, and synaptic plasticity.[1] Additionally, SRI-011381 directly targets lysosomal function, a cellular process increasingly implicated in the pathogenesis of neurodegenerative diseases.

Activation of the TGF-β/Smad Signaling Pathway

SRI-011381 functions as a potent agonist of the TGF-β signaling cascade.[3][4] This pathway is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor subsequently phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[3] Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in neuroprotection and anti-inflammatory responses.[3] Studies have shown that SRI-011381 up-regulates the phosphorylation of Smad2/3.[3]

Restoration of Lysosomal Function

A novel aspect of SRI-011381's mechanism is its direct interaction with the lysosome.[1][2][4] It physically targets the vacuolar-type H+-ATPase (v-ATPase), the proton pump responsible for maintaining the acidic environment of the lysosome.[1] By promoting lysosomal acidification, SRI-011381 enhances the breakdown of cellular waste and aggregated proteins, such as fibrillar amyloid-β (Aβ), and improves the lysosome's resilience to damage.[2][4] This restoration of lysosomal homeostasis is crucial in neurodegenerative diseases, which are often characterized by lysosomal dysfunction.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of SRI-011381 have been demonstrated in various preclinical models. While comprehensive dose-response and pharmacokinetic data are still emerging, the following tables summarize the available quantitative information.

| In Vitro Efficacy of SRI-011381 | | :--- | :--- | | Assay | Result | | TGF-β Signaling Activation | A 10 µM concentration of SRI-011381 is used for the activation of TGF-β1 signaling.[4][5] | | Smad2/3 Phosphorylation | SRI-011381 (10 µM) up-regulates the phosphorylation of Smad2/3 in Peripheral Blood Mononuclear Cells (PBMCs).[3] | | Lysosomal Acidification | SRI-011381 causes a dose-dependent increase in lysosome acidification, with a nearly 7-fold increase in Lysosensor signal at 400 µM.[2] | | Fibrillar Aβ Clearance | Promotes fibrillar Aβ clearance by macrophages in a dose-dependent manner.[6] |

| In Vivo Efficacy of SRI-011381 | | :--- | :--- | | Animal Model | Result | | Kainic Acid-Induced Excitotoxicity | Protects mice against kainic acid-induced excitotoxicity and neurodegeneration at a dose of 30 mg/kg (i.p.).[6] | | APP751Lon, Swetransgenic Mice (Alzheimer's Model) | Reduces neurodegeneration when administered by oral gavage at doses of 10, 30, and 75 mg/kg for 14 days.[6] | | Chronic MPTP Mouse Model (Parkinson's Model) | Rescued dopaminergic neurons and restored memory and motor function.[1] |

| Pharmacokinetic Properties of SRI-011381 | | :--- | :--- | | Parameter | Value | | Oral Bioavailability (in FBV mice) | Approximately 50%.[1][6] | | Brain Penetrance | Yes.[1] | | ClogP | 3.3.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neuroprotective properties of SRI-011381.

Western Blot for Phospho-Smad2/3

This protocol is used to quantify the activation of the TGF-β signaling pathway by measuring the phosphorylation of Smad2 and Smad3.

  • Cell Culture and Treatment: Culture cells (e.g., PBMCs) to 80-90% confluency. Serum-starve the cells for 18-24 hours. Treat cells with SRI-011381 (e.g., 10 µM) for 30 minutes to 1 hour.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Sonicate the lysate to ensure the release of nuclear proteins.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Normalize protein concentrations. Add Laemmli buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST. Incubate the membrane with a primary antibody specific for phospho-Smad2/3 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using a digital imager. Quantify band intensity using densitometry software and normalize to a loading control like GAPDH.

Fibrillar Aβ Clearance Assay

This assay assesses the ability of macrophages to clear fibrillar amyloid-β in the presence of SRI-011381.

  • Preparation of Fibrillar Aβ: Synthesize or purchase Aβ peptides. Aggregate Aβ into fibrils by incubation at 37°C for several days. Confirm fibril formation using techniques like Thioflavin T staining or electron microscopy.

  • Macrophage Culture: Isolate and culture primary macrophages or use a macrophage cell line (e.g., RAW 264.7).

  • Treatment: Treat macrophages with various concentrations of SRI-011381 for a predetermined time (e.g., 24 hours).

  • Aβ Incubation: Add prepared fibrillar Aβ to the macrophage cultures and incubate for a specified period to allow for phagocytosis and degradation.

  • Quantification of Aβ Clearance: Collect the conditioned media and cell lysates. Measure the amount of remaining Aβ in the media and lysates using an ELISA specific for Aβ. A decrease in Aβ levels in the SRI-011381-treated groups compared to the control indicates enhanced clearance.

Lysosomal Acidification Assay (LysoTracker Staining)

This protocol measures changes in lysosomal pH upon treatment with SRI-011381.

  • Cell Culture: Plate cells (e.g., K562 cells) in a suitable imaging dish or plate and allow them to adhere.

  • Treatment: Treat the cells with a range of concentrations of SRI-011381 for 1 hour. Include a positive control for lysosomal alkalinization, such as Bafilomycin A1.

  • Staining: Add a pH-sensitive lysosomal dye, such as LysoSensor Green or LysoTracker Red, to the cells at a final concentration of approximately 50-100 nM. Incubate for 30-60 minutes at 37°C.

  • Imaging: Wash the cells with fresh media to remove excess dye. Image the live cells using a fluorescence microscope or a high-content imaging system.

  • Quantification: Quantify the fluorescence intensity or the number and area of fluorescent puncta per cell using image analysis software. An increase in the fluorescence of pH-sensitive probes like LysoSensor Green indicates an increase in lysosomal acidity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating the neuroprotective effects of SRI-011381.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI011381 SRI-011381 vATPase v-ATPase SRI011381->vATPase Interacts with TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds TGFbRI TGF-β RI TGFbRII->TGFbRI Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Binds to Smad4 Smad4 GeneTranscription Gene Transcription (Neuroprotection, Anti-inflammation) SmadComplex->GeneTranscription Translocates & Regulates Lysosome Lysosome Hplus H+ vATPase->Hplus Pumps Hplus->Lysosome Acidifies Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Neuronal/Macrophage Cell Culture Treatment SRI-011381 Treatment (Dose-Response) CellCulture->Treatment MechanismAssays Mechanism of Action Assays pSmadAssay p-Smad2/3 Western Blot MechanismAssays->pSmadAssay LysosomeAssay Lysosomal Acidification (LysoTracker) MechanismAssays->LysosomeAssay AbetaAssay Aβ Clearance Assay MechanismAssays->AbetaAssay AnimalModel Neurodegeneration Model (e.g., MPTP, AD transgenic) DrugAdmin SRI-011381 Administration (Oral Gavage) AnimalModel->DrugAdmin Behavioral Behavioral Tests (e.g., Morris Water Maze) DrugAdmin->Behavioral Histology Post-mortem Analysis Behavioral->Histology Followed by NeuronCount Dopaminergic Neuron Count Histology->NeuronCount PlaqueLoad Aβ Plaque Load Histology->PlaqueLoad

References

An In-depth Technical Guide on SRI-011381 Hydrochloride and its Impact on Lysosomal Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381 hydrochloride, also known as C381, is a novel small molecule that has emerged as a significant modulator of lysosomal function with profound implications for neurodegenerative diseases. Initially identified as an agonist of the Transforming Growth Factor-β (TGF-β) signaling pathway, subsequent research has revealed its direct interaction with lysosomes, leading to enhanced acidification and proteolytic activity. This technical guide provides a comprehensive overview of the core mechanisms of SRI-011381, detailing its effects on lysosomal biology, presenting quantitative data from key experiments, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

Introduction

Lysosomal dysfunction is a well-established hallmark of numerous neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and frontotemporal dementia. The accumulation of protein aggregates and damaged organelles, resulting from impaired lysosomal clearance, contributes significantly to cellular toxicity and disease progression. SRI-011381 (C381) is a brain-penetrant, orally bioavailable compound that has demonstrated potent anti-inflammatory and neuroprotective effects in preclinical models of these diseases. A key aspect of its therapeutic potential lies in its ability to restore lysosomal homeostasis. This document serves as a technical resource for researchers and drug developers interested in the multifaceted actions of SRI-011381 on lysosomal function.

Mechanism of Action: A Dual Role

SRI-011381 exhibits a dual mechanism of action, functioning as both a TGF-β signaling agonist and a direct modulator of lysosomal activity. While initially discovered through a phenotypic screen for TGF-β pathway activators, a genome-wide CRISPR interference (CRISPRi) screen unexpectedly identified the lysosome, and specifically the vacuolar-type H+-ATPase (v-ATPase), as a primary target.

Direct Engagement with the Lysosome and v-ATPase

The v-ATPase is a multi-subunit proton pump responsible for acidifying the lysosomal lumen, a critical process for the optimal activity of lysosomal hydrolases. SRI-011381 physically targets the lysosome and is believed to interact with the v-ATPase complex, promoting its proton-pumping activity. This leads to enhanced lysosomal acidification, which in turn boosts the degradation of lysosomal cargo.

Activation of the TGF-β Signaling Pathway

In addition to its direct lysosomal effects, SRI-011381 activates the TGF-β signaling pathway. This pathway is crucial for regulating a wide range of cellular processes, including immune responses, cell growth, and differentiation. The neuroprotective effects of SRI-011381 are, in part, attributed to the anti-inflammatory and pro-survival signals elicited by TGF-β activation. The precise molecular link between v-ATPase engagement and TGF-β pathway activation by SRI-011381 is an area of ongoing investigation, with potential involvement of pathways regulated by Beclin-1, mTOR, Wnt, and Notch.

Quantitative Data on Lysosomal Function Modulation

The effects of SRI-011381 on lysosomal function have been quantified in various in vitro and in vivo studies. The following tables summarize key findings from the pivotal study by Vest et al. (2022) in PNAS.

Table 1: Effect of SRI-011381 (C381) on Lysosomal Acidification in K562 Cells
Treatment Normalized Lysosensor Green Puncta Count (relative to control)
Control (DMSO)1.0
C381 (1 µM)~1.2
C381 (3 µM)~1.5
C381 (10 µM)~2.0
C381 (30 µM)~3.0
C381 (100 µM)~4.5
C381 (400 µM)~7.0
Bafilomycin A1 (500 nM)~0.5
Statistically significant vs. control (one-way ANOVA). Data are approximate values derived from graphical representations in Vest et al. (2022).
Table 2: Enhancement of Lysosomal Proteolysis by SRI-011381 (C381)
Treatment Normalized DQ-BSA Area (relative to control)
Control (DMSO)1.0
C381 (various concentrations)Significant increase
Bafilomycin A1Significant decrease
Statistically significant increase observed with C381 treatment. Specific concentrations and fold-changes require access to the primary data.

| Table 3: SRI-011381 (C381) Mediated Protection Against Lysosomal Damage | | | :--- | :--- | :--- | | Treatment | Chmp2B Puncta per Cell (relative to LLOME alone) | Galectin-3 Puncta per Cell (relative to LLOME alone) | | LLOME (1 mM) | 1.0 | 1.0 | | C381 (3 µM) + LLOME (1 mM) | ~0.5* | ~0.5* | | *Statistically significant reduction vs. LLOME alone (two-way ANOVA). Data are approximate values derived from graphical representations in Vest et al. (2022). | |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of key experimental protocols.

Lysosomal Acidification Assay (Lysosensor)
  • Cell Culture: K562 cells are cultured in appropriate media.

  • Treatment: Cells are treated with a range of SRI-011381 concentrations (e.g., 1 µM to 400 µM) or a control vehicle (DMSO) for 1 hour. Bafilomycin A1 (500 nM) is used as a positive control for lysosomal de-acidification.

  • Staining: Cells are stained with Lysosensor Green DND-187 and Lysotracker Red DND-99 for 1 hour.

  • Imaging: Live cells are imaged using a high-content imaging system (e.g., Incucyte S3).

  • Analysis: The number and area of pH-sensitive Lysosensor Green puncta are quantified and normalized to cell confluence. An increase in Lysosensor Green signal indicates increased lysosomal acidity.

Lysosomal Proteolysis Assay (DQ-BSA)
  • Cell Culture: Cells (e.g., K562) are cultured to an appropriate density.

  • Treatment: Cells are treated with SRI-011381 or a control vehicle in the presence of DQ-Green BSA, a self-quenched substrate that fluoresces upon proteolytic degradation.

  • Imaging: Cells are imaged over a time course (e.g., 2 hours) using a high-content imaging system.

  • Analysis: The total area of green fluorescence (indicating DQ-BSA degradation) is quantified and normalized to cell confluence. An increase in fluorescence indicates enhanced lysosomal proteolytic activity.

Lysosomal Damage and Repair Assay
  • Cell Culture: Human dermal fibroblasts are cultured on appropriate plates.

  • Pre-treatment: Cells are pre-treated with SRI-011381 (e.g., 3 µM) or a control vehicle for 24 hours.

  • Lysosomal Damage Induction: Lysosomal membrane permeabilization is induced by treating cells with L-leucyl-L-leucine methyl ester (LLOME) (e.g., 1 mM) for 30 minutes.

  • Immunostaining: Cells are fixed, permeabilized, and stained for markers of lysosomal damage and repair, such as Galectin-3 and Chmp2B, along with a lysosomal marker like LAMP2.

  • Imaging and Analysis: The number of Galectin-3 and Chmp2B puncta per cell are quantified using fluorescence microscopy and image analysis software. A decrease in these puncta in SRI-011381-treated cells indicates enhanced lysosomal resilience.

Signaling Pathways and Visualizations

The interplay between SRI-011381's direct lysosomal effects and its activation of broader signaling networks is complex. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.

SRI011381_Mechanism_of_Action cluster_cell Cell cluster_lysosome Lysosome SRI011381 SRI-011381 (C381) vATPase v-ATPase SRI011381->vATPase Directly Targets TGFb_Pathway TGF-β Signaling Pathway Activation SRI011381->TGFb_Pathway Activates Acidification Increased Acidification (↓pH) vATPase->Acidification Proteolysis Enhanced Proteolysis Acidification->Proteolysis Resilience Improved Resilience Acidification->Resilience Neuroprotection Neuroprotection & Anti-inflammation Proteolysis->Neuroprotection Resilience->Neuroprotection TGFb_Pathway->Neuroprotection

Core mechanism of SRI-011381 (C381) action.

Experimental_Workflow_Lysosomal_Acidification start Seed K562 Cells treat Treat with SRI-011381 (C381) or Controls (DMSO, BafA1) start->treat stain Stain with Lysosensor Green & Lysotracker Red treat->stain image Live Cell Imaging (e.g., Incucyte S3) stain->image quantify Quantify Lysosensor Puncta (Number and Area) image->quantify analyze Normalize to Cell Confluence & Compare Treatments quantify->analyze end Assess Lysosomal Acidification analyze->end TGFb_Lysosome_Crosstalk cluster_lysosome Lysosome cluster_TGFb TGF-β Pathway cluster_crosstalk Potential Crosstalk Pathways SRI011381 SRI-011381 (C381) vATPase v-ATPase SRI011381->vATPase Directly Activates Acidification Lysosomal Acidification vATPase->Acidification mTOR mTOR Acidification->mTOR Regulates TGFbR TGF-β Receptor (ALK5/TβRII) pSMAD pSMAD2/3 TGFbR->pSMAD Beclin1 Beclin-1 pSMAD->Beclin1 Regulates Expression Beclin1->TGFbR Mediates Receptor Recycling mTOR->TGFbR Feedback Regulation Wnt Wnt Signaling Wnt->Acidification Influences note Dashed lines indicate potential or indirect regulatory relationships that are areas of active research.

An In-depth Technical Guide on SRI-011381 Hydrochloride for Alzheimer's Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381 hydrochloride, also known as C381, is a novel, orally bioavailable, and brain-penetrant small molecule that has emerged as a promising therapeutic candidate for Alzheimer's disease (AD) and other neurodegenerative disorders. This technical guide provides a comprehensive overview of SRI-011381, focusing on its core mechanism of action, preclinical efficacy data, and detailed experimental protocols. The compound uniquely combines two critical functions: agonism of the Transforming Growth Factor-beta (TGF-β) signaling pathway and enhancement of lysosomal function. This dual activity addresses key pathological features of Alzheimer's disease, including neuroinflammation, impaired synaptic plasticity, and the accumulation of toxic protein aggregates. This document is intended to serve as a resource for researchers in the field, providing the necessary technical details to facilitate further investigation into the therapeutic potential of SRI-011381.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies have shown limited efficacy, highlighting the urgent need for novel drug candidates with multifaceted mechanisms of action. SRI-011381 (C381) represents a significant advancement in this area. It was identified through a phenotypic screen for activators of the TGF-β signaling pathway, which is known to be impaired in Alzheimer's disease.[1][2] Subsequent research has revealed its additional role as a lysosomal function enhancer, directly targeting the cellular machinery responsible for clearing protein aggregates.[3]

Mechanism of Action

SRI-011381 exerts its neuroprotective effects through a dual mechanism:

  • TGF-β Signaling Agonism: SRI-011381 activates the canonical TGF-β/Smad signaling pathway.[1] This pathway plays a crucial role in regulating neuronal survival, synaptic plasticity, and neuroinflammation. In the context of Alzheimer's disease, reduced TGF-β signaling is associated with increased neuroinflammation and neuronal vulnerability. By mimicking the effects of TGF-β, SRI-011381 helps to restore this critical signaling pathway, leading to the downstream phosphorylation of Smad2/3 and the transcription of neuroprotective and anti-inflammatory genes.

  • Lysosomal Function Enhancement: A key discovery in the characterization of SRI-011381 is its ability to physically target lysosomes and promote their acidification.[3] Lysosomal dysfunction is a central feature of Alzheimer's disease, leading to the accumulation of undigested cellular waste, including Aβ. SRI-011381 has been shown to increase the activity of the vacuolar-type H+-ATPase (v-ATPase), the proton pump responsible for maintaining the acidic environment of lysosomes. This enhanced acidification improves the efficacy of lysosomal enzymes in degrading pathological protein aggregates.[3]

The interplay between these two mechanisms provides a powerful, multi-pronged approach to combating the complex pathology of Alzheimer's disease.

Signaling Pathway Diagram

TGF_beta_Lysosome_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI-011381_ext SRI-011381 SRI-011381_int SRI-011381 SRI-011381_ext->SRI-011381_int Enters Cell TGF-beta TGF-β TBRII TGF-β RII TGF-beta->TBRII Binds TBRI TGF-β RI TBRII->TBRI Smad23 Smad2/3 TBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc Translocates Lysosome Lysosome vATPase v-ATPase Degradation Degradation Products Lysosome->Degradation Enhanced Degradation vATPase->Lysosome Increases Acidification SRI-011381_int->Lysosome Targets SRI-011381_int->vATPase Activates Abeta_agg Aβ Aggregates Abeta_agg->Lysosome Engulfed DNA DNA Smad_complex_nuc->DNA Binds Gene_expression Neuroprotective & Anti-inflammatory Gene Expression DNA->Gene_expression Regulates Y_Maze_Workflow start Start place_mouse Place mouse at the end of one arm start->place_mouse explore Allow free exploration for 8 minutes place_mouse->explore record Record arm entry sequence via video explore->record analyze Analyze data record->analyze calculate Calculate % spontaneous alternation analyze->calculate compare Compare treated vs. vehicle groups calculate->compare end End compare->end Fear_Conditioning_Workflow start Start habituation Habituation in conditioning chamber start->habituation conditioning Pairing of conditioned stimulus (CS) with unconditioned stimulus (US) habituation->conditioning delay 24-hour delay conditioning->delay context_test Re-expose to conditioning chamber delay->context_test measure_freezing Measure freezing behavior context_test->measure_freezing end End measure_freezing->end

References

Unveiling SRI-011381 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381 hydrochloride is a novel, orally active small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It has garnered significant attention for its potent neuroprotective effects and therapeutic potential in neurodegenerative disorders, particularly Alzheimer's disease. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It includes a comprehensive summary of its quantitative biological data, detailed experimental protocols for its synthesis and evaluation, and visual representations of its mechanism of action and experimental workflows.

Discovery and Rationale

SRI-011381 emerged from a phenotypic screening campaign aimed at identifying small molecules that could mimic the neuroprotective and anti-inflammatory effects of TGF-β1. Reduced TGF-β signaling has been implicated in the pathogenesis of Alzheimer's disease, making the activation of this pathway a promising therapeutic strategy. SRI-011381 was identified as a potent inducer of TGF-β signaling in the central nervous system.[1] Further studies have revealed that SRI-011381, also referred to as C381 in some literature, physically targets lysosomes, promoting their acidification and enhancing the breakdown of cellular waste. This lysosomal enhancement is a key aspect of its mechanism of action and contributes to its neuroprotective properties.

Chemical Synthesis

The chemical synthesis of this compound is detailed in U.S. Patent US9796674B2, which describes a class of benzyl (B1604629) urea (B33335) derivatives for activating TGF-β signaling. The synthesis is a multi-step process, a plausible route for which is outlined below.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route involves the reaction of a substituted aniline (B41778) with an isocyanate or a sequential reaction with a phosgene (B1210022) equivalent and an amine.

  • Step 1: Synthesis of the Benzyl Piperidine (B6355638) Intermediate: The synthesis would likely begin with the preparation of a key intermediate, such as 1-(4-(4-fluorobenzyl)piperidin-1-yl)methanamine. This can be achieved through standard organic chemistry reactions, for example, by reductive amination of 1-boc-piperidine-4-carbaldehyde with 4-fluorobenzylamine (B26447) followed by deprotection.

  • Step 2: Urea Formation: The benzyl piperidine intermediate would then be reacted with a substituted benzyl isocyanate, such as 1-(isocyanatomethyl)-4-(trifluoromethoxy)benzene, to form the urea linkage. This reaction is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature.

  • Step 3: Salt Formation: The resulting free base of SRI-011381 is then treated with hydrochloric acid in a suitable solvent, such as diethyl ether or ethanol, to precipitate this compound.

  • Purification: The final product would be purified by recrystallization or column chromatography to achieve high purity.

Biological Activity and Mechanism of Action

This compound activates the canonical TGF-β/Smad signaling pathway. This activation leads to the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes.[2] This signaling cascade is crucial for its neuroprotective and anti-inflammatory effects.

Signaling Pathway

TGF_beta_Smad_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SRI-011381 SRI-011381 TGF-beta Receptor TGF-beta Receptor SRI-011381->TGF-beta Receptor activates Smad2/3 Smad2/3 TGF-beta Receptor->Smad2/3 phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad Complex p-Smad2/3 + Smad4 p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription regulates

Quantitative Biological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity

AssayCell LineEffectEffective ConcentrationReference
TGF-β Signaling ActivationMouse Lung FibroblastsIncreased TGF-β1, NALP3, collagen-1, and α-SMA expression10 µM[2]
Smad2/3 PhosphorylationHuman PBMCsUpregulation of pSmad2/310 µM[2]
Fibrillar Aβ ClearanceMacrophagesDose-dependent decrease of AβNot specified[3][4]
NeuroprotectionPrimary Mouse Embryonic Forebrain NeuronsReduction in Aβ42-induced cell death3 µM
Phagocytosis of Aβ42J774A.1 and THP-1 Macrophages>20% increase2 and 5 µM

Table 2: In Vivo Data

Animal ModelDosingEffectReference
FVB Mice30 mg/kg (i.p.)Activation of TGF-β signaling in SBE-luciferase reporter mice[3][4]
FVB MiceOral administration~50% oral bioavailability[3][4]
APP751Lon,Swe Transgenic Mice10 mg/kg for 10 weeksPrevention of memory deficits
Mice10, 30, and 75 mg/kg (oral gavage) for 14 daysReductions in red blood cells, hematocrit, and hemoglobin[3][4][5]
5xFAD MiceFed in chow for 6 monthsIncreased TMEM119-positive microglia, reduced plaque burden, and improved performance in maze tests[6]

Detailed Experimental Protocols

In Vitro TGF-β Signaling Activation Assay

Objective: To determine the ability of this compound to activate the TGF-β signaling pathway in vitro.

Materials:

  • Mouse lung fibroblasts

  • DMEM with 10% FBS and antibiotics

  • This compound

  • Antibodies for Western blotting (TGF-β1, NALP3, collagen-1, α-SMA, pSmad2/3, GAPDH)

Procedure:

  • Culture mouse lung fibroblasts in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.

  • Treat the cells with this compound at a final concentration of 10 µM for 24 hours.

  • Lyse the cells and collect the protein extracts.

  • Perform Western blot analysis to detect the expression levels of TGF-β1, NALP3, collagen-1, α-SMA, and phosphorylated Smad2/3. Use GAPDH as a loading control.

  • Quantify the band intensities to determine the fold change in protein expression compared to untreated control cells.

In Vivo Evaluation in an Alzheimer's Disease Mouse Model

Objective: To assess the efficacy of this compound in improving cognitive function in a transgenic mouse model of Alzheimer's disease.

Materials:

  • APP751Lon,Swe transgenic mice

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Cognitive testing apparatus (e.g., Y-maze, Morris water maze)

Procedure:

  • Acclimate APP751Lon,Swe transgenic mice to the housing and handling conditions.

  • Administer this compound orally at a dose of 10 mg/kg once daily for 10 weeks. A control group should receive the vehicle.

  • After the treatment period, conduct a battery of cognitive tests, such as the Y-maze for spatial working memory and the Morris water maze for spatial learning and memory.

  • At the end of the study, sacrifice the animals and collect brain tissue for histological and biochemical analysis (e.g., amyloid plaque load, neuroinflammation markers).

  • Analyze the behavioral and pathological data to determine the therapeutic efficacy of this compound.

Experimental Workflow Visualization

High-Throughput Screening Workflow

HTS_Workflow Compound Library Compound Library Assay Plate Preparation Assay Plate Preparation Compound Library->Assay Plate Preparation Cell Seeding Cell Seeding Assay Plate Preparation->Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Incubation Incubation Compound Addition->Incubation Reporter Gene Assay Reporter Gene Assay Incubation->Reporter Gene Assay Data Analysis Data Analysis Reporter Gene Assay->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

In Vivo Efficacy Study Workflow

InVivo_Workflow Animal Model Selection Animal Model Selection Treatment Administration Treatment Administration Animal Model Selection->Treatment Administration Behavioral Testing Behavioral Testing Treatment Administration->Behavioral Testing Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Histological Analysis Histological Analysis Tissue Collection->Histological Analysis Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis Data Interpretation Data Interpretation Histological Analysis->Data Interpretation Biochemical Analysis->Data Interpretation

Conclusion

This compound is a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease. Its novel mechanism of action, involving the activation of the TGF-β/Smad signaling pathway and enhancement of lysosomal function, offers a multi-faceted approach to combatting the complex pathology of these disorders. The data presented in this guide underscore its potential and provide a solid foundation for further preclinical and clinical development. The detailed protocols and workflows are intended to facilitate future research and development efforts in this area.

References

Technical Guide: SRI-011381 Hydrochloride - A Novel Agonist of the TGF-β/Smad Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381 hydrochloride, also known as C381, is a novel, orally active small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This technical guide provides a comprehensive overview of SRI-011381's mechanism of action, its effects on the canonical Smad pathway, and detailed experimental protocols for its characterization. SRI-011381 holds potential for therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's, by modulating the cytoprotective effects of TGF-β signaling.[1][2][3][4][5]

Introduction to this compound and the Smad Pathway

The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response. The canonical pathway is mediated by the Smad family of transcription factors. Upon ligand binding, the TGF-β type II receptor (TβRII) phosphorylates and activates the type I receptor (TβRI), which in turn phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common-mediator Smad (co-Smad), Smad4. This complex translocates to the nucleus, where it regulates the transcription of target genes.

SRI-011381 has been identified as a potent activator of this pathway. Its mechanism of action is unique, involving the physical targeting of the vacuolar H+-ATPase (v-ATPase) on the lysosome. This interaction promotes lysosomal acidification, which subsequently leads to the activation of the TGF-β/Smad signaling cascade.[3]

Quantitative Data on Smad Pathway Activation

ParameterCell Type/ModelConcentration/DoseObserved Effect on Smad PathwayReference
pSmad2/3 Levels Peripheral Blood Mononuclear Cells (PBMCs)10 µMUpregulation of Smad2/3 phosphorylation; reversed the inhibitory effect of curcumin.[1][1]
TGF-β Signaling Component Expression Mouse Lung Fibroblasts10 µMSignificant increase in TGF-β1, NALP3, collagen-1, and α-SMA expression.[1][6][1][6]
In Vivo Smad Activation SBE-luc mice30 mg/kg (i.p.)Implied activation of Smad-responsive luciferase reporter.[5][5]
In Vivo Administration FBV mice10, 30, and 75 mg/kg (oral gavage)Demonstrates oral bioavailability of approximately 50%.[5][5]

Signaling Pathway and Mechanism of Action

SRI-011381 activates the TGF-β/Smad pathway through a novel, indirect mechanism. Instead of directly interacting with the TGF-β receptors, it targets the v-ATPase on the lysosomal membrane.

SRI_011381_Smad_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand TBRII TβRII TGF-β Ligand->TBRII TBRI TβRI TBRII->TBRI activates Smad23 Smad2/3 TBRI->Smad23 phosphorylates vATPase v-ATPase vATPase->TGF-β Ligand activates signaling SRI-011381 SRI-011381 SRI-011381->vATPase targets pSmad23 p-Smad2/3 SmadComplex Smad2/3-Smad4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex DNA Target Gene Transcription SmadComplex->DNA translocates to

Diagram 1: SRI-011381 Mechanism of Smad Pathway Activation.

Experimental Protocols

The following are detailed, representative protocols for key experiments to characterize the activity of this compound.

Western Blot for Phospho-Smad2/3

This protocol describes the detection of phosphorylated Smad2/3 in cell lysates following treatment with SRI-011381.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., PBMCs) B 2. Treat with 10 µM SRI-011381 or Vehicle Control A->B C 3. Cell Lysis (RIPA buffer with phosphatase inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to PVDF Membrane E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (anti-pSmad2/3, overnight at 4°C) G->H I 9. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) H->I J 10. Chemiluminescent Detection I->J K 11. Data Analysis (Normalize to total Smad2/3 or GAPDH) J->K

Diagram 2: Western Blot Experimental Workflow.

Materials:

  • Cell line of interest (e.g., PBMCs, mouse lung fibroblasts)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425), anti-Smad2/3, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium and treat the cells with the desired concentrations of this compound (e.g., 10 µM) or vehicle control for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations and prepare the samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Smad2/3) overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the phospho-Smad2/3 signal to total Smad2/3 or a loading control like GAPDH.

TGF-β/Smad Luciferase Reporter Assay

This assay measures the transcriptional activity of the Smad pathway in response to SRI-011381 treatment.

Luciferase_Assay_Workflow A 1. Cell Seeding (e.g., HEK293T) B 2. Transfection with Smad-responsive luciferase reporter and Renilla control plasmids A->B C 3. Treat with SRI-011381 (various concentrations) B->C D 4. Cell Lysis C->D E 5. Measure Firefly and Renilla Luciferase Activity D->E F 6. Data Analysis (Normalize Firefly to Renilla) E->F

References

Preclinical Profile of SRI-011381 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

SRI-011381 hydrochloride , also known as C381, is a novel small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It has demonstrated potential as a neuroprotective agent, particularly in the context of Alzheimer's disease and other neurological disorders. This technical guide provides a comprehensive overview of the publicly available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and toxicological findings.

Mechanism of Action

This compound functions as a potent agonist of the TGF-β signaling pathway.[1][2] This pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and inflammation. The activation of this pathway by this compound leads to the phosphorylation of downstream mediators, Smad2 and Smad3 (pSmad2/3), which then translocate to the nucleus to regulate gene expression.[3] This mechanism is believed to underpin the compound's neuroprotective and anti-inflammatory effects.[1] Additionally, emerging research suggests that SRI-011381 may also exert its effects through the modulation of lysosomal function.[4]

Data Presentation

In Vitro Efficacy
AssayCell LineConcentrationEffectReference
TGF-β Signaling ActivationNIH-3T3 cellsNot SpecifiedIncreased fibronectin expression[2]
Proliferation AssayMouse Lung Fibroblasts10 µMPromoted proliferation and increased TGF-β1, NALP3, collagen-1, and α-SMA expression[3]
Macrophage Aβ ClearanceMacrophagesDose-dependentPromoted fibrillar Aβ clearance[1]
In Vivo Efficacy
Animal ModelDiseaseDosing RegimenKey FindingsReference
APP751Lon, Swe transgenic miceAlzheimer's DiseaseNot SpecifiedReduced neurodegeneration[1]
Kainic acid-induced excitotoxicity modelNeurodegeneration30 mg/kg, i.p.Protected against excitotoxicity and neurodegeneration[1]
FVB miceGeneralOral administrationRapidly absorbed[1]
Pharmacokinetics
ParameterAnimal ModelDoseValueReference
Oral BioavailabilityFVB miceNot Specified~50%[1]
CmaxNot Publicly Available
TmaxNot Publicly Available
AUCNot Publicly Available
Half-lifeNot Publicly Available
Toxicology
Study TypeAnimal ModelDosing RegimenFindingsNOAELReference
14-Day Oral GavageNot Specified10, 30, and 75 mg/kgReductions in red blood cells, hematocrit, and hemoglobinNot Publicly Available[1]

Experimental Protocols

Western Blot for Phospho-Smad2/3

This protocol describes the detection of phosphorylated Smad2/3 in cell lysates following treatment with this compound.

  • Cell Culture and Treatment: Plate cells (e.g., NIH-3T3) in appropriate growth medium and grow to 70-80% confluency. Serum starve the cells for 12-18 hours. Treat cells with desired concentrations of this compound for a specified time (e.g., 1 hour).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Smad2/3 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Kainic Acid-Induced Excitotoxicity Model

This protocol outlines a general procedure for evaluating the neuroprotective effects of this compound in a mouse model of excitotoxicity.

  • Animals: Use adult male mice (e.g., C57BL/6). Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Drug Administration: Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle to the animals at a predetermined time before the induction of excitotoxicity.

  • Induction of Excitotoxicity: Administer kainic acid (e.g., 20-30 mg/kg, i.p.) to induce seizures and subsequent neuronal damage.

  • Behavioral Assessment: Monitor the animals for seizure activity according to a standardized scoring system.

  • Histological Analysis: At a specified time point after kainic acid administration, perfuse the animals and collect the brains. Process the brain tissue for histological staining (e.g., Fluoro-Jade or Nissl staining) to assess neuronal damage in specific brain regions like the hippocampus.

  • Data Analysis: Quantify the extent of neurodegeneration and compare the results between the treatment and vehicle groups.

Visualizations

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta Receptor TGF-beta Receptor TGF-beta->TGF-beta Receptor SRI-011381 SRI-011381 SRI-011381->TGF-beta Receptor Agonist Smad2/3 Smad2/3 TGF-beta Receptor->Smad2/3 Phosphorylation pSmad2/3 p-Smad2/3 Smad2/3->pSmad2/3 Smad4 Smad4 Smad Complex p-Smad2/3 Smad4 Gene Transcription Gene Transcription Smad Complex->Gene Transcription Nuclear Translocation pSmad2/3Smad4 pSmad2/3Smad4 pSmad2/3Smad4->Smad Complex

Caption: TGF-β/Smad signaling pathway activated by SRI-011381.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment & Induction cluster_assessment Assessment cluster_analysis Data Analysis A Animal Acclimation B Randomization into Groups (Vehicle vs. SRI-011381) A->B C SRI-011381 or Vehicle Administration (i.p.) B->C D Kainic Acid Administration (i.p.) C->D E Behavioral Scoring (Seizures) D->E F Tissue Collection (Brain) D->F E->F G Histological Analysis (Neurodegeneration) F->G H Quantification & Statistics G->H

Caption: Workflow for in vivo efficacy testing in a neurodegeneration model.

Mechanism_Logic cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_organismal Organismal Level SRI-011381 SRI-011381 A TGF-β Receptor Activation SRI-011381->A B Increased pSmad2/3 A->B C Modulation of Gene Expression B->C D Enhanced Aβ Clearance B->D E Neuroprotection C->E F Anti-inflammatory Effects C->F D->E

Caption: Logical flow of SRI-011381's mechanism of action.

References

Methodological & Application

Application Notes and Protocols for SRI-011381 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381 hydrochloride is a potent, orally active small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease and has been shown to modulate fibrotic processes and inflammatory responses. These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in both in vitro and in vivo research settings. The protocols detailed below are intended to serve as a guide for investigating the compound's mechanism of action and therapeutic potential.

Chemical Information

PropertyValue
Chemical Name N'-cyclohexyl-N-(phenylmethyl)-N-(4-piperidinylmethyl)-urea hydrochloride
Molecular Formula C₂₀H₃₂ClN₃O
Molecular Weight 365.94 g/mol
CAS Number 2070014-88-7
Appearance White to off-white solid
Solubility Soluble in DMSO (≥ 9 mg/mL) and water.[1]

Mechanism of Action

SRI-011381 acts as an agonist of the TGF-β signaling pathway, a critical regulator of various cellular processes including growth, differentiation, and immune responses. The activation of this pathway is initiated by the binding of a ligand to a TGF-β type II receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor, in turn, phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads then form a complex with a common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it regulates the transcription of target genes. SRI-011381 has been shown to up-regulate the phosphorylation of Smad2/3, confirming its role as an activator of this signaling cascade.[2]

Data Presentation

In Vitro Efficacy
Cell LineAssayConcentrationObserved EffectReference
Mouse Lung FibroblastsProliferation Assay10 µMPromotes proliferation; significantly increases TGF-β1, NALP3, collagen-1, and α-SMA expression.[2][3][2][3]
Human Peripheral Blood Mononuclear Cells (PBMCs)Western Blot10 µMUp-regulates the phosphorylation of Smad2/3.[2][2]
B103 Neuroblastoma CellsCell Viability AssayNot specifiedIncreased survival when exposed to beta-amyloid (Aβ).[4]
MacrophagesAβ Clearance AssayNot specifiedPromotes fibrillar Aβ clearance.[5]
In Vivo Efficacy and Dosing
Animal ModelDosing RegimenRoute of AdministrationObserved EffectReference
APP751Lon,Swe Transgenic Mice (Alzheimer's Model)10, 30, and 75 mg/kg for 14 daysOral gavageReduces neurodegeneration.[5][5]
Kainic Acid-Induced Excitotoxicity Mouse Model30 mg/kgIntraperitoneal (i.p.)Protects against neurodegeneration.[5][5]
SBE-luc Reporter Mice30 mg/kgIntraperitoneal (i.p.)Activates TGF-β signaling in the brain.[4]
FBV MiceNot specifiedOralRapidly absorbed with an oral bioavailability of approximately 50%.[5][5]

Experimental Protocols

Protocol 1: In Vitro Activation of TGF-β/Smad Signaling

This protocol describes the treatment of cells in culture with this compound to assess the activation of the TGF-β/Smad signaling pathway via Western blotting for phosphorylated Smad2/3 (pSmad2/3).

Materials:

  • This compound

  • Cell line of interest (e.g., human PBMCs, mouse lung fibroblasts)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-pSmad2/3, anti-total Smad2/3, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 10 µM).[2]

    • Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO).

    • Incubate for the desired time (e.g., 1 hour).

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the protein samples by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-pSmad2/3, diluted according to the manufacturer's instructions) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for total Smad2/3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Protocol 2: In Vivo Treatment of an Alzheimer's Disease Mouse Model

This protocol outlines a general procedure for the oral administration of this compound to an Alzheimer's disease mouse model, such as the APP/PS1 or APP751Lon,Swe transgenic mice, followed by behavioral and histological analysis.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • Alzheimer's disease transgenic mice (e.g., APP/PS1) and wild-type littermates

  • Oral gavage needles

  • Behavioral testing apparatus (e.g., Morris water maze, fear conditioning chamber)

  • Anesthetic

  • Perfusion solutions (PBS and 4% paraformaldehyde)

  • Histology equipment (microtome, slides, etc.)

  • Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-Iba1 for microglia)

Procedure:

  • Animal Dosing:

    • Prepare the dosing solution of this compound in the vehicle at the desired concentration.

    • Randomly assign mice to treatment and vehicle control groups.

    • Administer this compound or vehicle daily via oral gavage at the desired dose (e.g., 10, 30, or 75 mg/kg).[5]

    • Continue treatment for the specified duration (e.g., 14 days or longer).[5]

  • Behavioral Testing:

    • Following the treatment period, conduct behavioral tests to assess cognitive function.

    • Morris Water Maze: Assess spatial learning and memory by training mice to find a hidden platform in a pool of water.

    • Fear Conditioning: Evaluate fear-associated learning and memory by pairing a neutral stimulus with an aversive stimulus.

  • Tissue Collection and Histological Analysis:

    • After behavioral testing, deeply anesthetize the mice.

    • Perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde.

    • Dissect the brain and post-fix in 4% paraformaldehyde overnight.

    • Cryoprotect the brain in a sucrose (B13894) solution.

    • Section the brain using a cryostat or vibratome.

    • Perform immunohistochemistry on brain sections to assess amyloid plaque burden (e.g., using an anti-Aβ antibody) and neuroinflammation (e.g., using an anti-Iba1 antibody for microglia).

    • Quantify the staining using microscopy and image analysis software.

Mandatory Visualizations

TGF_Beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI-011381 SRI-011381 TGF-β RI TGF-β RI SRI-011381->TGF-β RI Activates TGF-β Ligand TGF-β Ligand TGF-β RII TGF-β RII TGF-β Ligand->TGF-β RII Binds TGF-β RII->TGF-β RI Recruits & Phosphorylates Smad2/3 Smad2/3 TGF-β RI->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Forms complex with Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Translocates & Regulates

Caption: TGF-β Signaling Pathway Activated by SRI-011381.

Experimental_Workflow_In_Vivo start Start: Alzheimer's Disease Mouse Model (e.g., APP/PS1) dosing Daily Oral Gavage: - this compound - Vehicle Control start->dosing behavior Behavioral Testing: - Morris Water Maze - Fear Conditioning dosing->behavior tissue Tissue Collection: - Anesthesia - Perfusion - Brain Dissection behavior->tissue analysis Histological & Biochemical Analysis: - Immunohistochemistry (Aβ, Iba1) - Western Blot (pSmad2/3) tissue->analysis end End: Data Analysis & Interpretation analysis->end

Caption: In Vivo Experimental Workflow for SRI-011381.

References

Application Notes and Protocols for SRI-011381 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-011381 hydrochloride is a small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] It exerts its biological effects by up-regulating the phosphorylation of Smad2 and Smad3 (pSmad2/3), key downstream mediators of the canonical TGF-β pathway.[1] This activation of TGF-β signaling has been shown to have neuroprotective effects and to influence the expression of fibrosis-related proteins.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its effects on cell viability, proliferation, and the activation of the TGF-β signaling cascade.

Data Presentation

Solubility

For optimal results, it is recommended to use freshly prepared solutions. The solubility of this compound in commonly used solvents is summarized below.

SolventMaximum SolubilityNotes
DMSO≥ 33.33 mg/mL (≥ 91.08 mM)Ultrasonic treatment may be required to achieve complete dissolution.[1]
Water≥ 25 mg/mL (≥ 68.32 mM)Ultrasonic treatment may be required.[1]
Recommended Working Concentrations

The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. The following table summarizes concentrations that have been used in published studies. Researchers should perform a dose-response experiment to determine the optimal concentration for their specific cell line and assay.

Cell TypeConcentrationObserved EffectReference
Mouse Lung Fibroblasts10 µMPromoted proliferation and increased expression of TGF-β1, NALP3, collagen-1, and α-SMA.[1][3]
Human Peripheral Blood Mononuclear Cells (PBMCs)10 µMUp-regulated the phosphorylation of Smad2/3.[1]
Human Skin Fibroblasts (HSFBs)10 µMReversed the inhibition of TGF-β2/Smad3 signaling and fibrosis.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell culture experiments.

SRI_011381_Signaling_Pathway This compound Mechanism of Action SRI_011381 SRI-011381 Hydrochloride TGFB_Receptor TGF-β Receptor Complex SRI_011381->TGFB_Receptor Binds and Activates Smad2_3 Smad2/3 TGFB_Receptor->Smad2_3 Phosphorylates pSmad2_3 pSmad2/3 Smad_Complex Smad2/3-Smad4 Complex pSmad2_3->Smad_Complex Forms complex with Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocates to Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Regulates

Caption: Mechanism of this compound action.

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Seeding Stock_Solution 2. Prepare SRI-011381 Stock Solution Treatment 3. Treat Cells with SRI-011381 Stock_Solution->Treatment Viability 4a. Cell Viability/ Proliferation Assay Treatment->Viability Western_Blot 4b. Western Blot (pSmad2/3) Treatment->Western_Blot Other_Assays 4c. Other Assays (e.g., qPCR, Imaging) Treatment->Other_Assays

Caption: General workflow for cell culture experiments.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.66 mg of this compound (Molecular Weight: 365.94 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath for a short period.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability and proliferation using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Optimization of cell seeding density and incubation times is recommended for each cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO at the same final concentration as in the highest this compound treatment).

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blotting for Phospho-Smad2/3

This protocol describes the detection of phosphorylated Smad2/3 in cell lysates following treatment with this compound.

Materials:

  • Cells of interest cultured in 6-well plates

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) and anti-total Smad2/3 or a loading control (e.g., GAPDH, β-actin). A recommended starting dilution for the phospho-Smad2/3 antibody is 1:500-1:1000.[4]

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for the appropriate time (e.g., 1-4 hours).

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each sample using a BCA assay.

  • Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Smad2/3 diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Smad2/3 or a loading control protein.

Stability and Storage

This compound powder is stable for years when stored at -20°C.[5] Stock solutions in DMSO can be stored at -20°C for up to one month and at -80°C for up to one year.[5] It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles. The stability of this compound in cell culture medium at 37°C has not been extensively reported; therefore, it is advisable to prepare fresh dilutions in media for each experiment.

Disclaimer

This information is for research use only and is not intended for human or therapeutic use. The provided protocols are intended as a guide and may require optimization for specific applications and cell types. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for SRI-011381 Hydrochloride in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-011381 hydrochloride is a novel small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3][4][5] It has demonstrated neuroprotective and anti-inflammatory effects in various preclinical models, making it a compound of interest for neurological disorders such as Alzheimer's disease, traumatic neuroma, and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[6] SRI-011381 is orally active with a reported bioavailability of approximately 50% in mice.[2] This document provides detailed application notes and protocols for the in vivo use of this compound, based on available preclinical data.

Mechanism of Action

This compound functions as an agonist of the TGF-β signaling pathway, which plays a crucial role in cell growth, differentiation, and immune regulation. The canonical TGF-β pathway involves the binding of a TGF-β ligand to its receptor, leading to the phosphorylation and activation of Smad proteins (Smad2/3). These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes. SRI-011381 has been shown to up-regulate the phosphorylation of Smad2/3.

Recent studies suggest that SRI-011381 may also exert its effects through the lysosome, promoting lysosomal acidification and enhancing the breakdown of cellular waste. This dual mechanism of activating TGF-β signaling and restoring lysosomal function highlights its therapeutic potential in neurodegenerative diseases characterized by protein aggregation and lysosomal dysfunction.

Signaling Pathway Diagram

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta_ligand TGF-β Ligand TGF_beta_Receptor TGF-β Receptor Complex (Type I & II) TGF_beta_ligand->TGF_beta_Receptor Binds Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylates SRI_011381 This compound SRI_011381->TGF_beta_Receptor Agonist action pSmad2_3 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Complexes with Smad4 Smad4 Smad4->Smad_complex Gene_transcription Target Gene Transcription Smad_complex->Gene_transcription Translocates and initiates

Caption: TGF-β/Smad signaling pathway activated by this compound.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound
ParameterSpeciesRoute of AdministrationDoseValueReference
Oral BioavailabilityFVB MiceOralNot Specified~50%[2]
Table 2: Summary of In Vivo Efficacy Studies with this compound
Disease ModelAnimal ModelDoseRouteDosing RegimenKey FindingsReference
Alzheimer's Disease-like PathologyAPP751Lon, Swetransgenic Mice10, 30, 75 mg/kgOral GavageDaily for 14 daysReduces neurodegeneration.[2]
Kainic Acid-Induced ExcitotoxicitySBE-luc Mice30 mg/kgIntraperitoneal (i.p.)Single doseProtects against excitotoxicity and neurodegeneration.[2]
Traumatic NeuromaSprague-Dawley Rats30 mg/kgIntraperitoneal (i.p.)Every 2 days, starting on the day of surgeryDid not prevent neuroma formation in this specific study.[1]
Experimental Autoimmune Encephalomyelitis (EAE)YAPGFAP-CKO Mice30 mg/kgIntraperitoneal (i.p.)Every 2 days for 22 daysPartially rescues deficits in the optic nerve and retina.[3]

Note: Specific quantitative efficacy data (e.g., percentage reduction in plaque load, behavioral scores) are limited in the publicly available literature.

Experimental Protocols

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring Monitoring & Analysis Animal_model Select Animal Model (e.g., APP/PS1 mice, SD rats) Dosing Administer Compound (Oral gavage or i.p. injection) Animal_model->Dosing Compound_prep Prepare this compound (dissolve in appropriate vehicle) Compound_prep->Dosing Behavioral Behavioral Tests (e.g., Y-maze, Morris water maze) Dosing->Behavioral Histology Histological Analysis (e.g., IHC for Aβ plaques, neuronal markers) Dosing->Histology Biochemical Biochemical Assays (e.g., ELISA for cytokines, Western blot for p-Smad) Dosing->Biochemical

Caption: General experimental workflow for in vivo studies with this compound.

Protocol 1: Evaluation of Neuroprotective Effects in a Kainic Acid-Induced Excitotoxicity Mouse Model

1. Objective: To assess the neuroprotective effects of this compound against acute excitotoxic neuronal injury.

2. Animal Model:

  • Species: Mouse (e.g., C57BL/6 or SBE-luc transgenic reporter mice)

  • Age: 8-10 weeks

  • Weight: 20-25 g

3. Materials:

  • This compound

  • Kainic acid

  • Vehicle for SRI-011381: Dimethyl sulfoxide (B87167) (DMSO)[2] or a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[2]

  • Vehicle for Kainic Acid: Sterile saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal (i.p.) injection

4. Experimental Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Vehicle control + Saline

    • Vehicle control + Kainic Acid

    • This compound (30 mg/kg) + Kainic Acid

  • Compound Administration:

    • Prepare a stock solution of this compound in the chosen vehicle.

    • Administer this compound (30 mg/kg) or vehicle via i.p. injection.[2]

  • Induction of Excitotoxicity:

    • 30 minutes after the administration of this compound or vehicle, administer kainic acid (e.g., 10-25 mg/kg, dose to be optimized based on strain sensitivity) or saline via i.p. injection.

  • Monitoring:

    • Observe the mice for seizure activity for at least 2 hours post-kainic acid injection. Seizure severity can be scored using a standardized scale.

  • Endpoint Analysis (24-72 hours post-injection):

    • Histology: Perfuse the animals and collect brain tissue. Perform Nissl staining or immunohistochemistry for neuronal markers (e.g., NeuN) and markers of cell death (e.g., Fluoro-Jade B or TUNEL) in the hippocampus to assess neurodegeneration.

    • Biochemical Analysis: Homogenize brain tissue to measure levels of inflammatory markers or signaling molecules via ELISA or Western blotting.

Protocol 2: Assessment of Efficacy in a Traumatic Neuroma Rat Model

1. Objective: To evaluate the effect of this compound on the formation of traumatic neuromas.

2. Animal Model:

  • Species: Rat (Sprague-Dawley)

  • Age: Adult (e.g., 10-12 weeks)

  • Weight: 250-300 g

3. Materials:

  • This compound

  • Vehicle: Dimethyl sulfoxide (DMSO)[1]

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Surgical instruments

  • Sutures

4. Experimental Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate rats for at least one week.

    • Randomly assign rats to: Sham, Vehicle control, and this compound (30 mg/kg) groups (n=10 per group).[1]

  • Surgical Procedure (Sciatic Nerve Transection):

    • Anesthetize the rat.

    • Expose the sciatic nerve in one hind limb and create a transection to induce neuroma formation.

  • Compound Administration:

    • On the day of surgery, administer the first dose of this compound (30 mg/kg, i.p.) or vehicle.[1]

    • Continue administration every 2 days for the duration of the study (e.g., 4 weeks).[1]

  • Monitoring:

    • Monitor the animals for signs of pain or distress and check the surgical site for infection.

  • Endpoint Analysis (e.g., 4 weeks post-surgery):

    • Histology: Euthanize the animals and harvest the sciatic nerve stumps. Perform histological staining (e.g., H&E, Masson's trichrome) to assess neuroma size, fibrosis, and axonal organization.

    • Immunohistochemistry: Stain tissue sections for markers of axonal regeneration (e.g., β-III tubulin) and fibrosis (e.g., α-SMA, Collagen I).

Protocol 3: Evaluation in an Alzheimer's Disease Mouse Model

1. Objective: To determine the therapeutic potential of this compound in reducing Alzheimer's-like pathology and cognitive deficits.

2. Animal Model:

  • Species: Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1, 5xFAD)

  • Age: Varies depending on the model and desired stage of pathology (e.g., 6-9 months)

3. Materials:

  • This compound

  • Vehicle for Oral Gavage: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline[2]

  • Gavage needles

  • Equipment for behavioral testing (e.g., Y-maze, Morris water maze)

4. Experimental Procedure:

  • Animal Acclimation and Baseline Assessment:

    • Acclimate mice and perform baseline behavioral testing to establish cognitive function.

  • Grouping:

    • Randomly assign mice to Vehicle control and this compound (e.g., 10, 30, 75 mg/kg) groups.[2]

  • Compound Administration:

    • Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 14 days or longer).[2]

  • Behavioral Testing:

    • Perform behavioral tests at the end of the treatment period to assess cognitive functions such as spatial learning and memory.

  • Endpoint Analysis:

    • Histology/Immunohistochemistry: Perfuse the animals and collect brain tissue. Stain for amyloid-beta plaques (e.g., using 4G8 or Thioflavin S) and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).

    • Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble Aβ peptides via ELISA.

Conclusion

This compound is a promising TGF-β signaling agonist with demonstrated in vivo activity in models of neurodegeneration and neuroinflammation. The provided protocols offer a starting point for researchers investigating its therapeutic potential. Further studies are warranted to establish detailed dose-response relationships, long-term safety profiles, and comprehensive pharmacokinetic and pharmacodynamic characteristics. Researchers should carefully consider the specific animal model, disease state, and intended outcomes when designing their experiments.

References

Application Notes and Protocols: SRI-011381 Hydrochloride Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-011381 hydrochloride is an orally active agonist of the transforming growth factor-beta (TGF-β) signaling pathway, which has demonstrated neuroprotective effects and is being investigated for its therapeutic potential in conditions like Alzheimer's disease.[1][2][3] It functions by activating the TGF-β pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.[4][5] In research settings, SRI-011381 has been observed to promote the clearance of fibrillar Aβ by macrophages and to protect against excitotoxicity-induced neurodegeneration.[1][6] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies.

Chemical Properties

PropertyValueReference
CAS Number 2070014-88-7[2][7]
Molecular Formula C₂₀H₃₂ClN₃O[7]
Molecular Weight 365.94 g/mol [1][2][7]
Appearance White to off-white solid[7]

Solubility Data

The solubility of this compound can vary depending on the solvent and the supplier. It is crucial to use a high-purity, anhydrous solvent, especially with DMSO, as its hygroscopic nature can significantly impact solubility.[4][7] Sonication may be required to fully dissolve the compound.[1][7]

SolventSolubility (Concentration)Notes
DMSO 9 - 50 mg/mL (24.59 - 151.75 mM)Use newly opened, anhydrous DMSO.[2][4][7]
Water 25 - 76.92 mg/mL (68.32 - 210.2 mM)May require sonication.[1][7]
Ethanol 73 mg/mL-

Note: The provided solubility data is sourced from various suppliers and should be considered as a guideline. It is recommended to perform small-scale solubility tests before preparing larger batches.

Experimental Protocols

In Vitro Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.66 mg of the compound.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For 3.66 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate the vial for a short period to aid dissolution.[1][7] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4][7]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][7] Ensure the vials are tightly sealed to prevent moisture absorption and solvent evaporation.

In Vivo Formulation Preparation

For in vivo experiments, this compound can be formulated for various administration routes, such as intraperitoneal (i.p.) or oral gavage. The following is an example of a formulation for intraperitoneal injection.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Initial Dissolution: Dissolve this compound in DMSO to create a concentrated stock.

  • Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1]

  • Formulation: Add the this compound/DMSO stock to the vehicle and vortex thoroughly to ensure a homogenous suspension. Sonication may be necessary to achieve a clear solution.

  • Final Concentration: Adjust the volume with saline to reach the desired final concentration for injection. For example, a dosage of 30 mg/kg has been used in mice.[7]

  • Use: It is recommended to prepare this formulation fresh before each use.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of SRI-011381 and the general workflow for preparing a stock solution.

SRI_011381_Signaling_Pathway SRI_011381 SRI-011381 Hydrochloride TGFBR TGF-β Receptor Complex SRI_011381->TGFBR activates Smad2_3 Smad2/3 TGFBR->Smad2_3 phosphorylates pSmad2_3 p-Smad2/3 Complex Smad Complex pSmad2_3->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage Weigh 1. Weigh SRI-011381 Hydrochloride Powder Add_Solvent 2. Add Anhydrous Solvent (e.g., DMSO) Weigh->Add_Solvent Dissolve 3. Vortex / Sonicate to Dissolve Add_Solvent->Dissolve Aliquot 4. Aliquot into Single-Use Vials Dissolve->Aliquot Store 5. Store at -20°C or -80°C Aliquot->Store

References

Application Notes and Protocols for SRI-011381 Hydrochloride Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-011381 hydrochloride, also known as C381, is a novel small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It is a brain-penetrant compound with demonstrated anti-inflammatory and neuroprotective properties in various preclinical mouse models of neurodegenerative diseases. SRI-011381 has a dual mechanism of action: it activates the canonical TGF-β/Smad signaling pathway and physically targets the lysosome, promoting its acidification and enhancing the breakdown of cellular waste. This unique profile makes it a promising therapeutic candidate for neurological disorders characterized by lysosomal dysfunction and neuroinflammation.

These application notes provide a summary of the quantitative data from key preclinical studies and detailed protocols for the administration of this compound in mouse models of Frontotemporal Dementia, Parkinson's Disease, and Experimental Autoimmune Encephalomyelitis.

Data Presentation

The following tables summarize the quantitative effects of SRI-011381 (C381) administration in various mouse models of neurological disorders.

Table 1: Efficacy of SRI-011381 in a Mouse Model of Frontotemporal Dementia (Grn-/- Mice)

ParameterVehicle ControlSRI-011381 (30 mg/kg)Percentage ReductionMouse ModelSource
CD68 Immunoreactivity (%)100~50~50%Grn-/-[Vest et al., 2022]
Iba1 Immunoreactivity (%)100~60~40%Grn-/-[Vest et al., 2022]
Data are estimated from graphical representations in the source publication.

Table 2: Efficacy of SRI-011381 in a Mouse Model of Parkinson's Disease (MPTP)

ParameterVehicle Control (MPTP)SRI-011381 (MPTP)Percentage RescueMouse ModelSource
TH+ Neurons in SNpc~4,500~7,500~67% increase vs. MPTPC57BL/6J[Vest et al., 2022]
Data are estimated from graphical representations in the source publication.

Table 3: Efficacy of SRI-011381 in a Mouse Model of Multiple Sclerosis (EAE)

ParameterVehicle Control (EAE)SRI-011381 (30 mg/kg)ObservationMouse ModelSource
Clinical ScoreVariableSignificantly ReducedQualitativeC57BL/6[Wu et al., 2021]
Inflammatory InfiltrationPresentSignificantly InhibitedQualitativeC57BL/6[Wu et al., 2021]
Neuronal LossPresentRelievedQualitativeC57BL/6[Wu et al., 2021]
Quantitative data for the EAE model from Wu et al., 2021 is not publicly available. The table reflects the qualitative descriptions of the compound's effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of SRI-011381 and a general experimental workflow for its administration in mouse models.

SRI_011381_Signaling_Pathway cluster_cell Cell cluster_lysosome Lysosome cluster_tgf_beta TGF-β Signaling cluster_other_pathways Potential Modulatory Pathways SRI_in SRI-011381 vATPase v-ATPase SRI_in->vATPase interacts with acidification Lysosomal Acidification vATPase->acidification Beclin1 Beclin-1 vATPase->Beclin1 mTOR mTOR vATPase->mTOR Wnt Wnt vATPase->Wnt Notch Notch vATPase->Notch breakdown Increased Cargo Breakdown acidification->breakdown TGFb_R TGF-β Receptor Smad Smad2/3 pSmad p-Smad2/3 Smad->pSmad Phosphorylation Smad_complex Smad Complex pSmad->Smad_complex Smad4 Smad4 Smad4->Smad_complex nucleus Nucleus Smad_complex->nucleus Translocation gene_transcription Gene Transcription (Neuroprotection, Anti-inflammation) nucleus->gene_transcription SRI_out SRI-011381 SRI_out->TGFb_R activates

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis animal_model Select Mouse Model (e.g., Grn-/-, MPTP, EAE) acclimatization Acclimatization Period animal_model->acclimatization baseline Baseline Measurements (e.g., behavior, weight) acclimatization->baseline randomization Randomize into Groups (Vehicle, SRI-011381) baseline->randomization administration SRI-011381 Administration (Route, Dose, Frequency) randomization->administration monitoring Monitor Health & Behavior administration->monitoring tissue_collection Tissue Collection (e.g., brain) monitoring->tissue_collection histology Immunohistochemistry (e.g., Iba1, TH) tissue_collection->histology biochemistry Biochemical Assays (e.g., ELISA) tissue_collection->biochemistry data_analysis Quantitative Analysis & Statistics histology->data_analysis biochemistry->data_analysis

Caption: General experimental workflow for SRI-011381 administration.

Experimental Protocols

Mouse Model of Frontotemporal Dementia (Progranulin Knockout)

This protocol is based on the study by Vest et al., 2022.[1]

  • Mouse Strain: Progranulin knockout (Grn-/-) mice and wild-type littermates on a C57BL/6J background.

  • Age: 6-8 months at the start of treatment.

  • Housing: Standard housing conditions with ad libitum access to food and water.

  • This compound (C381) Preparation:

    • Dissolve this compound in a vehicle solution of Dimethyl Sulfoxide (DMSO).

    • The final concentration should be calculated to deliver a dose of 30 mg/kg in a reasonable injection volume (e.g., 100 µL).

  • Administration:

    • Route: Intraperitoneal (i.p.) injection.

    • Dosage: 30 mg/kg body weight.

    • Frequency: Twice weekly.

    • Duration: 4 weeks.

  • Control Group: Administer an equivalent volume of the vehicle (DMSO) following the same schedule.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

    • Collect brains and post-fix in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.

    • Section the brains (e.g., 40 µm coronal sections) using a cryostat.

    • Perform immunohistochemistry for markers of neuroinflammation such as CD68 and Iba1 in relevant brain regions (e.g., thalamus).

    • Quantify the immunoreactive area using imaging software (e.g., ImageJ).

Mouse Model of Parkinson's Disease (MPTP-induced)

This protocol is based on the study by Vest et al., 2022, and standardized MPTP protocols.[1]

  • Mouse Strain: C57BL/6J mice.

  • Age: 8-12 weeks at the start of the experiment.

  • Housing: Standard housing conditions with ad libitum access to food and water.

  • MPTP Induction:

    • Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 20 mg/kg (free base) via i.p. injection, four times at 2-hour intervals on a single day.

    • Safety Precaution: MPTP is a neurotoxin. Handle with appropriate personal protective equipment in a certified chemical fume hood.

  • This compound (C381) Preparation:

    • Prepare as described in the Frontotemporal Dementia model protocol.

  • Administration:

    • Route: Intraperitoneal (i.p.) injection.

    • Dosage: 30 mg/kg body weight.

    • Frequency: Twice weekly.

    • Duration: Start treatment 3 days after MPTP administration and continue for 3 weeks.

  • Control Groups:

    • Saline-injected controls.

    • MPTP-injected mice treated with vehicle (DMSO).

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize mice and collect brains as described previously.

    • Perform immunohistochemistry for tyrosine hydroxylase (TH) to label dopaminergic neurons in the substantia nigra pars compacta (SNpc).

    • Perform stereological counting of TH-positive neurons in the SNpc to quantify neuronal survival.

Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)

This protocol is based on the administration details from Wu et al., 2021, and a standardized EAE induction protocol.

  • Mouse Strain: C57BL/6 mice.

  • Age: 8-12 weeks at the start of the experiment.

  • Housing: Standard housing conditions with ad libitum access to food and water.

  • EAE Induction (MOG35-55):

    • Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • On day 0, immunize mice subcutaneously at two sites on the flank with the MOG35-55/CFA emulsion.

    • Administer Pertussis toxin (e.g., 200 ng) intraperitoneally on day 0 and day 2 post-immunization.

  • This compound Preparation:

    • Prepare as described in the Frontotemporal Dementia model protocol.

  • Administration:

    • Route: Intraperitoneal (i.p.) injection.

    • Dosage: 30 mg/kg body weight.

    • Frequency: Every 2 days.

    • Duration: Start treatment at the onset of clinical signs (typically around day 10-12) and continue for 22 days.

  • Control Group: Administer an equivalent volume of the vehicle (DMSO) following the same schedule to EAE-induced mice.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund

  • Endpoint Analysis:

    • At the end of the study, euthanize mice and collect spinal cords and brains.

    • Perform histological analysis (e.g., Hematoxylin and Eosin for inflammatory infiltrates, Luxol Fast Blue for demyelination).

    • Perform immunohistochemistry for neuronal markers and immune cell markers.

References

Application Note: Western Blot Protocol for Detecting pSmad2/3 Activation by SRI-011381

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial for regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2][3] The canonical pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).[4] The activated TβRI kinase subsequently phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal serine residues.[5][6] Phosphorylated Smad2 (pSmad2) and Smad3 (pSmad3) form a complex with the common-mediator Smad (Co-Smad), Smad4.[2][4] This complex translocates to the nucleus to regulate the transcription of target genes.

SRI-011381 is a small molecule agonist of the TGF-β signaling pathway.[7][8] It has been shown to up-regulate the phosphorylation of Smad2/3, making it a useful tool for studying the activation of this pathway.[9][10] This application note provides a detailed protocol for utilizing Western blot to detect and quantify the increase in pSmad2 and pSmad3 levels in cells treated with SRI-011381.

Signaling Pathway and Agonist Action

The diagram below illustrates the canonical TGF-β/Smad signaling pathway and highlights that SRI-011381 acts as an agonist, promoting the phosphorylation of Smad2 and Smad3.

TGF_Smad_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta_Receptors TβRI / TβRII Receptor Complex Smad2_3 Smad2/3 TGF-beta_Receptors->Smad2_3 Phosphorylates pSmad2_3 pSmad2/3 Complex pSmad2/3 - Smad4 Complex pSmad2_3->Complex Binds Smad4 Smad4 Smad4->Complex Gene_Transcription Target Gene Transcription Complex->Gene_Transcription Translocates & Regulates TGF_beta TGF-β Ligand TGF_beta->TGF-beta_Receptors Binds & Activates SRI_011381 SRI-011381 (Agonist) SRI_011381->TGF-beta_Receptors Promotes Activation

Caption: TGF-β/Smad signaling pathway with SRI-011381 action.

Detailed Experimental Protocol

This protocol outlines the steps for treating cells with SRI-011381 and detecting the resulting phosphorylation of Smad2/3 via Western blot.

Key Reagents and Materials
Reagent/MaterialRecommended Specifications
Cell Line e.g., HeLa, HT1080, NIH/3T3, HaCaT[11]
SRI-011381 Stock solution in DMSO (e.g., 10 mM)
Positive Control Recombinant Human TGF-β1 or TGF-β3[11]
Lysis Buffer RIPA buffer or similar, supplemented with inhibitors
Inhibitors Protease and Phosphatase Inhibitor Cocktails
Phosphatase Inhibitors Sodium pyrophosphate, β-glycerophosphate[11]
Primary Antibodies Anti-pSmad2/3, Anti-Total Smad2/3, Anti-GAPDH
Secondary Antibody HRP-conjugated anti-rabbit or anti-mouse IgG
Detection Reagent Enhanced Chemiluminescence (ECL) Substrate
Membrane Polyvinylidene difluoride (PVDF) membrane
Step 1: Cell Culture and Treatment
  • Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates) and grow to 80-90% confluency.

  • Serum Starvation (Optional): To reduce basal phosphorylation levels, wash the cells once with PBS and incubate in serum-free media for 18-22 hours before treatment.[11]

  • Treatment:

    • Prepare working solutions of SRI-011381 and TGF-β (positive control) in culture media. A final concentration of 10 µM for SRI-011381 is commonly used.[7][9][10] For TGF-β, a concentration of 5-10 ng/mL is typical.[6][11]

    • Include the following experimental groups:

      • Untreated Control (Vehicle only, e.g., DMSO)

      • SRI-011381 treated

      • TGF-β treated (Positive Control)

    • Aspirate the old media and add the media containing the respective treatments.

    • Incubate for 30 minutes at 37°C. Longer treatment times may lead to diminished pSmad signals due to negative feedback loops.[11]

Step 2: Cell Lysis and Protein Extraction
  • Wash: Place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Lysis: Add 100-150 µL of ice-cold lysis buffer per well. The lysis buffer must be freshly supplemented with protease and serine/threonine phosphatase inhibitors (e.g., 2.5 mM sodium pyrophosphate, 1.0 mM β-glycerophosphate).[11]

  • Scrape & Collect: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Sonication: Sonicate the lysate (e.g., three 15-second pulses) on ice. This step is critical to ensure the complete release of nuclear-localized pSmad2/3.[11][12]

  • Centrifugation: Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[12]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.

Step 3: Protein Quantification
  • Determine the protein concentration of each sample using a detergent-compatible protein assay (e.g., BCA or Bio-Rad RC DC Protein Assay), as detergents in the lysis buffer can interfere with standard Bradford assays.[11]

  • Normalize the concentration of all samples with lysis buffer.

Step 4: SDS-PAGE and Western Blotting
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[11][13]

  • Electrophoresis: Load the samples onto an SDS-PAGE gel (e.g., 10% polyacrylamide) and run until the dye front reaches the bottom of the gel.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer at 100V for 60-90 minutes is a common condition.[12][13]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1-2 hours at room temperature.[5][13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three to four times with TBST for 5-10 minutes each.[13]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5]

  • Final Washes: Repeat the washing step (Step 6).

  • Detection: Apply an ECL detection substrate according to the manufacturer's instructions. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize the pSmad2/3 signal, the membrane can be stripped and re-probed for total Smad2/3 and a loading control like GAPDH.

Western Blot Workflow Diagram

WB_Workflow A 1. Cell Culture & Treatment (e.g., with SRI-011381) B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Sonication & Centrifugation (to isolate nuclear proteins) B->C D 4. Protein Quantification (BCA or RC DC Assay) C->D E 5. SDS-PAGE (Protein Separation) D->E F 6. Protein Transfer (to PVDF Membrane) E->F G 7. Immunoblotting (Blocking, Antibody Incubation) F->G H 8. ECL Detection (Signal Capture) G->H I 9. Data Analysis (Normalization to controls) H->I

Caption: Key steps of the Western blot protocol for pSmad2/3 detection.
Quantitative Data and Antibody Recommendations

ParameterRecommended Value/DilutionSource
SRI-011381 Concentration 10 µM[7][9][10]
TGF-β1/3 Concentration 5-10 ng/mL[6][11]
Treatment Time 30 minutes[6][11]
Protein Load per Lane 20-30 µg (cell lysate)[11]
Primary Antibody: pSmad2/3 1:1000[14]
Primary Antibody: Total Smad2/3 Varies by manufacturer (e.g., 1:1000)[14]
Primary Antibody: GAPDH Varies by manufacturer (e.g., 1:5000)[5]
Secondary Antibody Varies by manufacturer (e.g., 1:5000)[5]

References

Application Notes and Protocols for Cell-based Assays of SRI-011381 Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-011381 hydrochloride is a small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] This pathway is crucial in regulating a wide array of cellular processes, including cell growth, differentiation, apoptosis, and immune responses.[3] this compound has demonstrated potential as a neuroprotective agent and is under investigation for conditions such as Alzheimer's disease.[2][4] Its mechanism of action involves the activation of the canonical Smad signaling cascade, initiated by the phosphorylation of Smad2 and Smad3 proteins.[1]

These application notes provide detailed protocols for a selection of cell-based assays to characterize the activity of this compound. The described methods will enable researchers to assess its impact on TGF-β pathway activation, cell viability and proliferation, and downstream functional outcomes.

Data Presentation: Summary of Expected Quantitative Results

The following tables summarize the anticipated quantitative outcomes from the described cell-based assays when treating cells with this compound. The data presented are illustrative examples based on the known activity of TGF-β agonists and should be confirmed experimentally.

Table 1: TGF-β/Smad Signaling Activation via Luciferase Reporter Assay

SRI-011381 HCl (µM)Fold Induction of Luciferase Activity (Mean ± SD)
0 (Vehicle)1.0 ± 0.1
0.12.5 ± 0.3
18.2 ± 0.9
1015.6 ± 1.8
2516.1 ± 2.0

Table 2: Quantification of Smad2 Phosphorylation by Western Blot

SRI-011381 HCl (µM)p-Smad2 / Total Smad2 Ratio (Normalized to Vehicle)
0 (Vehicle)1.0
0.13.2
19.8
1018.5
2517.9

Table 3: Effect on Cell Viability and Proliferation (MTT Assay)

Cell LineSRI-011381 HCl (µM)% Change in Cell Viability (Mean ± SD)
NIH-3T3 (Fibroblasts)0 (Vehicle)100 ± 5
1115 ± 7
10142 ± 11
25145 ± 13
HaCaT (Keratinocytes)0 (Vehicle)100 ± 6
198 ± 5
1085 ± 8
2582 ± 7

Experimental Protocols

TGF-β/Smad Signaling Pathway Activation: Luciferase Reporter Assay

This assay quantitatively measures the activation of the TGF-β/Smad signaling pathway by this compound. It utilizes a luciferase reporter construct containing Smad-binding elements (SBEs) that drive luciferase expression upon pathway activation.

Materials:

  • HEK293T or other suitable cells

  • SBE-luciferase reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • DMEM with 10% FBS

  • Opti-MEM

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Transfection:

    • For each well, prepare a DNA-transfection reagent complex in Opti-MEM. Mix 100 ng of SBE-luciferase plasmid and 10 ng of Renilla luciferase plasmid with the transfection reagent according to the manufacturer's protocol.

    • Incubate the complex at room temperature for 20 minutes.

    • Add the transfection complex to the cells.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in serum-free DMEM.

    • Aspirate the transfection medium from the cells and replace it with 100 µL of the this compound dilutions or vehicle control.

    • Incubate for 18-24 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Perform the dual-luciferase assay according to the manufacturer's protocol.[5][6]

    • Measure both Firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction by dividing the normalized luciferase activity of the treated wells by the normalized activity of the vehicle control wells.

G cluster_workflow Luciferase Reporter Assay Workflow A Seed Cells B Transfect with SBE-Luciferase & Renilla Plasmids A->B C Incubate 24h B->C D Treat with SRI-011381 HCl C->D E Incubate 18-24h D->E F Lyse Cells E->F G Measure Luciferase Activity F->G H Data Analysis G->H

Workflow for the TGF-β/Smad Luciferase Reporter Assay.
Analysis of Smad2 Phosphorylation by Western Blot

This protocol details the detection of phosphorylated Smad2 (p-Smad2), a direct downstream target of the activated TGF-β receptor, in response to this compound treatment.

Materials:

  • A549 or other responsive cells

  • DMEM with 10% FBS

  • This compound

  • TGF-β1 (positive control)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-Smad2 (Ser465/467), anti-total Smad2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed A549 cells in a 6-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Treat cells with varying concentrations of this compound or vehicle for 1 hour. Include a positive control of 5 ng/mL TGF-β1.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Scrape and collect the lysate, then centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blot:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-p-Smad2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • (Optional) Strip the membrane and re-probe with anti-total Smad2 antibody for normalization.

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Calculate the ratio of p-Smad2 to total Smad2 for each sample.

G cluster_workflow Western Blot Workflow for p-Smad2 A Cell Culture & Treatment with SRI-011381 HCl B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-p-Smad2) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Workflow for Western Blot Analysis of Smad2 Phosphorylation.
Cell Viability and Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell number.

Materials:

  • NIH-3T3 fibroblasts, HaCaT keratinocytes, or other cell lines of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium with 100 µL of the compound dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Express the results as a percentage of the vehicle-treated control.

Signaling Pathway Diagram

G cluster_pathway TGF-β/Smad Signaling Pathway SRI_011381 SRI-011381 HCl TGFBR2 TGF-β Receptor II SRI_011381->TGFBR2 activates TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 recruits & phosphorylates SMAD2_3 Smad2/3 TGFBR1->SMAD2_3 phosphorylates pSMAD2_3 p-Smad2/3 SMAD_complex Smad2/3/4 Complex pSMAD2_3->SMAD_complex binds SMAD4 Smad4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription regulates

TGF-β/Smad signaling pathway activated by SRI-011381 HCl.

References

Application Notes and Protocols for Measuring Lysosomal Acidification with SRI-011381

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-011381, also known as C381, is a novel small molecule that has garnered significant interest for its dual role as an agonist of the Transforming Growth-β (TGF-β) signaling pathway and a modulator of lysosomal function.[1][2][3] Specifically, SRI-011381 has been shown to physically target lysosomes, promote their acidification, and enhance the degradation of lysosomal cargo.[1][3] This makes it a valuable tool for studying lysosomal physiology and its role in various diseases, including neurodegenerative disorders like Alzheimer's disease.[1][3]

These application notes provide detailed protocols for utilizing SRI-011381 to study lysosomal acidification in a research setting.

Physicochemical Properties and Mechanism of Action

SRI-011381 is a weak base that, due to its physicochemical properties, readily crosses cellular membranes and accumulates in acidic organelles such as lysosomes. This characteristic is typical of lysosomotropic compounds, which generally possess a basic pKa between 6.5 and 11 and a cLogP greater than 2.[4][5][6] While a specific pKa for SRI-011381 is not publicly available, its behavior is consistent with compounds in this class.

The primary mechanism by which SRI-011381 promotes lysosomal acidification is through the direct stimulation of the vacuolar-type H+-ATPase (V-ATPase). The V-ATPase is the proton pump responsible for establishing and maintaining the low pH of lysosomes. By enhancing its activity, SRI-011381 effectively lowers the lysosomal pH, thereby promoting the activity of acid-dependent hydrolases and enhancing lysosomal degradative capacity.

Quantitative Data

The following tables summarize key quantitative data for SRI-011381 and a commonly used fluorescent probe for measuring lysosomal pH, LysoSensor™ Green DND-189.

Table 1: Physicochemical Properties of SRI-011381

PropertyValueReference
Molecular Formula C₂₀H₃₁N₃O[7]
Molecular Weight 329.5 g/mol [7]
Solubility DMSO: 20 mg/mL, Ethanol: 25 mg/mL, DMF: 15 mg/mL[7]
cLogP >2 (characteristic of lysosomotropic compounds)[4]
Basic pKa Estimated between 6.5 and 11 (characteristic of lysosomotropic compounds)[4]

Table 2: Comparison of Lysosomal pH Probes

ProbepKaExcitation (nm)Emission (nm)Mechanism of ActionReference
LysoSensor™ Green DND-189 ~5.2443505Fluorescence increases in acidic environments.[1][3][8]
LysoTracker™ Red DND-99 Not Applicable577590Accumulates in acidic compartments; fluorescence is largely pH-insensitive.[3][9][10][11]

Signaling Pathway and Experimental Workflow

To visually represent the processes involved, the following diagrams have been created using the DOT language.

Signaling Pathway of SRI-011381 Action

SRI011381_Pathway cluster_cell Cell cluster_lysosome Lysosome (pH ~4.5-5.0) cluster_tgf_beta TGF-β Signaling SRI011381_ext SRI-011381 (extracellular) SRI011381_int SRI-011381 (intralysosomal) SRI011381_ext->SRI011381_int diffuses into TGF_beta_R TGF-β Receptor SRI011381_ext->TGF_beta_R activates VATPase V-ATPase SRI011381_int->VATPase stimulates H_plus H+ VATPase->H_plus pumps Acidification Lysosomal Acidification H_plus->Acidification Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression

Caption: Mechanism of SRI-011381 action.

Experimental Workflow for Measuring Lysosomal Acidification

Lysosomal_Acidification_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis A Seed cells in a suitable multi-well plate or dish B Culture cells to desired confluency (e.g., 70-80%) A->B D Treat cells with SRI-011381 for a defined period (e.g., 1 hour) B->D C Prepare SRI-011381 working solution (e.g., 10 µM in culture medium) C->D G Incubate cells with LysoSensor Green for 5-30 minutes at 37°C D->G E Include controls: - Vehicle control (DMSO) - Positive control (e.g., Bafilomycin A1) E->D F Prepare LysoSensor Green DND-189 working solution (e.g., 1 µM) F->G H Wash cells with PBS or serum-free medium G->H I Acquire images using fluorescence microscopy H->I J Alternatively, analyze cells using flow cytometry H->J K Quantify fluorescence intensity per cell or per lysosome I->K J->K L Compare fluorescence between treated and control groups K->L

Caption: Workflow for lysosomal acidification measurement.

Experimental Protocols

Protocol 1: In Vitro Cell Culture Treatment with SRI-011381

This protocol describes the general procedure for treating cultured cells with SRI-011381 to investigate its effects on lysosomal acidification and TGF-β signaling.

Materials:

  • SRI-011381 (powder)

  • Anhydrous DMSO

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells (e.g., HeLa, SH-SY5Y, or primary neurons)

  • Multi-well plates or cell culture dishes

  • Sterile PBS

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of SRI-011381 (e.g., 10 mM) in anhydrous DMSO.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells into the desired culture vessel (e.g., 96-well plate for high-throughput screening, 24-well plate with coverslips for microscopy, or a 6-well plate for flow cytometry).

    • Allow cells to adhere and grow to the desired confluency (typically 70-80%).

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the SRI-011381 stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the final desired working concentration. A common starting concentration for activating TGF-β signaling is 10 µM.[2] For lysosomal acidification studies, a concentration range may be tested.

  • Cell Treatment:

    • Remove the old culture medium from the cells.

    • Add the medium containing the SRI-011381 working solution to the cells.

    • Include appropriate controls:

      • Vehicle Control: Treat cells with medium containing the same final concentration of DMSO used for the SRI-011381 treatment.

      • Positive Control (for lysosomal de-acidification): Bafilomycin A1 (a V-ATPase inhibitor) can be used to demonstrate the opposite effect of SRI-011381.

    • Incubate the cells for the desired period. For lysosomal acidification, a 1-hour incubation is often sufficient. For signaling pathway studies, longer incubation times (e.g., 24 hours) may be necessary.

Protocol 2: Measurement of Lysosomal Acidification using LysoSensor™ Green DND-189

This protocol details the use of the pH-sensitive dye LysoSensor™ Green DND-189 to measure changes in lysosomal pH following treatment with SRI-011381.

Materials:

  • Cells treated with SRI-011381 (from Protocol 1)

  • LysoSensor™ Green DND-189 (e.g., 1 mM stock in DMSO)

  • Serum-free cell culture medium or PBS

  • Fluorescence microscope with appropriate filters (Excitation/Emission: ~443/505 nm) or a flow cytometer.

Procedure:

  • LysoSensor™ Green Working Solution Preparation:

    • Dilute the LysoSensor™ Green DND-189 stock solution to a final working concentration of 1 µM in serum-free medium or PBS.[1] It is recommended to prepare this solution fresh.

  • Cell Staining:

    • After the SRI-011381 treatment period, remove the treatment medium.

    • Add the LysoSensor™ Green working solution to the cells.

    • Incubate for 5-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.

  • Washing:

    • Gently wash the cells two to three times with warm PBS or serum-free medium to remove excess dye.

  • Analysis by Fluorescence Microscopy:

    • Immediately image the live cells using a fluorescence microscope equipped with a filter set appropriate for LysoSensor™ Green (e.g., FITC/GFP channel).

    • Acquire images from multiple fields for each condition (untreated, vehicle control, SRI-011381 treated, and positive control).

    • Quantify the mean fluorescence intensity of the LysoSensor™ Green signal per cell or identify and quantify the intensity of individual lysosomes using image analysis software (e.g., ImageJ/Fiji). An increase in green fluorescence intensity is indicative of increased lysosomal acidification.

  • Analysis by Flow Cytometry:

    • After washing (Step 3), detach the cells using a gentle cell dissociation reagent (e.g., TrypLE™).

    • Resuspend the cells in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA).

    • Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC/GFP).

    • Quantify the geometric mean fluorescence intensity for each sample population. An increase in the mean fluorescence intensity indicates an increase in lysosomal acidification.

Troubleshooting

  • High background fluorescence: Reduce the concentration of LysoSensor™ Green or decrease the incubation time. Ensure thorough washing.

  • Weak signal: Increase the concentration of LysoSensor™ Green or the incubation time. Check the filter sets on the microscope.

  • Cell death: Ensure the concentration of SRI-011381 and DMSO is not toxic to the cells. Perform a dose-response curve to determine the optimal non-toxic concentration.

Conclusion

SRI-011381 is a powerful research tool for investigating the intricate relationship between TGF-β signaling and lysosomal function. The protocols outlined in these application notes provide a framework for researchers to effectively utilize SRI-011381 to measure and modulate lysosomal acidification in a variety of cellular contexts. These studies will contribute to a deeper understanding of cellular homeostasis and the pathogenesis of diseases associated with lysosomal dysfunction.

References

Application of SRI-011381 in Neurodegeneration Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-011381 (also known as C381) is a novel, orally active small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway, demonstrating significant neuroprotective and anti-inflammatory effects in various preclinical models of neurodegenerative diseases. This document provides detailed application notes and experimental protocols for the use of SRI-011381 in neurodegeneration research, with a focus on Alzheimer's and Parkinson's disease models.

Mechanism of Action

SRI-011381 exerts its therapeutic effects through a unique mechanism of action. It physically targets lysosomes, promoting their acidification and enhancing the breakdown of lysosomal cargo. This restoration of lysosomal homeostasis is crucial in neurodegenerative conditions often characterized by lysosomal dysfunction. The improved lysosomal function, in turn, leads to the activation of the TGF-β signaling pathway, which plays a critical role in neuroprotection and the suppression of neuroinflammation.

The canonical TGF-β signaling cascade involves the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in cellular processes like growth, differentiation, and immune responses. SRI-011381 has been shown to up-regulate the phosphorylation of Smad2/3, confirming its role as a TGF-β pathway agonist.

Data Presentation

The following tables summarize the quantitative data on the effects of SRI-011381 in various neurodegeneration models.

Table 1: In Vitro Efficacy of SRI-011381

Cell ModelTreatmentEndpoint MeasuredResultReference
Primary mouse embryonic forebrain neuronsAmyloid-β (1-42) + 3 µM SRI-011381Cell death and dystrophic neuritesReduction in Aβ42-induced cell death and neurite dystrophy
J774A.1 and THP-1 macrophages2 and 5 µM SRI-011381Phagocytosis of Amyloid-β (1-42)>20% increase in Aβ42 phagocytosis
Mouse lung fibroblasts10 µM SRI-011381Proliferation and protein expressionIncreased proliferation; significant increase in TGF-β1, NALP3, collagen-1, and α-SMA expression
Peripheral blood mononuclear cells (PBMCs)10 µM SRI-011381Smad2/3 phosphorylationUpregulation of pSmad2/3

Table 2: In Vivo Efficacy of SRI-011381 in Mouse Models of Neurodegeneration

Mouse ModelTreatment RegimenEndpoint MeasuredResultReference
APP751Lon,Swe (Alzheimer's Disease)10 mg/kg orally for 10 weeksContextual fear conditioning and Y-mazePrevention of memory deficits (increased freezing time and spontaneous alternations)
Progranulin-/- (Frontotemporal Dementia)Dose-dependentMicrogliosisDose-dependent reduction in microgliosis
Chronic MPTP (Parkinson's Disease)Not specifiedDopaminergic neuron survival, memory, and motor functionRescue of dopaminergic neurons; restoration of memory and motor function
YAPGFAP-CKO with EAE (Multiple Sclerosis model)30 mg/kg intraperitoneally every 2 days for 22 daysInflammatory infiltration and neuronal lossSignificant inhibition of inflammatory infiltration and relief of neuronal loss
Kainic acid-induced excitotoxicity30 mg/kg intraperitoneallyNeurodegenerationProtection against neurodegeneration

Mandatory Visualizations

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta Ligand TGF-beta Ligand TGF-beta Receptor II TGF-beta Receptor II TGF-beta Ligand->TGF-beta Receptor II Binds TGF-beta Receptor I TGF-beta Receptor I TGF-beta Receptor II->TGF-beta Receptor I Recruits & Phosphorylates SMAD2/3 SMAD2/3 TGF-beta Receptor I->SMAD2/3 Phosphorylates SRI-011381 SRI-011381 Lysosome Lysosome SRI-011381->Lysosome Targets v-ATPase v-ATPase SRI-011381->v-ATPase Activates Lysosome->v-ATPase Contains v-ATPase->TGF-beta Receptor I Activates Pathway (indirectly) p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD Complex Transcription Factors Transcription Factors SMAD Complex->Transcription Factors Translocates & binds Target Gene Expression Target Gene Expression Transcription Factors->Target Gene Expression Regulates

Caption: TGF-β signaling pathway and the mechanism of action of SRI-011381.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Neurotoxicity Induction Neurotoxicity Induction Cell Culture->Neurotoxicity Induction SRI-011381 Treatment SRI-011381 Treatment Biochemical Assays Biochemical Assays SRI-011381 Treatment->Biochemical Assays Neurotoxicity Induction->SRI-011381 Treatment Data Analysis 1 Data Analysis 1 Biochemical Assays->Data Analysis 1 Animal Model Animal Model SRI-011381 Administration SRI-011381 Administration Animal Model->SRI-011381 Administration Behavioral Testing Behavioral Testing SRI-011381 Administration->Behavioral Testing Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Histological & Molecular Analysis Histological & Molecular Analysis Tissue Collection->Histological & Molecular Analysis Data Analysis 2 Data Analysis 2 Histological & Molecular Analysis->Data Analysis 2

Caption: General experimental workflow for evaluating SRI-011381.

Experimental Protocols

In Vitro Neuroprotection Assay against Amyloid-Beta Toxicity

Objective: To assess the neuroprotective effects of SRI-011381 against amyloid-beta (Aβ)-induced neuronal cell death and neurite dystrophy.

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Aggregated Aβ1-42 peptide

  • SRI-011381

  • Cell viability assay kit (e.g., MTT or LDH assay)

  • Microscopy equipment for imaging neurites

  • 96-well culture plates

Protocol:

  • Cell Plating: Seed primary cortical neurons or neuronal cells in 96-well plates at an appropriate density and allow them to adhere and differentiate for at least 24 hours.

  • Aβ Preparation: Prepare aggregated Aβ1-42 by incubating the peptide at 37°C for 24-48 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of SRI-011381 (e.g., 1, 3, 10 µM) for 2 hours.

    • Add the aggregated Aβ1-42 to the wells to induce neurotoxicity. Include a vehicle control (DMSO) and an Aβ-only control.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment:

    • Perform a cell viability assay according to the manufacturer's instructions to quantify neuronal survival.

  • Neurite Outgrowth Analysis:

    • For neurite analysis, fix the cells with 4% paraformaldehyde.

    • Stain the neurons with a suitable marker (e.g., β-III tubulin).

    • Capture images using a fluorescence microscope and quantify neurite length and branching using image analysis software (e.g., ImageJ).

In Vitro Microglial Phagocytosis Assay

Objective: To evaluate the effect of SRI-011381 on the phagocytic activity of microglia towards fibrillar Aβ.

Materials:

  • Primary microglia or a microglial cell line (e.g., BV-2)

  • DMEM/F12 medium supplemented with 10% FBS and antibiotics

  • Fluorescently labeled fibrillar Aβ1-42 (e.g., HiLyte™ Fluor 488-labeled Aβ)

  • SRI-011381

  • 96-well black-walled imaging plates

  • Fluorometer or high-content imaging system

Protocol:

  • Cell Plating: Seed microglia in a 96-well black-walled plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with SRI-011381 (e.g., 2, 5, 10 µM) for 1-2 hours.

  • Phagocytosis Induction: Add fluorescently labeled fibrillar Aβ1-42 to the wells and incubate for 1-3 hours at 37°C.

  • Signal Quenching: To differentiate between internalized and surface-bound Aβ, add a quenching agent like trypan blue to the wells.

  • Quantification:

    • Measure the fluorescence intensity using a fluorometer.

    • Alternatively, fix the cells and acquire images using a high-content imaging system to quantify the number and intensity of fluorescent puncta within the cells.

In Vivo Assessment of Neuroprotection in an Alzheimer's Disease Mouse Model (e.g., APP

Troubleshooting & Optimization

SRI-011381 Hydrochloride Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SRI-011381 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound. Below you will find frequently asked questions and troubleshooting guides to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3][4] Its primary mechanism involves activating the TGF-β pathway, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. It has demonstrated neuroprotective effects and is utilized in research, particularly in the context of Alzheimer's disease.[2][3][4]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in DMSO and water.[2] For in vivo applications, specific formulations using a combination of solvents like DMSO, PEG300, Tween 80, and saline are recommended.[2][5] It is crucial to use fresh, high-purity solvents, as hygroscopic (moisture-absorbing) DMSO can negatively impact solubility.[6][1]

Q3: My this compound is not dissolving properly. What should I do?

A3: Difficulty in dissolving this compound can be due to several factors. Here are some troubleshooting steps:

  • Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the compound.[1] Always use newly opened or properly stored anhydrous DMSO.

  • Sonication: Applying ultrasonic treatment can help to break down particles and enhance dissolution.[6][1][2][5][7]

  • Gentle warming: Gentle warming of the solution can also aid in solubility. However, be cautious and avoid high temperatures to prevent degradation of the compound.

  • Sequential solvent addition: For in vivo formulations, it is critical to add the solvents in the specified order and ensure the solution is clear before adding the next solvent.[2][5]

Q4: Can I store this compound solutions? If so, under what conditions?

A4: Yes, stock solutions of this compound can be stored. For optimal stability, it is recommended to store solutions in aliquots at -80°C for up to one year or at -20°C for up to one month.[2][8][7] Avoid repeated freeze-thaw cycles.[8] Solid this compound should be stored at 4°C, sealed, and protected from moisture.[6]

Troubleshooting Guide

Issue: Precipitation of the compound after adding to aqueous buffer.
  • Possible Cause: The final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer may be too low to maintain the solubility of this compound.

  • Solution:

    • Increase the percentage of the organic solvent in the final solution, if your experimental conditions permit.

    • Prepare a more diluted stock solution and add a larger volume to your aqueous buffer to keep the final organic solvent concentration higher.

    • Consider using a different buffer system or adding a surfactant like Tween 80 to improve solubility.

Issue: Inconsistent experimental results.
  • Possible Cause 1: Degradation of the compound due to improper storage.

  • Solution 1: Ensure the solid compound and its solutions are stored at the recommended temperatures and protected from light and moisture.[6][7] Always prepare fresh working solutions from a frozen stock for each experiment.

  • Possible Cause 2: Inaccurate concentration of the stock solution.

  • Solution 2: Recalibrate your balance and ensure accurate weighing of the compound. Use high-purity solvents for dissolution. It is good practice to verify the concentration of your stock solution using a spectrophotometer if an extinction coefficient is known.

Quantitative Solubility Data

The solubility of this compound can vary slightly between different suppliers and batches. The following table summarizes the available solubility data.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
In Vitro
DMSO9 - 6924.59 - 209.42Sonication and fresh DMSO are recommended.[1][2][3]
Water25 - 76.9268.32 - 210.2Sonication is recommended.[6][2]
In Vivo
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 - 2≥ 7.59 - 5.47Add solvents sequentially.[2][5]
50% PEG300 + 50% Saline515.18Sonication is needed.[5]
10% DMSO + 90% (20% SBE-β-CD in saline)≥ 2.5≥ 7.59
10% DMSO + 90% corn oil≥ 2.5≥ 7.59

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound (Molecular Weight: 365.94 g/mol ). For example, to prepare 1 mL of a 10 mM solution, weigh 3.66 mg.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the solid compound.

  • Sonication: Place the vial in an ultrasonic bath and sonicate until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of an In Vivo Formulation

This protocol is based on a common formulation for intraperitoneal injection.[2][9]

  • Prepare Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL).

  • Sequential Addition: In a sterile tube, add the required volume of the DMSO stock solution.

  • Add 40% of the final volume of PEG300 and vortex until the solution is clear.

  • Add 5% of the final volume of Tween 80 and vortex until the solution is clear.

  • Add 45% of the final volume of sterile saline and vortex to obtain a homogenous solution.

  • Final Concentration: The final concentration of this compound in this formulation is typically around 2 mg/mL.[2]

Visualizations

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_Receptor_II TGF-beta_Receptor_II TGF-beta->TGF-beta_Receptor_II Binds TGF-beta_Receptor_I TGF-beta_Receptor_I TGF-beta_Receptor_II->TGF-beta_Receptor_I Recruits & Phosphorylates Smad2_3 Smad2_3 TGF-beta_Receptor_I->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_Complex Smad2/3/4 Complex pSmad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Smad_Complex_N Smad2/3/4 Complex Smad_Complex->Smad_Complex_N Translocates DNA DNA Smad_Complex_N->DNA Binds Gene_Transcription Gene_Transcription DNA->Gene_Transcription Regulates SRI-011381 SRI-011381 (Agonist) SRI-011381->TGF-beta_Receptor_I Activates

Caption: TGF-β signaling pathway activated by SRI-011381.

Experimental_Workflow cluster_prep Preparation of Stock Solution cluster_in_vivo In Vivo Formulation cluster_troubleshooting Troubleshooting weigh Weigh SRI-011381 HCl add_dmso Add Anhydrous DMSO weigh->add_dmso sonicate Sonicate until Dissolved add_dmso->sonicate check_dmso Precipitation? add_dmso->check_dmso store Aliquot and Store at -80°C sonicate->store start_formulation Start with DMSO Stock store->start_formulation add_peg Add PEG300 start_formulation->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline add_tween->add_saline inject Administer to Animal Model add_saline->inject check_dmso->sonicate No use_fresh_dmso Use Fresh DMSO check_dmso->use_fresh_dmso Yes use_fresh_dmso->add_dmso

References

Technical Support Center: Optimizing SRI-011381 Hydrochloride Concentration In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SRI-011381 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize the in vitro use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It exerts its effects by activating the canonical Smad signaling pathway, leading to the phosphorylation of Smad2 and Smad3.[1] Additionally, SRI-011381 (also referred to as C381) has been shown to physically target lysosomes, promoting their acidification and enhancing the breakdown of lysosomal cargo.[2][3] This dual mechanism contributes to its neuroprotective and anti-inflammatory effects.[2]

Q2: What is the recommended starting concentration for in vitro experiments?

Based on published studies, a concentration of 10 μM is a common and effective starting point for a variety of cell-based assays, including those with mouse lung fibroblasts, peripheral blood mononuclear cells (PBMCs), and human skin fibroblasts.[1][4][5] However, the optimal concentration is cell-type and assay-dependent, so a dose-response experiment is always recommended.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in both DMSO and water.[1][6] For in vitro use, preparing a concentrated stock solution in fresh, anhydrous DMSO is recommended to minimize the final DMSO concentration in your cell culture medium (ideally ≤ 0.1%).[7][8]

  • Stock Solution Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 1 year.[7][9]

  • Powder Storage: The lyophilized powder can be stored at -20°C for up to 3 years.[10]

Q4: How long should I incubate my cells with this compound?

The optimal incubation time will depend on the specific endpoint you are measuring.

  • Short-term (30 minutes - 4 hours): For assessing acute signaling events like Smad2/3 phosphorylation.[11]

  • Long-term (24 - 72 hours): For evaluating effects on gene expression, protein synthesis (e.g., collagen-1, α-SMA), cell viability, or neuroprotection.[1][12]

A time-course experiment is the best way to determine the ideal incubation period for your specific experimental setup.

Data Presentation

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO9 - 33.3324.59 - 91.08Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[7][1][8] Sonication may be required.[1]
Water25 - 76.9268.32 - 210.2Sonication may be required.[1][6]
Ethanol73Not specified

Table 2: Reported In Vitro Working Concentrations

Cell TypeConcentrationAssayReference
Mouse Lung Fibroblasts10 μMProliferation, TGF-β1, NALP3, collagen-1, and α-SMA expression[1][4][13]
Peripheral Blood Mononuclear Cells (PBMCs)10 μMpSmad2/3 expression (Western Blot)[1][4]
Human Skin Fibroblasts (HSFBs)10 μMReversal of miR-29a-overexpressing hADSCs-exo effects[5]
Primary Mouse Embryonic Forebrain Neurons3 μMReduction of Aβ42-induced cell death and neurite dystrophy
J774A.1 and THP-1 Macrophages2 and 5 μMIncreased phagocytosis of Aβ42

Mandatory Visualization

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI-011381 SRI-011381 TBRI TGF-β Receptor I (TβRI/ALK5) SRI-011381->TBRI Activates TGFb_ligand TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb_ligand->TBRII TBRII->TBRI Recruits & Phosphorylates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex p-Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (e.g., α-SMA, Collagen) Smad_complex->Transcription Translocates to Nucleus & Regulates Transcription

Caption: Canonical TGF-β/Smad signaling pathway activated by SRI-011381.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare SRI-011381 Stock (e.g., 10 mM in DMSO) dose_response Dose-Response Treatment (e.g., 0.1, 1, 10, 50 μM) prep_compound->dose_response seed_cells Seed Cells in Multi-well Plate seed_cells->dose_response time_course Time-Course Treatment (e.g., 4, 12, 24, 48 hours) dose_response->time_course Based on initial results cell_lysis Cell Lysis time_course->cell_lysis if_staining Immunofluorescence (α-SMA) time_course->if_staining mtt_assay MTT Assay (Cell Viability) time_course->mtt_assay phagocytosis_assay Phagocytosis Assay time_course->phagocytosis_assay lysosome_assay Lysosomal Acidification time_course->lysosome_assay protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot (p-Smad2/3, α-SMA) protein_quant->western_blot data_analysis Quantify Results & Determine Optimal Concentration western_blot->data_analysis if_staining->data_analysis mtt_assay->data_analysis phagocytosis_assay->data_analysis lysosome_assay->data_analysis

Caption: General experimental workflow for optimizing SRI-011381 concentration.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect at tested concentrations Concentration is too low.Test a higher concentration range (e.g., up to 50 or 100 μM).
Incubation time is too short.Perform a time-course experiment, extending the incubation period (e.g., 24, 48, 72 hours).
Compound instability.Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.
Insensitive cell line or assay.Confirm that your cell line expresses TGF-β receptors and the Smad signaling components. Use a positive control (e.g., recombinant TGF-β1) to validate the assay.
High level of cell death across all concentrations Compound-induced cytotoxicity.Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the cytotoxic concentration range for your specific cell line. Start with a lower concentration range in subsequent experiments.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration in the culture medium is non-toxic, typically ≤ 0.1%. Include a vehicle control (medium with the same DMSO concentration) in your experiments.
Inconsistent results between experiments Variability in cell health or density.Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment.
Degradation of the compound in solution.Prepare fresh working solutions of this compound for each experiment.
Unexpected or off-target effects Context-dependent nature of TGF-β signaling.Be aware that TGF-β signaling can have dual roles (e.g., tumor-suppressive or pro-metastatic) depending on the cellular context and cancer stage.[14][15]
Activation of non-canonical TGF-β pathways.Consider that SRI-011381 may also influence Smad-independent pathways.
Lysosomal effects.The compound's effect on lysosomal acidification could influence other cellular processes. Consider assays to monitor lysosomal function in parallel.[2][3]

Experimental Protocols

Protocol 1: Western Blot for Phospho-Smad2/3

This protocol details the detection of phosphorylated Smad2/3 as a marker of this compound activity.

  • Cell Seeding: Seed cells (e.g., NIH/3T3 or HaCaT) in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 18-22 hours prior to treatment.[11]

  • Treatment:

    • Pre-treat cells with this compound at various concentrations (e.g., 1, 5, 10, 20 μM) for 30 minutes.

    • Include an untreated negative control and a vehicle (DMSO) control.

    • A positive control of recombinant TGF-β1 (e.g., 5-10 ng/mL) can also be included.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

    • Scrape the cells and collect the lysate.

    • Centrifuge at ~14,000 x g for 15-20 minutes at 4°C to pellet debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) overnight at 4°C.[16]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using a digital imager.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Immunofluorescence for α-Smooth Muscle Actin (α-SMA)

This protocol is for visualizing changes in α-SMA expression, a marker of myofibroblast differentiation often induced by TGF-β signaling.

  • Cell Seeding: Seed cells on glass coverslips in a 12- or 24-well plate.

  • Treatment: Treat cells with the desired concentration of this compound for 24-48 hours.

  • Fixation:

    • Aspirate the medium and wash twice with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[17]

    • Wash three times with PBS.

  • Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1-3% BSA in PBS for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-SMA diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody in the dark for 1 hour at room temperature.

  • Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting: Wash three times with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Protocol 3: Neuroprotection MTT Assay

This assay assesses the ability of this compound to protect neuronal cells from a toxic insult.

  • Cell Seeding: Seed neuronal cells (e.g., primary neurons or a neuronal cell line) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Toxicity: Induce neurotoxicity by adding a toxic agent (e.g., Aβ oligomers or glutamate) for a specified duration (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[18]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control.

Protocol 4: Macrophage Phagocytosis of Fibrillar Aβ

This protocol can be used to determine if this compound enhances the clearance of fibrillar amyloid-beta (fAβ) by macrophages.

  • Macrophage Preparation: Culture macrophages (e.g., primary bone marrow-derived macrophages or a cell line like J774A.1) in a multi-well plate.

  • Treatment: Treat macrophages with this compound for 24 hours.

  • Phagocytosis Assay:

    • Add fluorescently labeled fAβ to the cells.

    • Incubate for 1-4 hours to allow for phagocytosis.

    • Wash the cells thoroughly with cold PBS to remove non-internalized fAβ.

  • Analysis:

    • Fluorescence Microscopy: Fix the cells and visualize the internalized fAβ using a fluorescence microscope.

    • Flow Cytometry: Detach the cells and quantify the fluorescence intensity per cell.

    • Plate Reader: Measure the total fluorescence in each well.

Protocol 5: Lysosomal Acidification Assay

This protocol measures changes in lysosomal pH using a fluorescent probe.

  • Cell Seeding: Seed cells in a multi-well plate suitable for fluorescence imaging.

  • Treatment: Treat cells with this compound for the desired duration.

  • Probe Loading:

    • Dilute a lysosomotropic probe (e.g., LysoTracker Red DND-99) to a final working concentration (e.g., 50-75 nM) in the cell culture medium.[20]

    • Incubate the cells with the probe for 30 minutes to 1 hour at 37°C.[21]

  • Washing: Replace the loading solution with fresh medium and wash the cells.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope.

    • Quantify the fluorescence intensity, which correlates with the acidity of the lysosomes. An increase in fluorescence indicates enhanced lysosomal acidification.

References

Technical Support Center: SRI-011381 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of SRI-011381 hydrochloride during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs that my this compound has degraded?

A1: Signs of degradation can manifest as a diminished or complete loss of the expected biological effect in your experiments.[1] This could include requiring higher concentrations to achieve the same outcome or observing inconsistent results between different experimental runs.[1] The appearance of unexpected cellular phenotypes or toxicity could also indicate the presence of degradation products.[1]

Q2: What are the most likely causes of this compound degradation in my experiments?

A2: Based on the chemical structure of this compound, which contains a substituted urea (B33335), a benzylamine (B48309), and a piperidine (B6355638) moiety, the most probable causes of degradation are:

  • Hydrolysis: The urea group may be susceptible to cleavage in aqueous solutions, particularly under acidic or basic conditions.

  • Oxidation: The benzylamine portion of the molecule is prone to oxidation, which can be accelerated by exposure to air, light, or trace metal ions.

  • Photolysis: Exposure to light, especially UV wavelengths, can induce degradation.[2]

In a typical cell culture environment, factors like the pH of the media, exposure to light, and incubation temperature can all contribute to degradation.[1]

Q3: How should I properly store this compound to ensure its stability?

A3: Proper storage is critical for maintaining the integrity of the compound. Storage recommendations are summarized in the table below. A key practice is to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Q4: The solvent I use for my stock solution appears to be affecting the compound's stability. What should I consider?

A4: The choice of solvent is crucial. For this compound, anhydrous or freshly opened DMSO is recommended for preparing stock solutions. The compound is hygroscopic, meaning it can absorb moisture from the air, and water in the DMSO can promote hydrolysis. Ensure the final concentration of DMSO in your experimental medium is low (typically less than 0.5%) to avoid solvent-induced toxicity or off-target effects.[2]

Troubleshooting Guides

Issue 1: Diminished or inconsistent biological activity of this compound in cell culture experiments.

This is a common issue that can often be traced back to compound instability in the experimental conditions.

Troubleshooting Flowchart

start Start: Diminished Activity check_stock 1. Verify Stock Solution - Prepare fresh stock? - Stored correctly? start->check_stock check_handling 2. Review Handling - Minimize light exposure? - Avoid freeze-thaw cycles? check_stock->check_handling assess_stability 3. Assess Stability in Media - Perform HPLC/LC-MS stability assay. check_handling->assess_stability stable Compound is Stable - Investigate other experimental variables (e.g., cell density, passage number). assess_stability->stable >90% remains unstable Compound is Unstable - Optimize experimental conditions. assess_stability->unstable <90% remains optimize Optimization Strategies - Replenish media with fresh compound more frequently. - Reduce experiment duration. - Protect from light. unstable->optimize

Caption: Troubleshooting workflow for diminished compound efficacy.

Issue 2: Visible precipitate in the working solution upon dilution in aqueous buffer or cell culture medium.

This suggests that the compound's solubility limit has been exceeded.

Troubleshooting Steps:
  • Verify Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while maintaining solubility.

  • Sonication: After dilution, briefly sonicate the working solution to aid dissolution.

  • Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your assay.

  • Alternative Buffers: Test the solubility in different buffer systems or adjust the pH, if compatible with your experiment.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationKey Considerations
Solid Powder -20°CUp to 3 yearsStore in a tightly sealed, light-resistant container. Allow to warm to room temperature before opening to prevent condensation.
In Solvent (e.g., DMSO) -80°CUp to 1 yearAliquot into single-use vials to avoid freeze-thaw cycles. Use anhydrous/fresh DMSO.
In Solvent (e.g., DMSO) -20°CUp to 1 monthFor shorter-term storage. The same considerations as -80°C storage apply.
Table 2: Potential Degradation Pathways and Stress Conditions
Degradation PathwayStructural MoietyStress ConditionPotential Degradation Products
Hydrolysis Substituted UreaAcidic or Basic pH, WaterN-benzyl-N-(piperidin-4-ylmethyl)amine and Cyclohexylamine
Oxidation BenzylamineHydrogen Peroxide, Air, LightCorresponding imine, benzaldehyde, or benzamide (B126) derivatives
Photolysis Entire MoleculeUV or High-Intensity Visible LightVarious fragmented or rearranged products

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media via HPLC

This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.

Objective: To quantify the concentration of intact this compound over time in cell culture media.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (with and without serum, if applicable)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare your working solution by diluting the stock solution into the cell culture medium to your final experimental concentration (e.g., 10 µM). Prepare enough for all time points.

  • Incubation:

    • Aliquot the working solution into the sterile microcentrifuge tubes, one for each time point.

    • Place the tubes in a 37°C, 5% CO₂ incubator.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.

    • Immediately process the sample or store it at -80°C until analysis. For processing, precipitate proteins by adding an equal volume of cold acetonitrile, vortex, and centrifuge to pellet the precipitate. Transfer the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A typical starting point would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determine the optimal UV absorbance wavelength for this compound by scanning a solution of the compound.

    • Injection Volume: 10-20 µL.

    • Run a standard curve with known concentrations of this compound to quantify the amount in your samples.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point based on the standard curve.

    • Determine the percentage of the compound remaining by comparing the concentration at each time point to the initial concentration at time 0.

Experimental Workflow Diagram

prep_stock 1. Prepare 10 mM Stock in Anhydrous DMSO prep_working 2. Prepare Working Solution in Cell Culture Medium prep_stock->prep_working aliquot 3. Aliquot for Time Points prep_working->aliquot incubate 4. Incubate at 37°C, 5% CO2 aliquot->incubate collect 5. Collect Samples at Time = 0, 2, 4, 8, 24, 48h incubate->collect process 6. Process Samples (Protein Precipitation) collect->process analyze 7. Analyze by HPLC process->analyze quantify 8. Quantify and Plot % Remaining vs. Time analyze->quantify

Caption: Workflow for assessing compound stability in cell culture media.

Mandatory Visualization

Potential Degradation Pathways of this compound

cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O2, Light) SRI011381 This compound Amine N-benzyl-N-(piperidin-4-ylmethyl)amine SRI011381->Amine H2O Cyclohexylamine Cyclohexylamine SRI011381->Cyclohexylamine H2O Imine Imine Derivative SRI011381->Imine [O] Aldehyde Benzaldehyde Derivative Imine->Aldehyde [O]

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: SRI-011381 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using SRI-011381 hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is known to have a dual mechanism of action. Its primary on-target effect is the activation of the Transforming Growth Factor-Beta (TGF-β) signaling pathway.[1][2][3][4] Additionally, it physically targets the lysosome, where it is thought to interact with the vacuolar-type H+-ATPase (v-ATPase), promoting lysosomal acidification.[5][6]

Q2: What are the known or potential off-target effects of this compound?

A2: While a comprehensive off-target binding profile is not publicly available, some potential off-target effects and other biological activities have been noted. At higher concentrations in vivo, SRI-011381 has been observed to cause hematological effects, including reductions in red blood cells, hematocrit, and hemoglobin.[7] The modulation of lysosomal acidification could also be considered a distinct effect from TGF-β signaling activation that may influence other cellular processes.

Q3: At what concentration should I use this compound in my in vitro experiments?

A3: The optimal concentration of this compound will vary depending on the cell type and experimental endpoint. A common starting concentration for in vitro studies is 10 µM, which has been shown to promote the proliferation of mouse lung fibroblasts and increase the expression of TGF-β1, NALP3, collagen-1, and α-SMA.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q4: What is a recommended in vivo dosage for this compound?

A4: In vivo dosages of this compound can range from 10 mg/kg to 75 mg/kg.[7] It is important to note that at higher doses (10, 30, and 75 mg/kg) administered by oral gavage for 14 days, significant changes in hematological endpoints have been reported.[7] Therefore, careful dose selection and monitoring for potential side effects are crucial for in vivo studies.

Q5: How should I prepare and store stock solutions of this compound?

A5: Stock solutions of this compound are typically prepared in DMSO.[2] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved before use.

Troubleshooting Guides

Issue 1: Unexpected or No Activation of the TGF-β Pathway

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration for your cell type. Start with a range around the commonly used 10 µM.
Compound Degradation Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution at -20°C or -80°C in aliquots.
Cell Line Unresponsive Confirm that your cell line expresses the necessary components of the TGF-β signaling pathway (receptors, SMADs). Test a known TGF-β ligand as a positive control.
Assay-Specific Issues If using Western blot to detect pSMAD, ensure your protocol includes phosphatase inhibitors. Optimize antibody concentrations and incubation times.
Issue 2: Observing Cellular Effects Unrelated to TGF-β Signaling

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Lysosomal Acidification Effects Consider that SRI-011381 can modulate lysosomal pH.[5][6] This can impact various cellular processes, including autophagy and protein degradation. Use a lysosomotropic agent (e.g., bafilomycin A1) as a control to investigate the role of lysosomal pH in the observed phenotype.
Off-Target Kinase Activity While not specifically reported, off-target kinase inhibition is a possibility with small molecules. If you suspect this, you can use a structurally unrelated TGF-β agonist as a control to see if the same phenotype is produced.
Cytotoxicity at High Concentrations Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cytotoxicity from high concentrations of SRI-011381.
Issue 3: In Vivo Studies Show Hematological Abnormalities

Possible Causes & Solutions

Possible Cause Troubleshooting Step
High Dosage The reported hematological effects were observed at doses of 10, 30, and 75 mg/kg.[7] Consider using the lowest effective dose determined from a dose-finding study.
On-Target TGF-β Effects in Hematopoiesis The TGF-β pathway is a known regulator of hematopoiesis.[8] The observed effects may be an on-target consequence of systemic TGF-β activation. Monitor complete blood counts (CBCs) regularly throughout your in vivo study.
Strain or Species-Specific Sensitivity The reported effects were in a specific animal model. Be aware that sensitivity to SRI-011381 may vary between different strains or species.

Data Summary

Table 1: In Vitro and In Vivo Concentrations of this compound

Application Concentration/Dosage Observed Effect Reference
In Vitro (Mouse Lung Fibroblasts)10 µMPromotes proliferation and increases TGF-β1, NALP3, collagen-1, and α-SMA expression.[1][4]
In Vivo (Oral Gavage, 14 days)10, 30, 75 mg/kgSignificant changes in hematological endpoints (reduced red blood cells, hematocrit, hemoglobin).[7]

Experimental Protocols

Protocol 1: Western Blot for Phospho-SMAD2/3 (A Marker of TGF-β Pathway Activation)
  • Cell Lysis:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-SMAD2/3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the phospho-SMAD2/3 signal to total SMAD2/3 or a loading control like GAPDH.

Visualizations

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI-011381 SRI-011381 TGF_beta_RI TGF_beta_RI SRI-011381->TGF_beta_RI Activates TGF_beta_ligand TGF_beta_ligand TGF_beta_RII TGF_beta_RII TGF_beta_ligand->TGF_beta_RII Binds TGF_beta_RII->TGF_beta_RI Recruits & Phosphorylates SMAD2_3 SMAD2_3 TGF_beta_RI->SMAD2_3 Phosphorylates pSMAD2_3 pSMAD2_3 SMAD2_3->pSMAD2_3 SMAD_complex pSMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Gene_transcription SMAD_complex->Gene_transcription Translocates & Regulates

Caption: Canonical TGF-β signaling pathway activated by SRI-011381.

SRI011381_troubleshooting_workflow Start Experiment with SRI-011381 Observe_Phenotype Expected Phenotype? Start->Observe_Phenotype Expected_Outcome Experiment Successful Observe_Phenotype->Expected_Outcome Yes Unexpected_Outcome Unexpected/No Phenotype Observe_Phenotype->Unexpected_Outcome No Check_TGFb TGF-β Pathway Activated? Unexpected_Outcome->Check_TGFb TGFb_Activated On-Target (TGF-β) Effect Confirmed Check_TGFb->TGFb_Activated Yes TGFb_Not_Activated Issue with Assay or Cell System Check_TGFb->TGFb_Not_Activated No Check_Concentration Verify Concentration & Compound Integrity Check_Lysosome Investigate Lysosomal Function Check_Cytotoxicity Assess Cytotoxicity TGFb_Activated->Check_Lysosome TGFb_Activated->Check_Cytotoxicity TGFb_Not_Activated->Check_Concentration

Caption: Troubleshooting workflow for unexpected results with SRI-011381.

References

Technical Support Center: SRI-011381 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with SRI-011381 hydrochloride. Our goal is to help you overcome common experimental hurdles related to its bioavailability.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My in vivo experiments with orally administered this compound are showing inconsistent results. What could be the cause?

Answer: Inconsistent results with oral administration of this compound can stem from its physicochemical properties and formulation. While it is reported to have an oral bioavailability of approximately 50% in mice, variability can be introduced by several factors.[1][2] Key areas to investigate include:

  • Poor Solubility and Dissolution Rate: If the compound does not fully dissolve in the gastrointestinal tract, its absorption will be limited and variable.

  • Formulation In-homogeneity: An uneven suspension or incomplete solubilization of the compound in your vehicle can lead to inconsistent dosing between subjects.

  • First-Pass Metabolism: While specific data for SRI-011381 is limited, drugs can be metabolized in the gut wall or liver before reaching systemic circulation, reducing bioavailability.[3]

To address this, consider optimizing your formulation strategy.

Question: How can I improve the solubility of this compound for my experiments?

Answer: Improving the solubility of this compound is a critical first step towards enhancing its bioavailability. Based on available data and common pharmaceutical practices, here are several strategies:

  • Co-solvents: Utilizing a system of co-solvents can significantly enhance solubility. Formulations including DMSO, PEG300, and Tween 80 have been reported for in vivo use.[1][4]

  • pH Adjustment: The hydrochloride salt form suggests that the compound's solubility may be pH-dependent. Experimenting with buffered solutions at different pH values could identify an optimal range for dissolution.

  • Complexation: The use of cyclodextrins can encapsulate poorly soluble drugs, increasing their aqueous solubility and dissolution rate.[5][6]

Question: What are some advanced formulation strategies to enhance the oral bioavailability of this compound?

Answer: If simple formulation adjustments are insufficient, more advanced strategies can be employed. These often involve creating more sophisticated drug delivery systems:

  • Lipid-Based Formulations: These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubility and absorption, and may even bypass first-pass metabolism through lymphatic transport.[6][7]

  • Amorphous Solid Dispersions: By dispersing the drug in a polymer matrix in its high-energy amorphous state, both solubility and dissolution rate can be significantly increased.[6][7]

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, leading to faster dissolution.[7][8]

Data Presentation

Table 1: Solubility and Formulation Data for this compound

Solvent/VehicleConcentrationNotesReference
DMSO9 - 55 mg/mLSonication recommended. Hygroscopic DMSO can reduce solubility.[1][4][9][10]
Water25 - 76.92 mg/mLSonication recommended.[10]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mLSonication recommended.[1][4]
50% PEG300 + 50% Saline5 mg/mLClear solution; sonication needed.[11]
10% DMSO + 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mLClear solution.[11]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mLClear solution.[11]

Table 2: Overview of Bioavailability Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvency Increasing solubility by adding a water-miscible solvent.Simple, well-understood.Potential for in vivo precipitation upon dilution.
pH Adjustment Ionizing the drug to increase its solubility in the gastrointestinal fluid.Simple, cost-effective.Effectiveness is dependent on the drug's pKa and the pH of the absorption site.
Complexation Encapsulating the drug molecule within a larger, more soluble molecule (e.g., cyclodextrin).Can significantly increase solubility and stability.Can be expensive; potential for drug-excipient interactions.
Lipid-Based Systems Dissolving the drug in a lipid carrier to improve absorption.Can enhance lymphatic uptake, bypassing first-pass metabolism.Can be complex to formulate and characterize.
Solid Dispersions Dispersing the drug in a solid carrier to increase surface area and dissolution.Can significantly improve oral bioavailability.Potential for physical instability (recrystallization).
Particle Size Reduction Increasing the surface area-to-volume ratio to enhance dissolution rate.Broadly applicable.Can be energy-intensive; potential for particle aggregation.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage

  • Weigh the required amount of this compound.

  • Add the required volume of DMSO to the compound.

  • Vortex and sonicate the mixture until the solid is completely dissolved.

  • Sequentially add PEG300, Tween 80, and saline, vortexing between each addition to ensure a clear solution.

  • Administer the final formulation to the animal model via oral gavage.

Protocol 2: Formulation with Cyclodextrin (B1172386)

  • Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Prepare an aqueous solution of a chemically modified cyclodextrin, such as SBE-β-CD.

  • Slowly add the drug solution to the cyclodextrin solution while stirring vigorously.

  • Allow the mixture to equilibrate, typically for 24-48 hours, to allow for complex formation.

  • Lyophilize the solution to obtain a solid powder of the drug-cyclodextrin complex.

  • The resulting powder can be reconstituted in water for oral administration.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_formulation Formulation Optimization cluster_advanced Advanced Strategies cluster_evaluation Evaluation start Inconsistent In Vivo Bioavailability of SRI-011381 HCl solubility Improve Solubility? start->solubility cosolvent Co-solvent Formulation solubility->cosolvent Yes ph_adjust pH Adjustment solubility->ph_adjust Yes complexation Complexation (Cyclodextrin) solubility->complexation Yes advanced Further Enhancement Needed? cosolvent->advanced ph_adjust->advanced complexation->advanced lipid Lipid-Based System (SEDDS) advanced->lipid Yes solid_disp Solid Dispersion advanced->solid_disp Yes particle_size Particle Size Reduction advanced->particle_size Yes evaluation In Vivo Bioavailability Study advanced->evaluation No lipid->evaluation solid_disp->evaluation particle_size->evaluation

Caption: Workflow for improving SRI-011381 HCl bioavailability.

signaling_pathway SRI011381 SRI-011381 HCl TGFbR TGF-β Receptor Complex SRI011381->TGFbR activates Smad23 Smad2/3 TGFbR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression regulates

Caption: SRI-011381 HCl activates the TGF-β/Smad pathway.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is an agonist of the transforming growth factor-beta (TGF-β) signaling pathway.[1][12][9] It activates this pathway, which is involved in various cellular processes, and has shown neuroprotective effects in preclinical models.[12][9] One study suggests it physically targets the lysosome, promoting its acidification and function.[2][13]

What is the molecular weight of this compound?

The molecular weight of this compound is 365.94 g/mol .[1][9]

How should I store this compound?

As a powder, it is recommended to store this compound at -20°C for up to 3 years.[1][4] In solvent, it should be stored at -80°C for up to 1 year.[1][4]

Are there any known toxicities associated with SRI-011381?

One study noted that oral administration of 10, 30, and 75 mg/kg for 14 days resulted in reductions in red blood cells, hematocrit, and hemoglobin in mice.[1] However, another source mentions that investigational new drug application toxicology studies have been completed without showing major concerns.[2] As with any research compound, appropriate safety precautions should be taken.

In which preclinical models has SRI-011381 been tested?

SRI-011381 has been evaluated in various preclinical models of neurodegenerative diseases, including models for Alzheimer's disease, Parkinson's disease, and frontotemporal dementia.[1][2] It has also been used to study its effects on fibrosis and traumatic neuromas.[12][14]

References

Interpreting unexpected results with SRI-011381

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SRI-011381. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting potential issues encountered when working with this novel TGF-β signaling agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SRI-011381?

A1: SRI-011381, also known as C381, is a small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] Its mechanism involves physically targeting the lysosome, which promotes lysosomal acidification and enhances the breakdown of lysosomal cargo.[3] This activity ultimately leads to the activation of the TGF-β/Smad signaling cascade.[1][2]

Q2: What are the expected outcomes of SRI-011381 treatment in vitro and in vivo?

A2: In vitro, SRI-011381 is expected to increase the expression of TGF-β target genes. For instance, in mouse lung fibroblasts, a 10 μM concentration has been shown to promote proliferation and significantly increase the expression of TGF-β1, NALP3, collagen-1, and α-SMA.[4] In vivo, SRI-011381 has demonstrated neuroprotective and anti-inflammatory effects.[3] It is orally active with good bioavailability and has been shown to be brain penetrant.[3][5]

Q3: Are there any known off-target effects of SRI-011381?

A3: While SRI-011381 is characterized as a TGF-β signaling agonist, its direct physical interaction with the lysosome and its role in lysosomal acidification represent a key part of its mechanism that could be considered an "off-target" effect if one is solely focused on direct receptor binding.[3] It is important to consider the pleiotropic effects of both lysosomal function and TGF-β signaling when designing experiments and interpreting results.

Q4: What is the recommended solvent and storage for SRI-011381?

A4: For in vitro studies, SRI-011381 hydrochloride can be dissolved in DMSO.[2][5] For in vivo applications, it can be dissolved in DMSO and further diluted in a vehicle such as a mix of PEG300, Tween 80, and saline.[5] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[4] For long-term storage, the powdered form should be kept at -20°C for up to 3 years, and in-solvent stocks at -80°C for up to 1 year.[5]

Troubleshooting Guide

Unexpected Result 1: Lack of Expected Biological Effect

Problem: You are not observing the expected activation of the TGF-β pathway (e.g., no increase in p-Smad2/3 levels or target gene expression) after treating cells with SRI-011381.

Possible Causes and Solutions:

  • Solution Preparation:

    • Verify Concentration: Double-check your calculations and the final concentration of SRI-011381 in your culture medium.

    • Freshness of Solution: SRI-011381 solutions, especially for in vivo use, should be prepared fresh.[4] Degradation may occur with improper storage.

    • Solubility Issues: Ensure the compound is fully dissolved. Sonication may be recommended to aid dissolution in some solvents.[5]

  • Experimental System:

    • Cell Type Dependency: The TGF-β pathway is highly context and cell-type dependent. The cellular machinery required for SRI-011381 to exert its effect (e.g., specific lysosomal components, TGF-β receptors) may vary. Consider using a positive control cell line known to be responsive to TGF-β.

    • Serum Conditions: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment.

  • Assay Sensitivity:

    • Time Course: The kinetics of TGF-β pathway activation can vary. Perform a time-course experiment to identify the optimal treatment duration for observing your desired readout.

    • Endpoint Measurement: Ensure your downstream assay (e.g., Western blot, qPCR) is sensitive enough to detect changes in your specific cell system.

Unexpected Result 2: Cell Toxicity or Unexplained Phenotypes

Problem: You observe significant cell death, morphological changes, or other unexpected phenotypes that are not consistent with TGF-β activation.

Possible Causes and Solutions:

  • High Concentration:

    • Dose-Response Curve: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of SRI-011381 for your specific cell line. A typical in vitro concentration is 10 μM.[1][4]

    • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cells.

  • Lysosomal Effects:

    • Lysosomal Integrity: Since SRI-011381 targets the lysosome, high concentrations or prolonged exposure could potentially lead to lysosomal dysfunction or cell death pathways associated with lysosomal membrane permeabilization. Consider assays to assess lysosomal health.

  • Off-Target Effects:

    • Pathway Crosstalk: The TGF-β pathway has extensive crosstalk with other signaling pathways. The observed phenotype may be a result of this crosstalk in your specific cellular context. Investigating other major signaling pathways (e.g., MAPK, PI3K/Akt) may provide insights.

Unexpected Result 3: Inconsistent Results Between In Vitro and In Vivo Models

Problem: SRI-011381 shows a potent effect in your cell culture experiments, but this effect is diminished or absent in your animal model.

Possible Causes and Solutions:

  • Pharmacokinetics and Bioavailability:

    • Route of Administration: SRI-011381 has been shown to have good oral bioavailability (approximately 48-50%).[3][5] However, the route of administration (e.g., intraperitoneal injection vs. oral gavage) can significantly impact its distribution and efficacy.[5][6]

    • Metabolism: The compound may be metabolized differently in vivo, leading to lower effective concentrations at the target tissue.

    • Dosage: Ensure the dosage used is appropriate for the animal model and the intended biological effect. A dosage of 30 mg/kg has been used in mice.[5][6]

  • Complex Biological Environment:

    • Homeostatic Mechanisms: In vivo systems have complex feedback loops and compensatory mechanisms that are not present in vitro. These can dampen the effect of a single pathway agonist.

    • Microenvironment: The cellular microenvironment in a living organism is significantly different from a culture dish and can influence the cellular response to SRI-011381.

Data and Protocols

Quantitative Data Summary
ParameterValueSpeciesNotesReference
In Vitro Concentration10 μMMousePromotes proliferation of lung fibroblasts and increases TGF-β1, NALP3, collagen-1, and α-SMA expression.[4]
In Vivo Dosage (i.p.)30 mg/kgMouseUsed in a kainic acid-induced excitotoxicity model.[5]
In Vivo Dosage (i.p.)30 mg/kgRatAdministered every 2 days in a traumatic neuroma model.[6]
Oral Bioavailability~50%MouseRapidly absorbed after oral administration.[5]
ClogP3.3N/AIndicates good lipid solubility and potential for brain penetration.[3]
Experimental Protocols

In Vitro Cell Culture Protocol (General)

  • Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere overnight.

  • Preparation of SRI-011381 Stock Solution: Prepare a stock solution of this compound in fresh DMSO. For example, a 10 mM stock solution.

  • Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of SRI-011381 (e.g., 10 μM). Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) based on your experimental endpoint.

  • Analysis: Harvest the cells for downstream analysis, such as Western blotting for p-Smad2/3 or qPCR for target gene expression.

In Vivo Administration Protocol (Mouse Model - Intraperitoneal Injection)

  • Preparation of Dosing Solution: Dissolve SRI-011381 in a vehicle suitable for in vivo use. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Prepare the solution fresh on the day of injection. Sonication may be used to aid dissolution.[5]

  • Dosage Calculation: Calculate the volume of the dosing solution to be administered based on the animal's body weight and the target dose (e.g., 30 mg/kg).

  • Administration: Administer the solution via intraperitoneal (i.p.) injection.

  • Monitoring: Monitor the animals for any adverse effects.

  • Follow-up: Subsequent doses can be administered as required by the experimental design (e.g., every 2 days).[6]

Visualizations

SRI011381_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand TGFBR2 TGF-β RII TGF-β Ligand->TGFBR2 Binds TGFBR1 TGF-β RI TGFBR2->TGFBR1 Recruits & Phosphorylates Smad2_3 Smad2/3 TGFBR1->Smad2_3 Phosphorylates Lysosome Lysosome Lysosome->TGFBR1 Promotes Recycling/ Signaling SRI011381 SRI-011381 SRI011381->Lysosome Targets & Acidifies pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Target_Genes Target Gene Expression Smad_complex->Target_Genes Regulates

Caption: Proposed signaling pathway for SRI-011381.

Troubleshooting_Workflow Start Unexpected Result (e.g., No Effect) Check_Reagent Verify Reagent (Concentration, Age, Solubility) Start->Check_Reagent Check_Protocol Review Protocol (Time Course, Serum) Start->Check_Protocol Check_System Assess Experimental System (Cell Line, Assay Sensitivity) Start->Check_System Positive_Control Run Positive Control (e.g., TGF-β Ligand) Check_Reagent->Positive_Control Check_Protocol->Positive_Control Check_System->Positive_Control Hypothesis Formulate New Hypothesis (e.g., Off-Target Effect) Positive_Control->Hypothesis If control works, but SRI-011381 doesn't

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: Cell Viability Assays with SRI-011381 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for conducting cell viability assays using SRI-011381 hydrochloride. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of expected effects to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] It functions by activating this pathway, which is involved in regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and migration. The cellular response to TGF-β activation is highly context-dependent and can vary significantly between different cell types.

Q2: How should I dissolve and store this compound?

For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) or water. It is recommended to use fresh, high-quality DMSO to prepare stock solutions, as absorbed moisture can reduce solubility.[2] For example, a stock solution can be prepared in DMSO at a concentration of 9 mg/mL (24.59 mM).[2] Store stock solutions at -20°C or -80°C for long-term stability.

Q3: What is the expected effect of this compound on cell viability?

The effect of this compound on cell viability is cell-type specific. As a TGF-β agonist, it can have opposing effects:

  • Inhibition of Proliferation (Cytostatic Effect): In many normal epithelial and hematopoietic cells, activation of the TGF-β pathway can lead to cell cycle arrest and a reduction in cell viability.

  • Promotion of Proliferation/Survival: In some cell types, such as fibroblasts, this compound has been shown to promote proliferation.[1] In the context of some advanced cancers, TGF-β signaling can paradoxically enhance tumor cell survival and motility.

It is crucial to determine the effect of this compound on your specific cell line of interest empirically.

Q4: Which cell viability assay should I choose when working with this compound?

The choice of assay depends on the specific research question and cell type. Commonly used assays include:

  • Metabolic Assays (e.g., MTT, XTT, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is an indicator of metabolically active cells.

  • Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These assays assess cell membrane integrity to differentiate between live and dead cells.

  • Live-Cell Imaging (e.g., Calcein-AM): This method uses fluorescent probes to visualize and quantify live cells.

It is advisable to use at least two different assays based on distinct principles to validate your findings.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible results Compound Precipitation: this compound may precipitate in the culture medium, especially at high concentrations or after prolonged incubation.Visually inspect the wells for any precipitate. Prepare fresh dilutions of the compound for each experiment. Consider using a lower concentration range or a different solvent system if precipitation persists.
Edge Effects: Wells on the periphery of the microplate are prone to evaporation, leading to altered cell growth and compound concentration.Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to maintain humidity.
Cell Seeding Inconsistency: Uneven cell distribution in the wells can lead to high variability.Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps.
Unexpectedly high or low cell viability Context-Dependent Compound Effect: As a TGF-β agonist, this compound can either inhibit or promote cell proliferation depending on the cell type and experimental conditions.Review the literature for the known effects of TGF-β signaling on your specific cell line. Perform a dose-response experiment over a wide concentration range to characterize the compound's effect.
Assay Interference: The compound may directly react with the assay reagents. For example, some compounds can reduce MTT tetrazolium salts non-enzymatically.Run a cell-free control by adding this compound to the culture medium without cells and then performing the assay. If a signal is detected, the compound is interfering with the assay. In this case, choose an alternative viability assay based on a different principle.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.5%) and include a vehicle control (medium with the same concentration of solvent as the treated wells) in your experimental setup.
High background signal in the assay Media Components: Phenol (B47542) red in the culture medium can interfere with the absorbance readings of some colorimetric assays.Use phenol red-free medium for the duration of the assay.
Contamination: Bacterial or fungal contamination can affect assay results.Regularly check cell cultures for contamination. Use sterile techniques throughout the experiment.

Quantitative Data Summary

The following table summarizes the observed effects of this compound and general TGF-β signaling on various cell lines. Note that direct IC50 values for cytotoxicity are not widely reported for this compound, as its primary application is not as a cytotoxic agent.

Cell LineCompound/TreatmentConcentrationObserved Effect
Mouse Lung FibroblastsThis compound10 µMPromoted cell proliferation.[1]
Primary Mouse Embryonic Forebrain NeuronsThis compound3 µMReduced cell death induced by amyloid-β (1-42).[3]
A549, NCI-H358, NCI-H1993 (NSCLC)TGF-β12.5 ng/ml (for 2 weeks)Significantly reduced cell viability.

Experimental Protocols & Methodologies

General Protocol for Assessing Cell Viability using MTT Assay

This protocol provides a general framework. Optimization of cell seeding density, compound concentrations, and incubation times is recommended for each specific cell line and experimental setup.

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Dilute the cell suspension to the desired concentration and seed the cells into a 96-well plate (e.g., 5,000-10,000 cells per well in 100 µL of medium).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.

    • Include wells with untreated cells (negative control) and cells treated with the vehicle (solvent) alone.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

Visualizations

Signaling Pathway

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI-011381 SRI-011381 TGFbR TGF-β Receptor (Type I/II) SRI-011381->TGFbR Activates Smad23_P p-Smad2/3 TGFbR->Smad23_P Phosphorylates Smad_complex Smad2/3/4 Complex Smad23_P->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA Target Gene Promoters Smad_complex->DNA Translocates & Binds Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) DNA->Cellular_Response Regulates Transcription

Caption: Simplified TGF-β/Smad signaling pathway activated by this compound.

Experimental Workflow

experimental_workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat with This compound B->C D 4. Incubate (e.g., 24-72h) C->D E 5. Add Viability Assay Reagent (e.g., MTT) D->E F 6. Incubate (Reagent Reaction) E->F G 7. Measure Signal (e.g., Absorbance) F->G H 8. Analyze Data G->H

Caption: General experimental workflow for a cell viability assay with this compound.

References

Technical Support Center: Control Experiments for SRI-011381 Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing and troubleshooting experiments involving SRI-011381 hydrochloride, a potent agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule agonist of the Transforming Growth factor-beta (TGF-β) signaling pathway.[1][2] Its primary mechanism of action is to activate this pathway, leading to the phosphorylation of downstream proteins Smad2 and Smad3.[1] This activation mimics the natural activity of TGF-β ligands and has been shown to have neuroprotective effects, making it a compound of interest in Alzheimer's disease research.[1][3]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO and water.[4] For long-term storage, it is recommended to store the powder at -20°C for up to three years.[4] Once dissolved in a solvent, the solution should be stored at -80°C for up to one year.[4] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[5]

Q3: I am not observing the expected activation of the TGF-β pathway after treating my cells with this compound. What could be the issue?

A3: Several factors could contribute to this. First, verify the concentration and integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound. Second, ensure your cell line is responsive to TGF-β signaling. Some cell lines may have low expression of TGF-β receptors. Third, the duration of treatment is critical; phosphorylation of Smad2/3 is often transient, peaking and then declining.[6] A time-course experiment is recommended to determine the optimal treatment time for your specific cell type. Finally, ensure your downstream analysis (e.g., Western blot) is optimized for detecting phosphorylated proteins, including the use of phosphatase inhibitors in your lysis buffer.[2]

Q4: Are there any known off-target effects of this compound?

A4: While this compound is designed as a specific agonist for the TGF-β pathway, the TGF-β signaling itself is pleiotropic, meaning it can have different effects depending on the cell type and context.[7] The pathway can influence various cellular processes beyond its canonical Smad-mediated signaling, including MAP kinase and PI3K/AKT pathways.[8] Therefore, it is crucial to include appropriate controls to discern the specific effects of TGF-β pathway activation in your experimental system.

Troubleshooting Guides

Western Blot Analysis of p-Smad2/3

Issue: Weak or No Signal for Phospho-Smad2/3

Potential Cause Troubleshooting Step
Suboptimal this compound Treatment Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. Phosphorylation is often rapid and transient.[6]
Loss of Phosphorylation During Sample Preparation Use a lysis buffer containing fresh phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate). Keep samples on ice at all times.[2]
Low Abundance of Target Protein Increase the amount of protein loaded onto the gel. For tissue extracts, a higher protein load may be necessary as not all cells will have activated Smad2/3.[2]
Inefficient Protein Transfer Verify transfer efficiency using a Ponceau S stain. Optimize transfer conditions (time, voltage) for your specific gel and membrane type.
Suboptimal Antibody Incubation Titrate the primary antibody concentration. Incubate overnight at 4°C to enhance signal. Use a blocking buffer recommended for phospho-antibodies (e.g., 5% BSA in TBST).[1]

Issue: High Background

Potential Cause Troubleshooting Step
Insufficient Blocking Increase blocking time to 1-2 hours at room temperature. Use a fresh blocking solution.
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody.
Inadequate Washing Increase the number and duration of washes after antibody incubations. Ensure the wash buffer contains a detergent like Tween-20.
Cell Proliferation Assays

Issue: High Variability Between Replicates

Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Pipette gently to avoid cell clumping. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell distribution.
Edge Effects Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inconsistent this compound Addition Use a multichannel pipette for adding the compound to ensure simultaneous treatment.

Issue: Unexpected Effects on Cell Proliferation

Potential Cause Troubleshooting Step
Dual Role of TGF-β Signaling TGF-β signaling can either inhibit or promote cell proliferation depending on the cell type and context.[9][10]
Vehicle Control Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Run a vehicle-only control.
Cell Culture Conditions Changes in media, serum batches, or confluency can all impact cell proliferation and their response to stimuli. Maintain consistent culture conditions.

Experimental Protocols

Protocol 1: Western Blot for Phospho-Smad2/3
  • Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Treat cells with the desired concentration of this compound for a predetermined time (e.g., 30-60 minutes).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-Smad2 (Ser465/467) or phospho-Smad3 (Ser423/425) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total Smad2/3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Quantitative Data Summary

Table 1: In Vivo Experimental Parameters for this compound

Animal ModelDosageAdministration RouteFrequencyStudy FocusReference
SBE-luc Mice30 mg/kgIntraperitoneal (i.p.)Not specifiedNeuroprotection[4]
FVB MiceNot specifiedOralNot specifiedBioavailability[4]
APP751Lon, Swetransgenic Mice10, 30, 75 mg/kgOral gavageDaily for 14 daysNeurodegeneration and Hematology[4]
Sprague-Dawley Rats30 mg/kgIntraperitoneal (i.p.)Every 2 daysTraumatic Neuroma[11]
YAPGFAP-CKO EAE Mice30 mg/kgIntraperitoneal (i.p.)Every 2 days for 22 daysNeuroinflammation[5]

Mandatory Visualizations

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI_011381 SRI-011381 Hydrochloride TGFBR2 TGF-β Receptor II SRI_011381->TGFBR2 Binds and activates TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Recruits and phosphorylates Smad2_3 Smad2/3 TGFBR1->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex Gene_transcription Target Gene Transcription Smad_complex->Gene_transcription Translocates and regulates

Caption: this compound activates the canonical TGF-β/Smad pathway.

experimental_workflow cluster_positive_control Positive Control cluster_negative_control Negative Control cluster_experimental Experimental Group cluster_inhibitor_control Inhibitor Control TGFB_treatment Treat with known TGF-β ligand end Downstream Analysis (e.g., Western Blot, Proliferation Assay) TGFB_treatment->end Vehicle_treatment Treat with vehicle (e.g., DMSO) Vehicle_treatment->end SRI_treatment Treat with SRI-011381 HCl SRI_treatment->end Inhibitor_pretreatment Pre-treat with TGF-βR inhibitor Inhibitor_SRI_treatment Treat with SRI-011381 HCl Inhibitor_pretreatment->Inhibitor_SRI_treatment Inhibitor_SRI_treatment->end start Plate Cells start->TGFB_treatment start->Vehicle_treatment start->SRI_treatment start->Inhibitor_pretreatment

Caption: Recommended control experiments for this compound studies.

References

Technical Support Center: SRI-011381 Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability, preparation, and storage of SRI-011381 hydrochloride solutions. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A: this compound in its solid (powder) form is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years.[1][2][3][4]

Q2: How should I prepare stock solutions of this compound?

A: To prepare stock solutions, it is recommended to use fresh, anhydrous solvents, as the presence of moisture can impact solubility.[2][5] Dimethyl sulfoxide (B87167) (DMSO) and water are common solvents.[1][5] For dissolution, sonication may be required to achieve the desired concentration.[1][5] It is crucial to refer to the solubility information on the product data sheet for specific concentrations.

Q3: What is the recommended long-term storage for this compound stock solutions?

A: For optimal long-term stability, prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[2][5][6] Under these conditions, solutions are generally stable for at least 6 months to a year.[1][2][5] For shorter-term storage, -20°C is also an option, with stability for about one month.[2][5][6]

Q4: Can I store this compound solutions at 4°C?

A: While some suppliers indicate that the solid compound can be stored at 4°C, it is generally not recommended for long-term storage of solutions.[5][7] One source suggests that a solution in DMSO can be stored at 4°C for up to two weeks, but for longer periods, freezing is recommended to prevent degradation.[8]

Troubleshooting Guide

Issue: The compound is not dissolving properly in the solvent.

  • Solution 1: Use fresh, anhydrous solvent. this compound's solubility can be significantly affected by moisture, especially in DMSO.[2][5] Ensure you are using a newly opened bottle of anhydrous solvent.

  • Solution 2: Apply sonication. As recommended by multiple suppliers, ultrasonic treatment can aid in the dissolution of this compound, particularly at higher concentrations.[1][3][5]

  • Solution 3: Gentle warming. While not explicitly stated in the search results for this specific compound, gentle warming can sometimes assist in dissolving compounds. However, this should be done with caution to avoid thermal degradation.

Issue: I am concerned about the stability of my solution after multiple freeze-thaw cycles.

  • Solution: It is best practice to aliquot your stock solution into single-use volumes before freezing.[2][5][6] This minimizes the number of freeze-thaw cycles the bulk of the solution is exposed to, thereby preserving its integrity. If you suspect degradation, it is advisable to prepare a fresh stock solution.

Data on Long-Term Stability

The following tables summarize the stability data for this compound in its solid form and in solution, as provided by various suppliers.

Table 1: Stability of Solid this compound

Storage TemperatureDuration
-20°C≥ 3 years[1][2][3][4]
4°CNot specified for long-term

Table 2: Stability of this compound in Solution

SolventStorage TemperatureDuration
In solvent-80°C6 months to 1 year[1][2][5]
In solvent-20°C1 month[2][5][6]
DMSO-80°C6 months[8]
DMSO4°C2 weeks[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 365.94 g/mol ). For 1 ml of a 10 mM solution, you would need 3.66 mg.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the powder.

  • Dissolution: If the compound does not dissolve immediately, use an ultrasonic bath to facilitate dissolution.[1][5]

  • Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2][5]

Visualizations

Below are diagrams illustrating key experimental workflows and the signaling pathway associated with SRI-011381.

G cluster_prep Stock Solution Preparation cluster_store Storage weigh Weigh SRI-011381 HCl Powder add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent sonicate Sonicate to Dissolve add_solvent->sonicate aliquot Aliquot into Single-Use Tubes sonicate->aliquot store_frozen Store at -80°C (long-term) or -20°C (short-term) aliquot->store_frozen

Caption: Workflow for preparing and storing this compound stock solutions.

TGF_beta_pathway SRI011381 SRI-011381 TGF_beta_receptor TGF-β Receptor SRI011381->TGF_beta_receptor activates pSmad2_3 p-Smad2/3 TGF_beta_receptor->pSmad2_3 phosphorylates Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_transcription Target Gene Transcription Nucleus->Gene_transcription regulates

Caption: Simplified TGF-beta/Smad signaling pathway activated by SRI-011381.

References

Validation & Comparative

Validating the Neuroprotective Effects of SRI-011381: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective agent SRI-011381 with other alternatives, supported by experimental data. We delve into its mechanism of action, present comparative preclinical data, and provide detailed experimental protocols for key validation assays.

SRI-011381 (also known as C381) has emerged as a promising small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical pathway often suppressed in neurodegenerative diseases. Its neuroprotective properties have been demonstrated in various preclinical models, offering a potential therapeutic avenue for conditions like Parkinson's disease, frontotemporal dementia, and multiple sclerosis.

Mechanism of Action: A Dual Approach to Neuroprotection

SRI-011381 exerts its neuroprotective effects through a novel dual mechanism. Primarily, it activates the TGF-β signaling pathway, which plays a crucial role in neuronal survival, anti-inflammatory responses, and tissue repair.[1] This is particularly significant as impaired TGF-β signaling is a known contributor to the pathology of several neurodegenerative disorders.

Furthermore, SRI-011381 has been shown to physically interact with the vacuolar-type H+-ATPase (v-ATPase) on lysosomes.[1] This interaction promotes lysosomal acidification, enhancing the breakdown of cellular waste and improving the resilience of lysosomes to damage.[1] This restoration of lysosomal homeostasis is a key factor in its neuroprotective and anti-inflammatory activity.[1]

Comparative Analysis of Neuroprotective Efficacy

To provide a clear comparison, this guide evaluates SRI-011381 against two alternative neuroprotective agents, Ambroxol and Nilotinib, which operate through different but related mechanisms. Ambroxol is a modulator of lysosomal function, while Nilotinib is a c-Abl inhibitor that impacts autophagy and the clearance of alpha-synuclein (B15492655).

Preclinical Data in Parkinson's Disease Models
CompoundModelKey Efficacy MetricResultReference
SRI-011381 (C381) Chronic MPTP Mouse ModelRescue of Dopaminergic NeuronsRescued dopaminergic neurons and restored memory and motor function.[1]
Nilotinib Acute MPTP Mouse ModelTH-positive Neuron Count in SNpcSignificantly protected against MPTP-induced loss of dopaminergic neurons.[2]
Nilotinib Acute MPTP Mouse ModelStriatal Dopamine Metabolites (DOPAC)Significantly restored the reduction in DOPAC levels.[2]
Ambroxol -GCase Enzyme ActivityPreclinical studies in mice and primates show increased GCase enzyme levels.[3]
Ambroxol -Alpha-synuclein LevelsReduced the amount of alpha-synuclein in preclinical models.[3]
Preclinical Data in Other Neurodegenerative Disease Models
CompoundModelKey Efficacy MetricResultReference
SRI-011381 (C381) Progranulin-/- Mouse Model (Frontotemporal Dementia)MicrogliosisDose-dependent reduction in microgliosis.[1]
SRI-011381 Experimental Autoimmune Encephalomyelitis (EAE) Mouse ModelInflammatory Infiltration and DemyelinationRelieved EAE-induced demyelination, gliosis, and inflammatory infiltration in the optic nerve.[1]

Experimental Protocols for Validation

Accurate and reproducible experimental design is paramount in validating the neuroprotective effects of any compound. Below are detailed methodologies for key experiments.

Assessment of Neuronal Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Plating: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/mL in a final volume of 100 µL per well.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., SRI-011381) and/or a neurotoxin (e.g., MPP+ for Parkinson's models) for the desired duration (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.[4]

Quantification of Microgliosis (Immunofluorescence for Iba1)

Immunofluorescence staining for Ionized calcium-binding adapter molecule 1 (Iba1) is a standard method to identify and quantify microglia, the resident immune cells of the brain.

Protocol:

  • Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and post-fix the brain tissue in 4% PFA overnight. Cryoprotect the tissue in 30% sucrose (B13894) solution.

  • Sectioning: Cut 30-40 µm thick coronal sections using a cryostat or vibratome.

  • Permeabilization and Blocking: Wash sections in PBS and then permeabilize with 0.3% Triton X-100 in PBS. Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against Iba1 (e.g., rabbit anti-Iba1) diluted in the blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections in PBS and then incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain with a nuclear stain like DAPI, if desired. Mount the sections onto slides with a mounting medium.

  • Imaging and Analysis: Capture images using a fluorescence or confocal microscope. Quantify microgliosis by measuring the Iba1-positive area or by counting the number of Iba1-positive cells in specific brain regions.[5][6]

Assessment of Motor Coordination (Rotarod Test)

The rotarod test is a widely used behavioral assay to assess motor coordination and balance in rodent models of neurodegenerative diseases, particularly Parkinson's disease.

Protocol:

  • Apparatus: Use a rotarod apparatus with a rotating rod of a specified diameter.

  • Acclimation and Training: Acclimate the mice to the testing room for at least 30 minutes before the test. Train the mice on the rotarod at a constant low speed (e.g., 4-5 rpm) for a few trials to familiarize them with the apparatus.

  • Testing Protocol:

    • Place the mouse on the rotating rod.

    • Start the rotation, which can be at a constant speed or an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod. A trial typically has a maximum duration (e.g., 300 seconds).

  • Data Collection: Perform multiple trials for each animal with an inter-trial interval (e.g., 15-30 minutes).

  • Analysis: The average latency to fall is used as a measure of motor coordination. Compare the performance of the treated group with the vehicle-treated control group.[7][8][9]

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical steps in validating a neuroprotective compound.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand Type II Receptor Type II Receptor TGF-β Ligand->Type II Receptor Type I Receptor Type I Receptor Type II Receptor->Type I Receptor Phosphorylates Smad2/3 Smad2/3 Type I Receptor->Smad2/3 Phosphorylates SRI-011381 SRI-011381 v-ATPase v-ATPase SRI-011381->v-ATPase Lysosome Lysosome v-ATPase->Lysosome Acidification p-Smad2/3 p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Neuroprotection Neuroprotection Gene Transcription->Neuroprotection Anti-inflammation Anti-inflammation Gene Transcription->Anti-inflammation

Caption: SRI-011381's dual mechanism of action.

Experimental_Workflow Compound Synthesis/Acquisition Compound Synthesis/Acquisition In Vitro Assays In Vitro Assays Compound Synthesis/Acquisition->In Vitro Assays Neuronal Viability (MTT) Neuronal Viability (MTT) In Vitro Assays->Neuronal Viability (MTT) Target Engagement Target Engagement In Vitro Assays->Target Engagement In Vivo Disease Model In Vivo Disease Model Neuronal Viability (MTT)->In Vivo Disease Model Target Engagement->In Vivo Disease Model Behavioral Testing Behavioral Testing In Vivo Disease Model->Behavioral Testing Histological Analysis Histological Analysis In Vivo Disease Model->Histological Analysis Biochemical Analysis Biochemical Analysis In Vivo Disease Model->Biochemical Analysis Data Analysis & Interpretation Data Analysis & Interpretation Behavioral Testing->Data Analysis & Interpretation Histological Analysis->Data Analysis & Interpretation Biochemical Analysis->Data Analysis & Interpretation Lead Optimization/Candidate Selection Lead Optimization/Candidate Selection Data Analysis & Interpretation->Lead Optimization/Candidate Selection

Caption: A typical experimental workflow for neuroprotective drug validation.

Logical_Validation_Process Hypothesis Compound has neuroprotective effects In Vitro Evidence Increases neuronal survival in culture Hypothesis->In Vitro Evidence Mechanism of Action Modulates target pathway (e.g., TGF-β) In Vitro Evidence->Mechanism of Action In Vivo Efficacy Improves phenotype in animal model Mechanism of Action->In Vivo Efficacy Validation Validated Neuroprotective Agent In Vivo Efficacy->Validation

Caption: Logical flow for validating a neuroprotective compound.

References

Reproducibility of SRI-011381 Hydrochloride Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental findings related to SRI-011381 hydrochloride, a synthetic agonist of the Transforming Growth Factor-β (TGF-β) signaling pathway. Due to a lack of direct reproducibility studies, this guide summarizes the existing experimental data for this compound and compares it with the known effects of the natural ligand, TGF-β1, to offer a baseline for experimental design and interpretation.

Summary of Quantitative Data

The following tables summarize the reported effects of this compound and TGF-β1 on key downstream markers of TGF-β pathway activation. Direct quantitative comparisons are limited due to the absence of head-to-head studies.

Table 1: In Vitro Effects of this compound on Protein Expression

Target ProteinCell TypeConcentrationObserved Effect
TGF-β1Mouse Lung Fibroblasts10 µMSignificant Increase[1]
NALP3Mouse Lung Fibroblasts10 µMSignificant Increase[1]
Collagen-1Mouse Lung Fibroblasts10 µMSignificant Increase[1]
α-SMAMouse Lung Fibroblasts10 µMSignificant Increase[1]
pSmad2/3Human Peripheral Blood Mononuclear Cells10 µMUpregulation of phosphorylation

Table 2: In Vivo Effects of this compound

Animal ModelDosageAdministration RouteObserved Effect
Traumatic Neuroma Rat Model30 mg/kgIntraperitoneal InjectionHigh proliferation of Collagen I

Table 3: Dose-Response of TGF-β1 on Collagen Expression (for comparison)

Cell TypeTGF-β1 ConcentrationObserved Effect on Collagen Expression
Human Renal Fibroblasts1-5 ng/mLDose-dependent increase in Type I Collagen mRNA and protein[2]
Human Renal Fibroblasts10 ng/mLNo further increase or slight decrease in Type I Collagen production[2]
Adult Rat Cardiac Fibroblasts600 pmol/L2-fold increase in collagen production[3]
NIH-3T3 Cells5 ng/mLMaximal induction of Collagen IV gene expression[4]
C2C12 Myoblasts10 ng/mL5.6-fold increase in Col1a1 mRNA after 48h[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of experimental protocols used in studies involving this compound.

In Vitro Upregulation of Fibrosis-Related Proteins
  • Cell Line: Mouse Lung Fibroblasts.

  • Treatment: Cells were treated with 10 µM this compound.

  • Methodology: The expression levels of TGF-β1, NALP3, collagen-1, and α-SMA were measured following treatment. While the exact method for quantification (e.g., Western blot, qPCR) is not specified in the available text, these are standard techniques for such analyses.[1]

In Vivo Model of Traumatic Neuroma
  • Animal Model: Sprague-Dawley rats.

  • Treatment: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) and administered via intraperitoneal injection at a dose of 30 mg/kg.

  • Methodology: Following the creation of a traumatic neuroma model, the effects of this compound on collagen and α-SMA proliferation were assessed through immunohistochemical staining of the nerve tissue.

Signaling Pathways and Experimental Workflows

TGF-β/Smad Signaling Pathway Activated by this compound

This compound acts as an agonist of the TGF-β signaling pathway, which plays a critical role in cell growth, differentiation, and extracellular matrix production. The canonical pathway involves the phosphorylation of Smad proteins.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI_011381 SRI-011381 Hydrochloride TGFBR TGF-β Receptor (Type I/II) SRI_011381->TGFBR Binds and Activates Smad2_3 Smad2/3 TGFBR->Smad2_3 Phosphorylates pSmad2_3 pSmad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Forms complex with Smad4 Smad4 DNA DNA Smad_complex->DNA Translocates and binds to promoter Gene_expression Target Gene Expression (e.g., Collagen, α-SMA) DNA->Gene_expression Regulates Transcription

TGF-β/Smad signaling pathway activated by this compound.
General Experimental Workflow for Comparing TGF-β Agonists

The following diagram outlines a typical workflow for comparing the in vitro effects of different TGF-β agonists.

experimental_workflow cluster_setup Experimental Setup cluster_agonists Test Compounds cluster_analysis Downstream Analysis cluster_outcome Outcome cell_culture 1. Cell Culture (e.g., Fibroblasts) treatment 2. Treatment with Agonists cell_culture->treatment protein_analysis 3. Protein Analysis (Western Blot, ELISA) - pSmad2/3 - Collagen - α-SMA treatment->protein_analysis mrna_analysis 4. mRNA Analysis (qPCR) - COL1A1 - ACTA2 treatment->mrna_analysis sri SRI-011381 HCl (Dose-response) sri->treatment tgfb1 TGF-β1 (Dose-response) tgfb1->treatment control Vehicle Control control->treatment comparison 5. Comparative Analysis - Potency (EC50) - Efficacy (Emax) protein_analysis->comparison mrna_analysis->comparison

A generalized workflow for in vitro comparison of TGF-β agonists.

Conclusion and Future Directions

The available data indicates that this compound is an effective agonist of the TGF-β signaling pathway, capable of inducing the expression of downstream targets associated with fibrosis and cellular differentiation. However, to establish the reproducibility and the precise pharmacological profile of this compound, further studies are warranted. Specifically, direct, head-to-head comparative studies with natural ligands like TGF-β1, employing standardized dose-response experiments, are essential. Such studies would provide crucial data on the relative potency and efficacy of this compound, enabling researchers to make more informed decisions when selecting a TGF-β agonist for their specific experimental needs. The experimental workflows and data presented in this guide can serve as a foundation for designing these much-needed comparative investigations.

References

Cross-Validation of SRI-011381: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

SRI-011381, a novel small-molecule agonist of the Transforming Growth Factor-β (TGF-β) signaling pathway, has emerged as a promising research tool with therapeutic potential, particularly in the context of neurodegenerative diseases and fibrosis. This guide provides a comparative analysis of SRI-011381's performance across different cell lines, supported by available experimental data and detailed protocols to aid researchers in its evaluation and application.

Mechanism of Action and Signaling Pathway

SRI-011381 activates the canonical TGF-β/Smad signaling pathway. Its primary intracellular target is the lysosome. By promoting lysosomal acidification, SRI-011381 enhances the breakdown of lysosomal cargo. This process is linked to the activation of TGF-β signaling, although the precise molecular bridge between lysosomal function and Smad activation remains an area of active investigation. The proposed mechanism involves the interaction with vacuolar-type H+-ATPase (v-ATPase), a proton pump essential for lysosomal acidification. Activation of this pathway ultimately leads to the phosphorylation and nuclear translocation of Smad2 and Smad3, which then regulate the transcription of target genes involved in a wide array of cellular processes, including cell proliferation, differentiation, and extracellular matrix production.

SRI-011381 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand TGF-β Receptor TGF-β Receptor TGF-β Ligand->TGF-β Receptor Binds Smad2_3 Smad2/3 TGF-β Receptor->Smad2_3 Phosphorylates SRI_011381 SRI-011381 Lysosome Lysosome SRI_011381->Lysosome Targets vATPase v-ATPase Lysosome->vATPase Contains vATPase->Smad2_3 Activates (Proposed) pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Phosphorylation Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex Target Gene Expression Target Gene Expression Smad_complex->Target Gene Expression Translocates & Regulates

Caption: Proposed signaling pathway of SRI-011381.

Performance in Different Cell Lines: A Comparative Summary

The efficacy of SRI-011381 has been evaluated in various cell lines, demonstrating its potential in diverse research applications. The following tables summarize the key findings.

Activation of TGF-β Signaling
Cell LineAssay TypeReadoutEffect of SRI-011381Alternative CompoundComparison
Human Peripheral Blood Mononuclear Cells (PBMCs)Western BlotpSmad2/3 levelsUpregulation of pSmad2/3 at 10 µM[1][2]Curcumin (B1669340)SRI-011381 reverses the inhibitory effect of curcumin on Smad2/3 activation[1][2]
Human Colorectal Cancer Cells (HCT116)Western BlotpSmad2/3 levelsAbrogates the inhibition of pSmad2/3 induced by TMEM59L interference[3][4]--
Human Ovarian Cancer Cells (SKOV3-DDP)Western BlotTGF-β2, p-Smad2 levelsPromotes TGF-β2 and p-Smad2 levels, reversing the inhibitory effect of naringin[5]Naringin (B1676962)Counteracts the inhibitory effect of naringin on the TGF-β2/Smad2 pathway[5]
Human Trophoblast Cells (HTR-8/SVneo)Western BlotTGF-β1, p-Smad2/3 levelsReverses the downregulation of TGF-β1 and p-Smad2/3 caused by THBS4 knockdown[6]--
Mouse Lung FibroblastsWestern Blot, qRT-PCRTGF-β1, α-SMA, Collagen-1 expressionSignificantly increases the expression of TGF-β1, α-SMA, and Collagen-1 at 10 µM[1][7]Sodium FerulatePartially reverses the inhibitory effect of sodium ferulate on fibrosis-related protein expression[7]
Rat Cardiac FibroblastsWestern Blotp-Smad2/3, α-SMA, Collagen I expressionInduces activation of the TGF-β1/α-SMA/Col I pathway--
Neuroprotective Effects
Cell LineModelAssay TypeEffect of SRI-011381
Primary Mouse Embryonic Forebrain NeuronsAmyloid-β (Aβ) induced toxicityCell Viability, Neurite DystrophyReduces Aβ-induced cell death and neurite dystrophy
Human Neuronal CellsAβ-induced neurotoxicityCell ViabilityProtects against Aβ-induced neurotoxicity in conditioned medium from macrophages[8]
Modulation of Phagocytosis
Cell LineAssay TypeEffect of SRI-011381 (2-10 µM)
Mouse Macrophages (J774A.1)Fibrillar Aβ ClearancePromotes clearance of fibrillar Aβ[8]
Human Macrophages (differentiated from THP-1)Fibrillar Aβ ClearancePromotes clearance of fibrillar Aβ[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to characterize SRI-011381.

Western Blot for Phospho-Smad2/3

Objective: To quantify the activation of the TGF-β pathway by measuring the levels of phosphorylated Smad2 and Smad3.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HCT116, PBMCs) at a suitable density and allow them to adhere overnight. Starve the cells in a serum-free medium for 4-6 hours before treatment. Treat cells with SRI-011381 at desired concentrations (e.g., 1-10 µM) for a specified time (e.g., 1 hour). Include a vehicle control (DMSO) and a positive control (e.g., TGF-β1).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the phospho-Smad2/3 levels to total Smad2/3.

Western Blot Workflow A Cell Treatment with SRI-011381 B Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to PVDF D->E F Blocking E->F G Primary Antibody Incubation (p-Smad2/3, Total Smad2/3) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: General workflow for Western Blot analysis.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of SRI-011381 on cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of SRI-011381 for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Phagocytosis Assay

Objective: To quantify the effect of SRI-011381 on the phagocytic activity of macrophages.

Protocol:

  • Macrophage Differentiation (for THP-1 cells): Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

  • Cell Treatment: Treat the macrophages (J774A.1 or differentiated THP-1) with SRI-011381 at various concentrations for 24 hours.

  • Phagocytosis Induction: Add fluorescently labeled particles (e.g., FITC-labeled E. coli or amyloid-β fibrils) to the cells and incubate for a specific time (e.g., 1-4 hours) to allow for phagocytosis.

  • Quenching and Washing: Quench the fluorescence of non-internalized particles with trypan blue and wash the cells multiple times with cold PBS to remove extracellular particles.

  • Analysis:

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity to quantify the uptake of particles.

    • Fluorescence Microscopy: Visualize and quantify the internalized fluorescent particles within the cells.

Conclusion

SRI-011381 is a valuable tool for activating the TGF-β signaling pathway in a variety of cellular contexts. The available data demonstrates its ability to modulate key cellular processes such as fibrosis, neuronal survival, and immune cell function. This guide provides a starting point for researchers interested in utilizing SRI-011381, offering a summary of its known effects and standardized protocols for its characterization. Further cross-validation in a wider range of cell lines and direct, quantitative comparisons with other TGF-β agonists will be crucial to fully elucidate its therapeutic and research potential.

References

In Vivo Efficacy of SRI-011381 Hydrochloride: A Comparative Guide for Neuroprotective Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of SRI-011381 hydrochloride, a novel agonist of the Transforming Growth Factor-β (TGF-β) signaling pathway, with an established therapeutic agent for Alzheimer's disease, Donepezil. The information presented is supported by experimental data from preclinical studies, offering valuable insights for researchers in the field of neurodegenerative disease.

Performance Comparison: this compound vs. Donepezil

This compound (also known as C381) has demonstrated potent neuroprotective and anti-inflammatory effects in animal models of neurodegeneration.[1][2] Its unique mechanism of action, involving the activation of the TGF-β/Smad signaling pathway and restoration of lysosomal function, sets it apart from current treatments.[1][2][3][4] Donepezil, an acetylcholinesterase inhibitor, is a standard-of-care medication for Alzheimer's disease that provides symptomatic relief and has also been shown to possess neuroprotective properties, including the modulation of microglial activation.[5][6][7][8][9][10]

The following table summarizes key quantitative data from in vivo studies, focusing on the anti-inflammatory effects of both compounds by measuring the reduction in microglial activation, a key marker of neuroinflammation.

CompoundAnimal ModelDosageKey FindingEfficacyReference
This compound (C381) Progranulin-/- mice (model for frontotemporal dementia)10 mg/kg/dayDose-dependent reduction in Iba1+ microgliosis~50% reduction in microglial activationVest et al., 2022[1][2][3][4]
Donepezil APP/PS1 mice (model for Alzheimer's disease)1.3 mg/kg/daySignificant reduction in CD68+ activated microgliaSignificant decrease in activated microglia around amyloid plaquesZhang et al., 2015[10]

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

SRI_011381_Pathway SRI SRI-011381 HCl TGFBR TGF-β Receptor SRI->TGFBR activates Lysosome Lysosome SRI->Lysosome targets Smad Smad Proteins TGFBR->Smad phosphorylates Nucleus Nucleus Smad->Nucleus translocates to Gene Gene Expression (Neuroprotection, Anti-inflammation) Nucleus->Gene Acidification Increased Acidification Lysosome->Acidification Degradation Enhanced Cargo Degradation Acidification->Degradation

Caption: Signaling pathway of this compound.

Experimental_Workflow start Animal Model (e.g., Progranulin-/- mice) treatment Daily Oral Gavage (SRI-011381 HCl or Vehicle) start->treatment duration Treatment Period (e.g., 3 months) treatment->duration analysis Post-mortem Brain Tissue Analysis duration->analysis immuno Immunohistochemistry (Iba1 staining for microglia) analysis->immuno quant Quantification of Microgliosis (Image Analysis) immuno->quant end Data Interpretation quant->end

Caption: In vivo experimental workflow for SRI-011381 HCl.

Experimental Protocols

In Vivo Administration of this compound

Objective: To assess the in vivo efficacy of this compound in a mouse model of neurodegeneration.

Animal Model: Progranulin-/- mice.

Materials:

  • This compound (C381)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles (20-gauge, 1.5 inch)

  • Animal balance

  • Syringes

Procedure:

  • Animal Acclimation: House Progranulin-/- mice in a controlled environment for at least one week prior to the experiment.

  • Dosage Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse, prepare a 1.25 mg/mL suspension).

  • Administration:

    • Weigh each mouse to determine the exact volume of the suspension to be administered.

    • Administer the this compound suspension or vehicle to the control group via oral gavage once daily.

  • Treatment Duration: Continue the daily administration for the specified duration of the study (e.g., 3 months).

In Vivo Administration of Donepezil

Objective: To assess the in vivo efficacy of Donepezil in a mouse model of Alzheimer's disease.

Animal Model: APP/PS1 transgenic mice.

Materials:

  • Donepezil hydrochloride

  • Vehicle (e.g., sterile saline)

  • Oral gavage needles (20-gauge, 1.5 inch)

  • Animal balance

  • Syringes

Procedure:

  • Animal Acclimation: House APP/PS1 mice in a controlled environment for at least one week prior to the experiment.

  • Dosage Preparation: Dissolve Donepezil hydrochloride in sterile saline to the desired concentration (e.g., for a 1.3 mg/kg dose in a 25g mouse, prepare a 0.1625 mg/mL solution).

  • Administration:

    • Weigh each mouse to determine the exact volume of the solution to be administered.

    • Administer the Donepezil solution or vehicle to the control group via oral gavage once daily.

  • Treatment Duration: Continue the daily administration for the specified duration of the study (e.g., 4 weeks).

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue for analysis, such as immunohistochemistry for activated microglia markers (e.g., CD68).

References

A Comparative Guide to Modulators of the TGF-β Pathway: SRI-011381 Hydrochloride vs. SIS3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway is critical for therapeutic innovation in fibrosis, cancer, and neurodegenerative diseases. This guide provides a detailed comparison of two distinct modulators: SRI-011381 hydrochloride, a pathway agonist, and SIS3, a specific inhibitor of Smad3. While both interact with the TGF-β cascade, their mechanisms and functional outcomes are diametrically opposed.

Mechanism of Action: An Agonist vs. a Specific Inhibitor

The fundamental difference between this compound and SIS3 lies in their effect on the TGF-β signaling pathway. This compound acts as an agonist , meaning it activates or enhances the signaling cascade.[1][2][3] In contrast, SIS3 is a selective inhibitor , specifically targeting the downstream mediator Smad3.[4][5][6]

The canonical TGF-β pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as ALK5.[7][8][9] This activated receptor complex phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common-mediator Smad (co-Smad), Smad4. This entire complex translocates to the nucleus to regulate the transcription of target genes.[10][11]

This compound promotes this signaling pathway, leading to neuroprotective effects.[1][12] Some studies have also shown that it can increase the expression of fibrosis-related proteins like collagen-1 and α-SMA.[12][13]

SIS3 , on the other hand, specifically prevents the TGF-β1-induced phosphorylation of Smad3 and its subsequent interaction with Smad4.[4][6] A key feature of SIS3 is its selectivity for Smad3, as it does not affect the phosphorylation of Smad2.[4][6] This specificity allows for the targeted investigation of Smad3-mediated cellular processes.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Points of Modulation TGF-beta TGF-beta TbetaRII TβRII TGF-beta->TbetaRII Binds TbetaRI TβRI (ALK5) TbetaRII->TbetaRI Recruits & Phosphorylates Smad2 Smad2 TbetaRI->Smad2 Phosphorylates Smad3 Smad3 TbetaRI->Smad3 Phosphorylates pSmad2 p-Smad2 Smad2->pSmad2 pSmad3 p-Smad3 Smad3->pSmad3 Smad2_3_4_complex Smad2/3/4 Complex pSmad2->Smad2_3_4_complex pSmad3->Smad2_3_4_complex Smad4 Smad4 Smad4->Smad2_3_4_complex Forms complex with Gene_Transcription Gene Transcription (e.g., fibrosis, apoptosis) Smad2_3_4_complex->Gene_Transcription Translocates to nucleus & regulates transcription SRI_011381 SRI-011381 (Agonist) SRI_011381->TbetaRI Activates Pathway SIS3 SIS3 (Inhibitor) SIS3->pSmad3 Inhibits Phosphorylation

Comparative Efficacy and Specificity

Direct comparative quantitative data between an agonist and an inhibitor is not conventional. Instead, their performance is assessed based on their ability to either activate or inhibit the pathway and their specificity.

FeatureThis compoundSIS3
Primary Function TGF-β Pathway AgonistTGF-β Pathway Inhibitor
Molecular Target Activates TGF-β signaling[2]Inhibits Smad3 phosphorylation[4][6]
Reported IC50 Not applicable (agonist)~3 µM for Smad3 phosphorylation[14]
Key Cellular Effects Neuroprotective[1][12], Can increase expression of fibrotic markers[12][13]Attenuates TGF-β1-induced extracellular matrix expression[4][6], Inhibits myofibroblast differentiation[5][6]
Specificity Activates the overall pathwaySelective for Smad3 over Smad2[4][6]
In Vitro Activity Promotes proliferation of mouse lung fibroblasts at 10 µM[12]Abrogates TGF-β-induced luciferase activity in a dose-dependent manner[4]
In Vivo Activity Orally active with neuroprotective effects in mouse models[3][12]Reduces renal fibrosis in a diabetic nephropathy mouse model[15]

Experimental Protocols

To evaluate the efficacy of these compounds, specific experimental setups are required. Below are representative protocols for assessing the activity of a TGF-β pathway agonist or inhibitor.

Western Blot for Phospho-Smad3 (p-Smad3)

This method is used to directly measure the phosphorylation status of Smad3, a key step in the canonical TGF-β pathway.

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., human dermal fibroblasts, A549 cells) and grow to near confluency.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for several hours.

  • Compound Incubation:

    • For SIS3 (Inhibitor) : Pre-treat cells with varying concentrations of SIS3 or a vehicle control for 1 hour.[16]

    • For SRI-011381 (Agonist) : Treat cells with SRI-011381 at the desired concentration.

  • TGF-β Stimulation (for inhibitor testing): Stimulate the SIS3-treated cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.[16]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-Smad3 and total Smad3. A loading control like GAPDH should also be used.

  • Detection and Analysis: Use a secondary antibody and a suitable detection reagent to visualize the protein bands. Quantify band intensities to determine the ratio of p-Smad3 to total Smad3.

TGF-β Responsive Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the TGF-β/Smad pathway.

  • Cell Culture and Transfection: Culture a TGF-β responsive cell line (e.g., Mv1Lu) and transfect with a luciferase reporter plasmid containing Smad-binding elements (e.g., p3TP-lux).[4][16]

  • Compound Treatment:

    • For SIS3 (Inhibitor) : Treat the transfected cells with TGF-β1 in the presence of varying concentrations of SIS3.[4]

    • For SRI-011381 (Agonist) : Treat the transfected cells with varying concentrations of SRI-011381.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for luciferase expression.[4]

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer. Normalize the results to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Fibroblasts, A549) serum_starvation Serum Starvation cell_culture->serum_starvation inhibitor_treatment Inhibitor Pre-treatment (e.g., SIS3) serum_starvation->inhibitor_treatment agonist_treatment Agonist Treatment (e.g., SRI-011381) serum_starvation->agonist_treatment tgf_stimulation TGF-β1 Stimulation inhibitor_treatment->tgf_stimulation western_blot Western Blot for p-Smad3 agonist_treatment->western_blot luciferase_assay Luciferase Reporter Assay agonist_treatment->luciferase_assay tgf_stimulation->western_blot tgf_stimulation->luciferase_assay quantification Quantification of Phosphorylation or Luciferase Activity western_blot->quantification luciferase_assay->quantification comparison Comparison to Controls quantification->comparison

Conclusion

This compound and SIS3 are valuable research tools for dissecting the complexities of the TGF-β signaling pathway, though they serve opposite functions. SRI-011381 is an agonist that activates the pathway and has shown potential in models of neurodegenerative diseases. In contrast, SIS3 is a specific inhibitor of Smad3, providing a means to block fibrotic processes and investigate the specific roles of this key downstream mediator. The choice between these two compounds is entirely dependent on the research objective: to stimulate or to inhibit the TGF-β cascade. Understanding their distinct mechanisms of action is paramount for the accurate interpretation of experimental results and for the development of targeted therapeutics.

References

A Comparative Analysis of SRI-011381 and Pirfenidone: Two Modulators of the TGF-β Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SRI-011381 and Pirfenidone (B1678446), two small molecules that exert opposing effects on the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of fibrosis. While Pirfenidone is an established anti-fibrotic agent used in the treatment of idiopathic pulmonary fibrosis (IPF), SRI-011381 is a novel agonist of the TGF-β pathway, primarily investigated for its neuroprotective properties. This document summarizes their mechanisms of action, presents available preclinical data on their effects on fibrotic markers, and details relevant experimental protocols to inform future research and drug development.

At a Glance: Mechanistic Dichotomy and Therapeutic Implications

SRI-011381 and Pirfenidone represent a fascinating juxtaposition in the context of fibrotic diseases. Pirfenidone is recognized for its anti-fibrotic and anti-inflammatory properties, which are attributed to its ability to downregulate the production of pro-fibrotic growth factors and procollagens I and II.[1] In contrast, SRI-011381 acts as an agonist of the TGF-β signaling pathway.[2][3] This fundamental difference in their mechanism of action suggests divergent applications; while Pirfenidone is used to inhibit fibrosis, SRI-011381 has been shown to increase the expression of fibrosis-related proteins.[2]

Quantitative Data Presentation

The following tables summarize the available quantitative data from in vitro and in vivo preclinical studies. It is important to note that no head-to-head comparative studies of SRI-011381 and Pirfenidone in a single fibrosis model have been identified. The data presented is compiled from separate studies and is intended to illustrate their opposing effects.

Table 1: In Vitro Effects on Fibrotic Markers

ParameterCell TypeTreatmentConcentrationResultReference
Collagen-1 ExpressionMouse Lung FibroblastsSRI-01138110 µMSignificantly Increased[4]
α-SMA ExpressionMouse Lung FibroblastsSRI-01138110 µMSignificantly Increased[4]
Collagen Type I mRNARat Hepatic Stellate CellsPirfenidone100 µMSignificantly Decreased[5]
Collagen Type III SecretionHuman IPF FibroblastsPirfenidone (with TGF-β1)4 mM55% Reduction[6]
α-SMA ExpressionHuman Lung FibroblastsPirfenidone (with TGF-β1)Not specifiedDownregulated[7]

Table 2: In Vivo Efficacy in Preclinical Fibrosis Models

ModelSpeciesCompoundDosing RegimenKey Quantitative OutcomeReference
Bleomycin-induced Pulmonary FibrosisHamsterPirfenidone0.5% in feed~40% reduction in lung hydroxyproline (B1673980) at day 21[8]
Bleomycin-induced Pulmonary FibrosisRatPirfenidone50 mg/kg/day (oral)Significant reduction in hydroxyproline content at day 14 and 28[9]
Bleomycin-induced Pulmonary FibrosisMousePirfenidone300 mg/kg/day (oral)Attenuated fibrocyte pool size from 26.5% to 13.7%[10]
Traumatic NeuromaRatSRI-01138130 mg/kg (i.p.) every 2 daysHigh proliferation of Collagen I & III[8]
Transverse Aortic Constriction (Cardiac Fibrosis)MouseSRI-01138110 µM (used to reverse effects of an anti-fibrotic)Abolished the inhibitory effects of APS on Col-I expression[11]

Signaling Pathways and Mechanisms of Action

Pirfenidone exerts its anti-fibrotic effects through the downregulation of the TGF-β signaling pathway, a central regulator of fibrosis.[12] It has been shown to inhibit TGF-β1-induced collagen synthesis and fibroblast proliferation.[13] In contrast, SRI-011381 is an agonist of the TGF-β/Smad pathway, promoting the phosphorylation of Smad2/3 and subsequent pro-fibrotic gene expression.[14][15]

TGF_beta_signaling cluster_pirfenidone Pirfenidone cluster_sri SRI-011381 Pirfenidone Pirfenidone TGF_beta_R TGF-β Receptor Pirfenidone->TGF_beta_R Inhibits Signaling Fibrosis Fibrosis Pirfenidone->Fibrosis Inhibits SRI011381 SRI-011381 SRI011381->TGF_beta_R Activates TGF_beta TGF-β TGF_beta->TGF_beta_R Binds Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Fibrotic_genes Pro-fibrotic Gene Transcription (e.g., Collagen, α-SMA) Nucleus->Fibrotic_genes Induces Fibrotic_genes->Fibrosis

Caption: Opposing effects of SRI-011381 and Pirfenidone on the TGF-β signaling pathway in fibrosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for evaluating the in vivo efficacy of anti-fibrotic agents.

Bleomycin-Induced Pulmonary Fibrosis Model for Pirfenidone Efficacy

This model is widely used to screen for potential anti-fibrotic therapies for pulmonary fibrosis.

1. Animal Model:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Fibrosis Induction: Anesthetize mice (e.g., with isoflurane). Administer a single intratracheal instillation of bleomycin (B88199) sulfate (B86663) (e.g., 2 mg/kg) dissolved in sterile saline. Control animals receive an equal volume of sterile saline.[14]

2. Dosing Regimen:

  • Treatment Initiation: Begin Pirfenidone treatment on day 9 post-bleomycin instillation to target the established fibrotic phase.

  • Administration: Administer Pirfenidone orally via gavage at a dose of 400 mg/kg/day. The control group receives the vehicle (e.g., carboxymethylcellulose). Treatment is continued until the study endpoint (e.g., day 28).[14]

3. Endpoint Analysis:

  • Euthanasia and Tissue Collection: At day 28, euthanize the mice and harvest the lungs.

  • Histological Analysis: Fix one lung lobe in 10% neutral buffered formalin for paraffin (B1166041) embedding. Stain tissue sections with Masson's trichrome to visualize and quantify collagen deposition.

  • Hydroxyproline Assay: Homogenize the remaining lung tissue to measure the total collagen content via a hydroxyproline assay. A significant decrease in hydroxyproline levels in the Pirfenidone-treated group compared to the bleomycin-only group indicates anti-fibrotic activity.

experimental_workflow start Start induction Induce Fibrosis in Animal Model (e.g., Bleomycin in Mice) start->induction randomization Randomize Animals into Treatment Groups induction->randomization treatment Administer Test Compounds (e.g., Pirfenidone or SRI-011381) and Vehicle Control randomization->treatment monitoring Monitor Animal Health and Body Weight treatment->monitoring endpoint Endpoint Analysis (e.g., Day 28) monitoring->endpoint histology Histological Analysis (e.g., Masson's Trichrome) endpoint->histology biochemical Biochemical Analysis (e.g., Hydroxyproline Assay) endpoint->biochemical gene_expression Gene Expression Analysis (e.g., qRT-PCR for Collagen, α-SMA) endpoint->gene_expression data_analysis Data Analysis and Statistical Comparison histology->data_analysis biochemical->data_analysis gene_expression->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for evaluating anti-fibrotic compounds in vivo.

In Vivo Administration of SRI-011381

While not in a primary fibrosis model, the following provides a protocol for in vivo administration.

1. Animal Model:

  • Species: Sprague-Dawley rats.

  • Procedure: To investigate the role of TGF-β1/SMAD signaling in a traumatic neuroma model.[12]

2. Dosing Regimen:

  • Preparation: Dissolve SRI-011381 hydrochloride in dimethyl sulfoxide (B87167) (DMSO).

  • Administration: Administer SRI-011381 via intraperitoneal (i.p.) injection at a dose of 30 mg/kg on the first day of surgery and every 2 days thereafter.[8]

3. Endpoint Analysis:

  • Tissue Harvest: Sacrifice animals one month after surgery and harvest relevant tissues.

  • Immunohistochemistry: Perform immunohistochemical staining for fibrotic markers such as Collagen I, Collagen III, and α-SMA to assess the extent of fibrosis.[12]

Conclusion

SRI-011381 and Pirfenidone offer opposing pharmacological tools for probing the TGF-β signaling pathway in fibrosis. Pirfenidone's established anti-fibrotic profile, mediated by the inhibition of TGF-β, contrasts sharply with the pro-fibrotic effects of the TGF-β agonist, SRI-011381. The data and protocols presented in this guide are intended to provide a foundation for researchers designing studies to further elucidate the mechanisms of fibrosis and to develop novel therapeutic interventions. The clear mechanistic divergence of these two compounds makes them valuable for dissecting the complex role of TGF-β signaling in both the progression and potential resolution of fibrotic diseases.

References

Independent Verification of SRI-011381 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an independent verification of SRI-011381 hydrochloride, a known agonist of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive comparison with alternative compounds, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Executive Summary

This compound (also known as C381) is a small molecule agonist of the TGF-β signaling pathway with demonstrated neuroprotective and anti-inflammatory properties.[1][2][3] It has shown potential in preclinical models of neurodegenerative diseases, including Alzheimer's disease.[4] This guide compares this compound with other modulators of the TGF-β/Smad pathway, including agonists like Kartogenin and IDE1, and inhibitors such as SB-431542 and Pirfenidone. The objective is to provide a clear, data-driven comparison to aid in the selection of appropriate research tools and potential therapeutic agents.

Mechanism of Action: The TGF-β/Smad Signaling Pathway

The TGF-β signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and immune regulation. Dysregulation of this pathway is implicated in numerous diseases, including neurodegenerative disorders and fibrosis. This compound and the compared compounds modulate this pathway at different points.

TGF_Smad_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGF-beta TGF-beta TGF-beta_Receptor TGF-β Receptor (TβRI/TβRII) TGF-beta->TGF-beta_Receptor Binding Smad2_3 Smad2/3 TGF-beta_Receptor->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad_Complex Smad2/3/4 Complex pSmad2_3->Smad_Complex Complex Formation Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocation Gene_Transcription Gene Transcription (e.g., Neuroprotection, Anti-inflammation) Nucleus->Gene_Transcription Modulation Kartogenin Kartogenin (Agonist) Kartogenin->pSmad2_3 Promotes IDE1 IDE1 (Agonist) IDE1->TGF-beta_Receptor Activates SB-431542 SB-431542 (Inhibitor) SB-431542->TGF-beta_Receptor Inhibits Pirfenidone Pirfenidone (Inhibitor) Pirfenidone->pSmad2_3 Inhibits SRI-011381 SRI-011381 SRI-011381->TGF-beta_Receptor Activates

Caption: Simplified TGF-β/Smad signaling pathway and points of modulation by the compared compounds.

Comparative Data of TGF-β/Smad Pathway Modulators

The following tables summarize the key quantitative data for this compound and its alternatives.

Table 1: In Vitro Efficacy and Potency
CompoundTarget(s)Assay TypeCell LineEffective Concentration / IC₅₀ / EC₅₀Reference
SRI-011381 HCl TGF-β/Smad AgonistIncreased pSmad2/3 levelsPBMCs10 µM[2]
Kartogenin Smad4/5 ActivatorChondrogenic differentiationMesenchymal Stem Cells10 µM[1]
IDE1 TGF-β ActivatorDefinitive endoderm inductionEmbryonic Stem CellsEC₅₀ = 125.5 nM[3]
SB-431542 ALK4/5/7 InhibitorInhibition of ALK5-IC₅₀ = 94 nM[1][5]
Pirfenidone TGF-β InhibitorInhibition of Smad2/3 phosphorylationMDCK cells-[6]
Table 2: In Vivo Experimental Data in Neurodegenerative/Neuroinflammatory Models
CompoundAnimal ModelDosing (Route)Key FindingsReference
SRI-011381 HCl APP751Lon, Swe transgenic mice (Alzheimer's)10, 30, 75 mg/kg (oral gavage) for 14 daysReduces neurodegeneration.[4]
SRI-011381 HCl Kainic acid-induced excitotoxicity mice30 mg/kg (i.p.)Protects against neurodegeneration.[4]
Kartogenin Osteoarthritis mouse modelIntra-articular injectionPromotes cartilage regeneration.[7]
Pirfenidone Traumatic Brain Injury rat model-Increased anti-inflammatory and neuroprotective effects.[3]
SB-431542 Traumatic neuroma rat model10 mg/kg (i.p.)Suppresses TGF-β1/SMAD signaling.[6]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

In Vitro TGF-β Activation Assay (Luciferase Reporter Assay)

This protocol is a standard method to quantify the activation of the TGF-β signaling pathway.

Objective: To measure the bioactivity of TGF-β or the effect of compounds on the TGF-β signaling pathway.

Materials:

  • DMEM with 0.1% BSA.

  • 96-well plates.

  • Luciferase Assay System (e.g., Promega).

  • Luminometer.

  • Test compounds (e.g., this compound).

Procedure:

  • Seed MLECs (e.g., 15,000 cells/well) in a 96-well plate and allow them to attach for 16-24 hours.

  • Treat the cells with various concentrations of the test compound or recombinant TGF-β1 (as a positive control) in DMEM with 0.1% BSA.

  • Co-culture for 16-24 hours.

  • Lyse the cells and measure the luciferase activity in the cell lysates using a luciferase assay system according to the manufacturer's instructions.

  • Quantify the light output using a luminometer. The luciferase activity is proportional to the activation of the TGF-β signaling pathway.[8]

TGF_beta_Activation_Assay_Workflow A Seed MLEC reporter cells in 96-well plate B Treat cells with SRI-011381 or controls A->B C Incubate for 16-24 hours B->C D Lyse cells C->D E Add luciferase substrate D->E F Measure luminescence E->F

Caption: Workflow for the in vitro TGF-β activation luciferase reporter assay.

Morris Water Maze for Cognitive Assessment in Alzheimer's Disease Mouse Models

The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory.

Objective: To evaluate the effect of a test compound on cognitive deficits in a mouse model of Alzheimer's disease.

Materials:

  • A circular water tank (maze) filled with opaque water.

  • A hidden escape platform.

  • An automated tracking system (camera and software).

  • Alzheimer's disease model mice (e.g., 5xFAD) and wild-type controls.[9]

  • Test compound (e.g., this compound).

Procedure:

  • Acquisition Phase (e.g., 5 days):

    • Mice are subjected to multiple trials per day to find the hidden platform.

    • The starting position is varied for each trial.

    • The time taken to find the platform (escape latency) and the path length are recorded.[10][11]

  • Probe Trial (e.g., on day 6):

    • The platform is removed from the maze.

    • The mouse is allowed to swim for a set time (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) and the number of platform crossings are measured.[11]

  • Data Analysis:

    • Compare the escape latencies during the acquisition phase between treated and untreated Alzheimer's model mice and wild-type controls.

    • Compare the time spent in the target quadrant and platform crossings during the probe trial.

Morris_Water_Maze_Workflow cluster_Acquisition Acquisition Phase (Days 1-5) cluster_Probe Probe Trial (Day 6) A Place mouse in water maze with hidden platform B Record escape latency and path length A->B C Repeat for multiple trials B->C D Remove platform E Allow mouse to swim for a set time D->E F Record time in target quadrant and platform crossings E->F cluster_Acquisition cluster_Acquisition cluster_Probe cluster_Probe

References

Safety Operating Guide

Proper Disposal of SRI-011381 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. For SRI-011381 hydrochloride, a TGF-β signaling agonist, a clear and followed disposal plan is essential. This guide provides a procedural, step-by-step approach to its disposal, grounded in established laboratory safety protocols.

Immediate Safety Considerations

Always assume a compound of unknown toxicity is hazardous.

Disposal Protocol: A Step-by-Step Workflow

The disposal of this compound, like any research chemical, must adhere to federal, state, and local regulations. The following is a general workflow that should be adapted based on the specific information found in the compound's SDS and your institution's hazardous waste management program.

  • Hazard Identification: Review the SDS for this compound to determine its specific hazard classification. Pay close attention to sections on physical and chemical properties, stability and reactivity, and toxicological information. This will determine the appropriate waste stream.

  • Waste Segregation: Based on the hazard assessment, segregate the this compound waste from other chemical waste streams to prevent incompatibilities. For instance, it should not be mixed with strong oxidizers or bases unless compatibility is confirmed.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for the waste.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

    • List all constituents and their approximate concentrations if it is a solution.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA within the laboratory.

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is kept closed at all times, except when adding waste.

  • Request for Pickup: Once the container is full or waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

Quantitative Data for Disposal Considerations

The following table summarizes key quantitative thresholds that often dictate disposal procedures for chemical waste in a laboratory setting. These are general guidelines, and specific limits should be confirmed with your institution's EHS.

ParameterGuidelineRegulatory Context
pH of Aqueous Waste Must be between 6.0 and 9.0 for sewer disposal (if permitted)Resource Conservation and Recovery Act (RCRA) - Corrosivity Characteristic
Flash Point < 140°F (60°C) indicates ignitable wasteRCRA - Ignitability Characteristic
Acutely Toxic Waste (P-listed) ≤ 1 quart (or 1 kg) accumulation in an SAARCRA - Acutely Hazardous Waste Regulations
Total Hazardous Waste Accumulation ≤ 55 gallons per SAARCRA - Satellite Accumulation Area Regulations

Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of properly.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.

  • Defacing Labels: After rinsing, the original label on the container should be completely defaced or removed.

  • Final Disposal: The clean, defaced container can typically be disposed of in the regular trash or recycled, depending on institutional policies.

Experimental Workflow for Waste Characterization

In the absence of an SDS, a simplified experimental workflow to preliminarily assess the characteristics of the waste stream (if it is a solution) would involve:

  • pH Measurement: Use a calibrated pH meter to determine if the waste is corrosive.

  • Solvent Check: Identify all solvent components to assess for ignitability.

This information is critical for proper waste segregation and labeling.

Disposal Decision Pathway

The following diagram illustrates the logical steps for the proper disposal of this compound.

SRI_011381_Disposal_Workflow start Start: Have SRI-011381 hydrochloride waste sds Obtain and Review Safety Data Sheet (SDS) start->sds assess_hazards Assess Hazards: - Toxicity - Reactivity - Corrosivity - Ignitability sds->assess_hazards select_container Select Chemically Compatible & Labeled Waste Container assess_hazards->select_container segregate Segregate from Incompatible Wastes select_container->segregate saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa request_pickup Request Waste Pickup from EHS saa->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound.

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Guidelines for SRI-011381 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of SRI-011381 hydrochloride, a potent, orally active TGF-β signaling agonist with neuroprotective properties.[1][2][3][4] Adherence to these protocols is essential to ensure the safety of researchers and maintain the integrity of experimental procedures.

When working with chemical compounds like this compound, a minimum level of personal protective equipment (PPE) is mandatory. This includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5] This baseline protection should be supplemented with additional equipment based on the specific handling procedures.

Recommended Personal Protective Equipment (PPE)

To mitigate risks associated with handling this compound, the following PPE is recommended for various laboratory operations. This is based on general best practices for handling potent small molecule compounds in a research setting.[6][7][8][9]

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Unpacking Safety glassesNitrile glovesLab coatNot generally required
Weighing (Solid Form) Safety gogglesDouble nitrile glovesLab coatN95 respirator or use of a chemical fume hood
Solubilization (e.g., in DMSO or water) Safety goggles and face shield[5][8]Chemical-resistant gloves (e.g., nitrile)[5]Lab coatChemical fume hood
Cell Culture/In Vitro Assays Safety glassesNitrile glovesLab coatBiosafety cabinet (if applicable)
Animal Dosing (In Vivo) Safety gogglesDouble nitrile glovesLab coat or disposable gownN95 respirator (if potential for aerosolization)
Waste Disposal Safety goggles and face shield[5][8]Heavy-duty or double nitrile glovesLab coat or chemical-resistant apronChemical fume hood (for neutralization)

Experimental Workflow and Safety Protocols

The following diagram outlines the standard operational workflow for handling this compound, highlighting the key stages where specific safety measures and PPE are required.

G cluster_receiving Receiving cluster_storage Storage cluster_preparation Preparation cluster_experimentation Experimentation cluster_disposal Disposal receiving Receive and Inspect Package storage Store at -20°C (Powder) or -80°C (in Solvent) receiving->storage weighing Weighing storage->weighing solubilization Solubilization (e.g., DMSO, H2O) weighing->solubilization ppe_weighing PPE: - Goggles - Double Gloves - Lab Coat - Respirator/Fume Hood weighing->ppe_weighing invitro In Vitro Experiments solubilization->invitro invivo In Vivo Experiments solubilization->invivo ppe_solubilization PPE: - Goggles & Face Shield - Gloves - Lab Coat - Fume Hood solubilization->ppe_solubilization decontamination Decontaminate Glassware and Surfaces invitro->decontamination invivo->decontamination waste_collection Collect Chemical Waste decontamination->waste_collection neutralization Neutralize Waste (if required) waste_collection->neutralization final_disposal Dispose via Certified Waste Management neutralization->final_disposal ppe_disposal PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Lab Coat - Fume Hood neutralization->ppe_disposal

Caption: Workflow for handling this compound with PPE checkpoints.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Decontamination : All glassware and surfaces that have come into contact with this compound should be decontaminated.

  • Waste Collection : Collect all solid and liquid waste containing the compound in clearly labeled, sealed, and compatible waste containers.[10]

  • Neutralization : For hydrochloride waste, neutralization with a base such as sodium bicarbonate may be a suitable preliminary step.[11][12] This should be performed in a fume hood while wearing appropriate PPE.[13] The reaction is complete when fizzing ceases.[11][12]

  • Final Disposal : Dispose of neutralized and non-hazardous waste in accordance with local regulations, which may permit sewer disposal for small, neutralized quantities.[14] However, for potent research compounds, it is best practice to use a certified chemical waste management service for final disposal.[14] Always consult your institution's and local jurisdiction's chemical waste disposal guidelines.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.